2-Hydroxy-4-(trifluoromethyl)pyridine
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLLNMSMFVTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379402 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50650-59-4 | |
| Record name | 4-(Trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50650-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Hydroxy-4-(trifluoromethyl)pyridine CAS 50650-59-4
An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS 50650-59-4): Properties, Synthesis, and Applications in Modern Chemistry
Introduction
This compound, also known by its IUPAC name 4-(trifluoromethyl)-1H-pyridin-2-one, is a specialized heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure incorporates a pyridine ring, a hydroxyl (or keto) group, and a trifluoromethyl (CF3) group. This unique combination of functional groups, particularly the electron-withdrawing and metabolically stable CF3 moiety, makes it a highly valuable building block for synthesizing complex, biologically active molecules.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental properties, tautomeric nature, synthesis protocols, key chemical transformations, and applications, grounded in established scientific principles.
Physicochemical Properties and Structural Analysis
A thorough understanding of the compound's physical and chemical characteristics is foundational to its effective use in a laboratory or industrial setting.
Core Physicochemical Data
The essential properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 50650-59-4 | [1][5][6] |
| Molecular Formula | C₆H₄F₃NO | [5][7] |
| Molecular Weight | 163.10 g/mol | [5][7] |
| Appearance | White to light orange crystalline powder | [2] |
| Melting Point | 161-165 °C | [1][2] |
| Boiling Point | 221.2 ± 40.0 °C (Predicted) | [2][8] |
| Solubility | Soluble in methanol | [1][2][8] |
| pKa | 10.76 ± 0.10 (Predicted) | [2][8] |
| IUPAC Name | 4-(trifluoromethyl)-1H-pyridin-2-one | [5] |
The Critical Role of Tautomerism
A defining characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone isomers.[9][10] This equilibrium between the aromatic alcohol (lactim) form and the amide (lactam) form is not merely a theoretical concept; it dictates the compound's reactivity, physical properties, and intermolecular interactions.
The position of the equilibrium is highly sensitive to the surrounding environment:
-
In Polar Solvents (e.g., water, alcohols): The equilibrium strongly favors the 2-pyridone form. This is because the polar amide group of the pyridone tautomer is better stabilized by polar solvents through hydrogen bonding.[10][11]
-
In Non-Polar Solvents (e.g., cyclohexane): The 2-hydroxypyridine form becomes more significant, although the pyridone form may still be slightly preferred.[10][11]
-
In the Gas Phase: The 2-hydroxypyridine tautomer is generally more stable.[12]
-
In the Solid State: X-ray crystallography and IR spectroscopy confirm that the 2-pyridone form is predominant, largely due to efficient packing and intermolecular hydrogen bonding in the crystal lattice.[10]
The presence of water, even in small amounts, can significantly shift the equilibrium toward the pyridone form by forming stabilizing hydrogen-bonded complexes.[11][13] This is a critical consideration for reaction design, as the nucleophilicity of the molecule (N- vs. O-alkylation) depends on which tautomer is prevalent.
Caption: Tautomeric equilibrium of the core structure.
Spectroscopic Characterization
While actual spectra should be run for confirmation, the expected spectroscopic features are as follows:
-
¹H NMR: Signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the electron-withdrawing CF₃ group. The N-H proton of the pyridone tautomer would appear as a broad singlet.
-
¹⁹F NMR: A sharp singlet is expected for the CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting.[5]
-
¹³C NMR: Six distinct carbon signals are expected, including one for the CF₃ carbon (which would show a quartet due to C-F coupling) and a signal for the carbonyl carbon (C=O) of the dominant pyridone tautomer in the range of 160-170 ppm.
-
Infrared (IR) Spectroscopy: For the dominant pyridone form, a strong absorption band corresponding to the C=O stretching vibration would be visible around 1650-1690 cm⁻¹. A broad absorption for the N-H stretch would also be present around 3000-3400 cm⁻¹. The O-H stretch of the hydroxypyridine form (around 3200-3600 cm⁻¹) would be weak or absent in a solid-state spectrum.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through cyclocondensation reactions, which build the heterocyclic ring from acyclic, fluorine-containing precursors. This approach is often more efficient and scalable than attempting to introduce a trifluoromethyl group onto a pre-existing pyridine ring.[14]
Laboratory Synthesis Protocol
The following protocol is adapted from a patented synthetic route and illustrates a practical method for its preparation.[15] This multi-step process involves the formation of a fluorinated enone followed by a ring-closing condensation.
Workflow Diagram: Synthesis of this compound
Caption: Key steps in the synthesis workflow.
Step-by-Step Methodology:
-
Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one (Intermediate 1):
-
Rationale: This step creates the core trifluoromethyl ketone fragment needed for the pyridine ring. Vinyl ether serves as a masked acetaldehyde equivalent.
-
Procedure: To a reactor containing vinyl n-butyl ether and pyridine in dichloromethane (DCM), slowly add trifluoroacetic anhydride while maintaining the temperature between -10°C and 0°C. After the addition, allow the reaction to warm to room temperature and stir for 2 hours. The pyridine acts as a base to neutralize the trifluoroacetic acid byproduct.
-
Work-up: Cool the reaction mixture, filter any solids, and wash the filtrate with water. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate.
-
-
Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate (Intermediate 2):
-
Rationale: A Horner-Wadsworth-Emmons reaction is used to extend the carbon chain, introducing the ester group that will ultimately form part of the pyridine ring.
-
Procedure: React Intermediate 1 with trimethylphosphonoacetate in an appropriate solvent system. This step creates the necessary six-carbon backbone for the target heterocycle.
-
-
Cyclocondensation to form this compound (Final Product):
-
Rationale: This is the key ring-forming step. Under appropriate conditions (often involving a base or acid catalyst), the acyclic intermediate undergoes an intramolecular condensation reaction, followed by elimination and aromatization to form the stable pyridine ring.
-
Procedure: Subject Intermediate 2 to cyclization conditions. This may involve heating with a condensing agent to facilitate the ring closure and subsequent aromatization to yield the final product.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent to obtain the final, high-purity compound.
-
Chemical Reactivity and Key Transformations
The reactivity of this compound is governed by the interplay between the pyridone system and the potent electron-withdrawing CF₃ group. Its most valuable transformation is the conversion of the hydroxyl/keto group into a leaving group, typically a chloride, which opens the door for a wide range of nucleophilic substitution reactions.
Protocol: Conversion to 2-Chloro-4-(trifluoromethyl)pyridine
This chlorination is a cornerstone reaction, transforming the relatively inert pyridone into a highly versatile electrophilic intermediate for drug and agrochemical synthesis.[15][16]
References
- 1. This compound | 50650-59-4 [chemicalbook.com]
- 2. This compound CAS#: 50650-59-4 [m.chemicalbook.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. This compound | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 50650-59-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 16. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
physicochemical properties of 2-Hydroxy-4-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 50650-59-4) is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2][3][4] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the versatile hydroxypyridine core, make it a valuable intermediate for developing novel therapeutic agents and specialized chemicals.[5][6] Notably, it has been utilized in the synthesis of selective allosteric agonists for the sphingosine phosphate receptor, a target implicated in various biological processes, including cancer cell survival.[5][6]
This technical guide provides a comprehensive overview of the core . Moving beyond a simple data sheet, this document offers insights into the structural nuances, analytical methodologies for characterization, and the chemical logic that underpins its behavior, empowering researchers to utilize this compound with precision and confidence.
Molecular Structure and Tautomerism
A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.[7][8] For this compound, this equilibrium lies significantly toward the 4-(trifluoromethyl)pyridin-2(1H)-one tautomer.[9] This preference is driven by the aromaticity of the pyridone ring and the thermodynamic stability of the amide-like functionality.[8] The prevalence of the pyridone form is reflected in its IUPAC name and is critical for understanding its reactivity, hydrogen bonding capabilities, and spectroscopic signatures.[9]
The equilibrium can be influenced by the solvent environment; non-polar solvents may slightly favor the hydroxypyridine form, while polar, protic solvents strongly favor the pyridone tautomer through hydrogen bonding.[7][10]
Caption: Tautomeric equilibrium of the title compound.
Table 1: Chemical Identifiers and Structural Details
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 50650-59-4 | [1][5][9][11][12] |
| Molecular Formula | C₆H₄F₃NO | [1][11][12][13][14] |
| Molecular Weight | 163.10 g/mol | [3][9][11][12][14] |
| IUPAC Name | 4-(trifluoromethyl)-1H-pyridin-2-one | [9] |
| Synonyms | 4-(Trifluoromethyl)-2-pyridone, 4-(Trifluoromethyl)pyridin-2-ol | [3][5][6] |
| InChI Key | IKHLLNMSMFVTLP-UHFFFAOYSA-N | [1][3][9][11] |
| SMILES | O=C1C=C(C(F)(F)F)C=CN1 |[1][3][9][11] |
Physicochemical Properties
The physical properties of this compound are summarized below. These values are critical for designing experimental conditions, including reaction setups, purification strategies, and formulation development.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes & Insights | Source(s) |
|---|---|---|---|
| Appearance | White to light yellow or light orange crystalline powder/solid. | The color may vary slightly depending on purity. | [1][5] |
| Melting Point | 161-165 °C | A relatively sharp melting range indicates good purity. This high melting point is typical for crystalline solids with strong intermolecular hydrogen bonding potential (amide dimers). | [1][5][6][11][13] |
| Boiling Point | 221.2 ± 40.0 °C | This is a predicted value; thermal decomposition may occur at elevated temperatures. Vacuum distillation is recommended for purification if necessary. | [1][13] |
| Solubility | Soluble in methanol. | Solubility in other polar organic solvents like DMSO and DMF is expected. Its polarity suggests limited solubility in non-polar solvents like hexanes. | [1][2][3][5][13] |
| pKa | 10.76 ± 0.10 | This predicted value reflects the acidity of the N-H proton in the pyridone tautomer. The electron-withdrawing CF₃ group makes it more acidic than unsubstituted 2-pyridone (pKa ≈ 11.6).[1][7][13] |
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following section details standard protocols and the rationale behind them.
Caption: A typical workflow for the comprehensive characterization of the title compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of organic compounds due to its high resolution and quantitative accuracy. A reverse-phase (RP-HPLC) method is ideal, as it effectively separates the polar analyte from less polar or more polar impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA). A typical starting point is a 50:50 mixture. TFA is used to sharpen peaks by ensuring the analyte and any basic impurities are protonated.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 280 nm, where the pyridone chromophore is expected to absorb.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as needed.[15]
-
Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Structural Elucidation by Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information for structural confirmation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the N-H proton.
-
¹H NMR: Expected signals would include three distinct peaks in the aromatic region corresponding to the protons on the pyridine ring, and a broader singlet for the N-H proton (highly dependent on solvent and concentration).
-
¹³C NMR: Expect six distinct carbon signals. The signal for the carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbonyl carbon (C=O) will be the most downfield signal.
-
¹⁹F NMR: This will show a sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift provides confirmation of the electronic environment.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Experimental Protocol: FT-IR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3000-2800 cm⁻¹: N-H stretching (can be broad).
-
~1650-1680 cm⁻¹: A strong C=O (amide) stretching band, confirming the pyridone tautomer.
-
~1600, ~1480 cm⁻¹: C=C and C=N ring stretching vibrations.
-
~1100-1300 cm⁻¹: Strong C-F stretching vibrations from the CF₃ group.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement, confirming the elemental composition.
Experimental Protocol: HRMS
-
Instrumentation: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated exact mass.
-
Calculated Exact Mass (C₆H₄F₃NO): 163.0245
-
Expected [M+H]⁺: 164.0318
-
Chemical Reactivity and Stability
Reactivity
The primary utility of this compound in synthesis is as a nucleophile and as a precursor to more reactive intermediates. The hydroxyl group (in the pyridinol form) or the N-H group (in the pyridone form) can be alkylated or acylated.
A key transformation is its conversion to 2-chloro-4-(trifluoromethyl)pyridine.[17] This is a crucial step as the chloro-substituent is an excellent leaving group, enabling subsequent nucleophilic aromatic substitution reactions to build more complex molecules.
Chlorination Reaction Protocol
-
Reagents: this compound, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[17]
-
Solvent: A high-boiling inert solvent like 1,2-dichloroethane or toluene. A catalytic amount of dimethylformamide (DMF) is often added.[17]
-
Procedure: The compound is heated (refluxed) with an excess of the chlorinating agent until the reaction is complete (monitored by TLC or HPLC).[17]
-
Workup: The reaction mixture is carefully quenched with ice water and neutralized. The product is then extracted with an organic solvent.
Stability and Storage
-
Storage Conditions: The compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.[1][3][13]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Conclusion
This compound is a well-defined crystalline solid whose chemical behavior is dominated by its pyridone tautomeric form. Its key physicochemical features—high melting point, moderate polarity, and defined spectroscopic profile—make it a straightforward compound to handle and characterize. Understanding its tautomerism, reactivity, and the robust analytical methods for its quality control are paramount for its successful application in research and development, particularly in the synthesis of next-generation pharmaceuticals and agrochemicals.
References
- 1. This compound CAS#: 50650-59-4 [m.chemicalbook.com]
- 2. This compound | 50650-59-4 [chemicalbook.com]
- 3. fishersci.at [fishersci.at]
- 4. cenmed.com [cenmed.com]
- 5. This compound CAS 50650-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound CAS 50650-59-4 [homesunshinepharma.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. This compound | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. 50650-59-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. 2-ヒドロキシ-4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the NMR Analysis of 2-Hydroxy-4-(trifluoromethyl)pyridine Tautomerism
Abstract
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of the tautomeric equilibrium between 2-hydroxy-4-(trifluoromethyl)pyridine and its corresponding pyridone form, 4-(trifluoromethyl)pyridin-2(1H)-one. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of multinuclear NMR techniques for the qualitative and quantitative characterization of this dynamic process. We will explore the influence of solvent polarity and temperature on the equilibrium position and provide detailed, field-proven experimental protocols.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a critical phenomenon in medicinal chemistry. The ability of a molecule to exist in multiple tautomeric forms can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[1] Consequently, tautomerism impacts a drug candidate's pharmacokinetic and pharmacodynamic profiles. The 2-hydroxypyridine/2-pyridone system is a classic and extensively studied example of lactam-lactim tautomerism.[2][3] The introduction of a strongly electron-withdrawing trifluoromethyl group at the 4-position of the pyridine ring introduces additional electronic effects that modulate the equilibrium, making a thorough understanding of its tautomeric behavior essential for rational drug design.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for investigating tautomeric equilibria in solution.[4] Its non-destructive nature and the sensitivity of NMR parameters—chemical shifts, coupling constants, and signal integrations—to the local electronic environment make it uniquely suited for simultaneously identifying and quantifying the different tautomeric species present at equilibrium.[5][6]
The Lactam-Lactim Equilibrium of this compound
The tautomeric equilibrium of this compound involves the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom. This results in two distinct species: the aromatic lactim form (this compound) and the non-aromatic lactam form (4-(trifluoromethyl)pyridin-2(1H)-one).
Caption: The tautomeric equilibrium between the lactim and lactam forms.
The position of this equilibrium is highly dependent on the surrounding environment, particularly the polarity and hydrogen-bonding capabilities of the solvent.[1][7] Generally, non-polar solvents favor the less polar lactim tautomer, while polar, protic solvents stabilize the more polar lactam form through hydrogen bonding.[8]
The Power of Multinuclear NMR in Tautomer Analysis
A multi-pronged NMR approach utilizing ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei provides a comprehensive picture of the tautomeric state of this compound.
-
¹H NMR: The chemical shifts of the ring protons and the mobile N-H or O-H proton are highly indicative of the dominant tautomer. In the lactam form, the N-H proton typically appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The chemical shift of the C2 carbon is a key diagnostic marker. In the lactim form, this carbon is bonded to an oxygen and exhibits a chemical shift typical of an aromatic carbon bearing an electron-donating group. In the lactam form, this carbon becomes a carbonyl group (C=O) and resonates at a significantly downfield chemical shift (typically >160 ppm).
-
¹⁵N NMR: This nucleus, though less sensitive, offers unambiguous evidence of the proton's location. The chemical shift of the nitrogen atom will differ significantly between the pyridinic nitrogen in the lactim form and the amide-like nitrogen in the lactam form.[9][10]
-
¹⁹F NMR: The trifluoromethyl group serves as a sensitive probe of the electronic changes within the pyridine ring. The ¹⁹F chemical shift will be influenced by the aromaticity and electron distribution of the ring, which differ between the two tautomers.[11] Furthermore, long-range couplings between the fluorine nuclei and ring protons (JHF) can provide additional structural information.[12]
Experimental Design: A Self-Validating Protocol
The following protocol is designed to provide a robust and self-validating analysis of the tautomeric equilibrium.
Materials and Instrumentation
-
This compound
-
Deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄)
-
NMR spectrometer (a minimum of 400 MHz for ¹H is recommended) equipped with multinuclear probe capabilities.
Sample Preparation
-
Prepare a series of NMR samples by dissolving a consistent amount of this compound in each of the deuterated solvents. A concentration of 10-20 mg/mL is typically sufficient.
-
Ensure the solvents are of high purity to avoid interference from impurities.
NMR Data Acquisition
The following workflow outlines the sequential acquisition of NMR data.
Caption: Experimental workflow for NMR analysis of tautomerism.
Step-by-Step Acquisition:
-
¹H NMR: Acquire a standard ¹H NMR spectrum for each sample. This will provide an initial assessment of the tautomeric ratio by integrating the signals corresponding to each form.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Pay close attention to the downfield region (160-180 ppm) to identify the presence of a carbonyl signal, which is indicative of the lactam tautomer.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The presence of a single or multiple ¹⁹F signals will correspond to the number of tautomeric species present.
-
2D NMR (HSQC and HMBC): For unambiguous assignment of proton and carbon signals to their respective tautomers, acquire ¹H-¹³C HSQC and HMBC spectra. The HMBC experiment is particularly useful for identifying long-range correlations, such as from the ring protons to the C2 carbon, which will differ between the lactam and lactim forms.
-
Variable Temperature (VT) NMR: In a solvent where both tautomers are present in significant quantities, perform a variable temperature NMR study. This will provide insights into the thermodynamics of the tautomeric equilibrium.
Data Analysis and Interpretation
Qualitative Analysis
The presence of two distinct sets of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra is a clear indication of the co-existence of both tautomers in solution. The chemical shifts of key nuclei, as outlined in Section 3, will allow for the assignment of each set of signals to either the lactam or lactim form.
Quantitative Analysis: Determining the Equilibrium Constant (Keq)
The equilibrium constant (Keq) for the tautomerization can be determined from the integrated intensities of the signals in the ¹H NMR spectrum.[5][13]
Keq = [Lactam] / [Lactim]
The relative concentrations of the lactam and lactim forms are directly proportional to the integrals of their respective, well-resolved proton signals.
Table 1: Representative NMR Data for Tautomer Analysis
| Tautomer | Nucleus | Key Signal | Expected Chemical Shift Range (ppm) |
| Lactim | ¹H | Aromatic CHs | 6.5 - 8.5 |
| ¹³C | C2-OH | 155 - 165 | |
| ¹⁹F | CF₃ | Varies with solvent | |
| Lactam | ¹H | N-H | 10 - 13 (broad) |
| ¹H | Vinylic CHs | 6.0 - 8.0 | |
| ¹³C | C2=O | 165 - 175 | |
| ¹⁹F | CF₃ | Varies with solvent |
Note: These are approximate chemical shift ranges and can be influenced by solvent and concentration.
The Influence of Solvent Polarity: A Case Study
The tautomeric equilibrium of this compound is expected to show a pronounced solvent dependency.
-
In a non-polar solvent like CDCl₃: The less polar lactim form is anticipated to be the major species.
-
In a polar aprotic solvent like DMSO-d₆: An increase in the proportion of the more polar lactam tautomer is expected due to dipole-dipole interactions.
-
In a polar protic solvent like Methanol-d₄: The lactam form is expected to be significantly favored due to hydrogen bonding interactions with the solvent.[8]
By comparing the Keq values obtained in different solvents, a clear correlation between solvent polarity and the position of the tautomeric equilibrium can be established.
Conclusion
The detailed NMR analysis of this compound provides a powerful and insightful approach to understanding its tautomeric behavior. By employing a combination of one- and two-dimensional multinuclear NMR experiments, researchers can qualitatively identify and quantitatively determine the equilibrium between the lactam and lactim forms. This knowledge is crucial for drug development professionals seeking to optimize the physicochemical and biological properties of molecules containing the 2-hydroxypyridine scaffold. The methodologies outlined in this guide provide a robust framework for such investigations, ensuring scientific integrity and generating reliable, actionable data.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (15)N and (31)P NMR Insights into Lactam-Lactim Tautomerism Activity Using cyclo-μ-Imidopolyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical and Structural Characteristics of 4-(trifluoromethyl)-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
In the landscape of modern medicinal and materials science, 4-(trifluoromethyl)-1H-pyridin-2-one (CAS No. 50650-59-4) emerges as a pivotal heterocyclic building block. Its strategic combination of a pyridinone scaffold, known for its diverse biological activities, and a trifluoromethyl group, a powerful modulator of physicochemical properties, renders it a molecule of significant interest.[1][2] This guide synthesizes the current body of knowledge on this compound, offering a deep dive into its synthesis, properties, and, most critically, its structural chemistry.
It is imperative, however, to address the current limitations in publicly accessible data. While a record for the crystal structure of this compound exists within the Crystallography Open Database (COD), the detailed crystallographic data (e.g., a CIF file) is not readily retrievable from public repositories as of the time of this writing. Consequently, this guide will provide a comprehensive analysis based on established chemical principles, spectroscopic data, and crystallographic information from closely related analogues. This approach, grounded in scientific expertise, aims to construct a robust and predictive model of the solid-state characteristics of 4-(trifluoromethyl)-1H-pyridin-2-one, providing a valuable resource while maintaining the highest standards of scientific integrity.
Molecular Identity and Physicochemical Landscape
4-(Trifluoromethyl)-1H-pyridin-2-one is a white crystalline solid at room temperature, characterized by a melting point in the range of 158-165 °C.[3] It is also known by its tautomeric name, 2-hydroxy-4-(trifluoromethyl)pyridine.[1] The presence of the highly electronegative trifluoromethyl group makes it a highly electron-deficient pyridone derivative, a feature that significantly influences its reactivity and intermolecular interactions.[1]
| Property | Value | Source |
| CAS Number | 50650-59-4 | [1] |
| Molecular Formula | C₆H₄F₃NO | [3] |
| Molecular Weight | 163.10 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 161-165 °C | [3] |
| Solubility | Soluble in methanol | [3] |
The trifluoromethyl group is a key player in the field of drug design, often employed to enhance metabolic stability, binding affinity, and cell permeability of potential drug candidates. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and influence the overall electronic distribution of the molecule.[2]
Synthesis and Crystallization
Synthetic Pathways
The synthesis of 4-(trifluoromethyl)-1H-pyridin-2-one has been approached from several angles, primarily involving the construction of the pyridine ring from acyclic precursors. One patented method involves the reaction of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one with a trialkyl phosphonoacetate, followed by cyclization. Other routes describe the reaction of pyridine with trifluoromethylphthalic anhydride or trifluoromethyl hydrofluoride.[3]
A generalized synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for 4-(trifluoromethyl)-1H-pyridin-2-one.
Protocol for Synthesis via Cyclization
This protocol is adapted from methodologies described in the patent literature.
Materials:
-
Mixture of condensation products from 4-alkoxy-1,1,1-trifluorobut-3-en-2-one and a suitable phosphonoacetate.
-
Ammonium acetate.
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF).
-
Water.
-
Toluene.
Procedure:
-
Dissolve the mixture of condensation products in the polar aprotic solvent.
-
Add an ammonium salt of an organic acid, such as ammonium acetate.
-
Heat the mixture to facilitate the cyclization reaction until completion (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture to approximately 65 °C.
-
Dilute the mixture with water (and optionally brine) to induce precipitation of the product.
-
Isolate the precipitated 4-(trifluoromethyl)-1H-pyridin-2-one by filtration.
-
Wash the isolated solid with toluene.
-
Dry the product under vacuum.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry. The melting point should also be determined and compared to the literature values.
Single Crystal Growth (Hypothetical Protocol)
Obtaining single crystals suitable for X-ray diffraction is a crucial, and often empirical, step. Based on the compound's properties, the following methods could be explored:
-
Slow Evaporation: Given its solubility in methanol, a saturated solution of the purified compound in methanol could be prepared and allowed to evaporate slowly in a dust-free environment.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound in a good solvent (e.g., methanol or DMF) can be layered with an anti-solvent in which the compound is poorly soluble (e.g., hexane or water). Slow diffusion at the interface can promote the growth of single crystals.
-
Cooling Crystallization: A saturated solution at an elevated temperature can be slowly cooled to induce crystallization.
Structural Analysis: Tautomerism and Intermolecular Interactions
Tautomerism and Hydrogen-Bonded Dimers
A fundamental aspect of the chemistry of 2-pyridones is their existence in tautomeric equilibrium with their 2-hydroxypyridine form. In the solid state, the pyridone tautomer is typically favored, and these molecules exhibit a strong propensity to form centrosymmetric dimers through N-H···O hydrogen bonds.[1] This dimerization is a dominant feature and is expected to be a primary motif in the crystal structure of 4-(trifluoromethyl)-1H-pyridin-2-one.
Caption: Tautomeric equilibrium of the title compound.
The formation of hydrogen-bonded dimers is a critical aspect of the supramolecular chemistry of 2-pyridones.
Caption: Expected hydrogen-bonded dimer formation in the solid state.
The Role of the Trifluoromethyl Group in Crystal Packing
While the N-H···O hydrogen bonds are expected to be the primary drivers of the crystal packing, the trifluoromethyl group introduces the possibility of weaker, yet structurally significant, intermolecular interactions. Studies on other trifluoromethylated aromatic compounds have revealed the importance of interactions such as C-H···F, C-F···F, and C-F···π contacts. These interactions, while weaker than classical hydrogen bonds, can play a crucial role in dictating the three-dimensional arrangement of the molecules in the crystal lattice. The interplay between the strong hydrogen bonding of the pyridone moiety and these weaker interactions involving the trifluoromethyl group will ultimately define the final crystal structure.
Spectroscopic Characterization
A comprehensive characterization of 4-(trifluoromethyl)-1H-pyridin-2-one would involve a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Would show characteristic signals for the protons on the pyridine ring.
-
¹³C NMR: Would reveal the chemical shifts of the carbon atoms, including the carbonyl carbon and the carbon of the trifluoromethyl group.
-
¹⁹F NMR: A singlet would be expected for the CF₃ group, providing a clear signature for the presence of this moiety.
-
-
Infrared (IR) Spectroscopy: Key vibrational modes would include the N-H stretch (typically broad in the range of 3200-2800 cm⁻¹ due to hydrogen bonding) and the C=O stretch (around 1650 cm⁻¹).
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound.
Applications in Drug Discovery and Materials Science
The structural features of 4-(trifluoromethyl)-1H-pyridin-2-one make it a valuable synthon in several areas:
-
Pharmaceuticals: The pyridone core is present in numerous bioactive molecules. The addition of a trifluoromethyl group can enhance properties like metabolic stability and receptor binding affinity, making this compound a key intermediate in the synthesis of drugs such as kinase inhibitors.[4][5]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.[2]
-
Materials Science: The electron-deficient nature of the molecule suggests potential applications in the development of organic electronic materials.[1]
Conclusion
4-(Trifluoromethyl)-1H-pyridin-2-one stands as a molecule of considerable scientific and commercial interest. While a detailed experimental elucidation of its single-crystal structure remains to be published in an accessible format, a robust understanding of its solid-state behavior can be formulated based on its known chemical properties and the behavior of related compounds. The strong propensity for hydrogen-bonded dimer formation, coupled with the influence of the trifluoromethyl group on the broader network of intermolecular interactions, defines its structural landscape. Further research, particularly the public dissemination of its single-crystal X-ray diffraction data, will be invaluable in fully unlocking the potential of this versatile chemical entity.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 4-(Trifluoromethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Solubility of 2-Hydroxy-4-(trifluoromethyl)pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-4-(trifluoromethyl)pyridine, a pivotal intermediate in the pharmaceutical and agrochemical industries.[1][2] While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the physicochemical properties of this compound, the theoretical principles governing its solubility, and a detailed, field-proven experimental protocol for accurate solubility determination.
Introduction: The Significance of this compound
This compound, also known by its tautomeric form 4-(trifluoromethyl)-1H-pyridin-2-one, is a fluorinated heterocyclic compound of significant interest.[3] Its unique molecular architecture, featuring both a hydroxyl group and a strongly electron-withdrawing trifluoromethyl group on a pyridine scaffold, makes it a valuable building block in the synthesis of a variety of bioactive molecules. This compound serves as a key intermediate in the production of innovative pharmaceuticals and advanced agrochemicals.[1][2]
Understanding the solubility of this compound in organic solvents is paramount for its effective utilization in various stages of research and development, including:
-
Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions is crucial for optimizing reaction kinetics, yield, and purity.
-
Crystallization and Purification: The choice of solvent system is critical for developing efficient crystallization processes to obtain the desired polymorph with high purity.
-
Formulation Development: For its end applications, particularly in pharmaceuticals, formulating this compound or its derivatives into stable and bioavailable dosage forms necessitates a thorough understanding of its solubility.
-
Analytical Method Development: Accurate quantification and characterization of the compound often require its dissolution in a suitable solvent for techniques such as chromatography and spectroscopy.
This guide will provide a robust framework for approaching the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.
Physicochemical Properties Influencing Solubility
The solubility of a compound is dictated by its intrinsic physicochemical properties. For this compound, the following parameters are key to understanding its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C6H4F3NO | [1] |
| Molecular Weight | 163.1 g/mol | [1] |
| Melting Point | 161-165 °C | [1][4] |
| pKa (Predicted) | 10.76 ± 0.10 | [2][5] |
| LogP (Predicted) | 1.806 | [6] |
| Appearance | White to light yellow crystalline powder | [2] |
Expert Insights:
-
High Melting Point: The relatively high melting point of 161-165 °C suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the hydroxyl group and dipole-dipole interactions. A higher melting point often correlates with lower solubility, as more energy is required to break the crystal lattice.
-
pKa: The predicted pKa of 10.76 indicates that this compound is a weak acid.[2][5] This means it will be predominantly in its neutral form in most organic solvents and in aqueous solutions with a pH significantly below its pKa. Its solubility can be expected to increase in basic aqueous solutions due to deprotonation and salt formation.
-
LogP: A predicted LogP of 1.806 suggests that the compound has a moderate degree of lipophilicity.[6] This value indicates a preference for partitioning into a non-polar solvent (like octanol) over a polar one (like water), but it does not preclude solubility in polar organic solvents, especially those that can engage in hydrogen bonding.
-
Tautomerism: It is crucial to recognize that 2-Hydroxypyridines exist in equilibrium with their pyridone tautomers. In the case of this molecule, it is in equilibrium with 4-(trifluoromethyl)pyridin-2(1H)-one. The position of this equilibrium can be solvent-dependent and will influence the overall solubility.
Theoretical Principles of Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility. This concept is based on the idea that substances with similar intermolecular forces are more likely to be miscible.
Solvent Classes and Expected Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given that this compound has a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen and carbonyl oxygen in its tautomeric form (hydrogen bond acceptors), it is expected to have favorable interactions with polar protic solvents. Indeed, it is reported to be soluble in methanol.[1][2][5][7][8]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have dipole moments and can act as hydrogen bond acceptors but lack a hydrogen bond donating group. The polarity of these solvents should allow for the dissolution of this compound through dipole-dipole interactions. Solvents like DMSO and DMF, with their high polarity, are likely to be effective.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Heptane): These solvents have low dielectric constants and lack significant dipole moments. The solubility of the polar this compound is expected to be limited in these solvents. The lipophilic trifluoromethyl group may contribute to some minimal solubility, but the polar hydroxyl group and pyridine ring will hinder extensive dissolution.
Experimental Determination of Solubility: A Standard Protocol
Given the absence of comprehensive published data, experimental determination of solubility is essential. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for measuring equilibrium solubility.[9][10]
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.
Equipment and Materials
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (± 0.5 °C)
-
Vials with screw caps (e.g., 4 mL or 20 mL glass vials)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure compatibility with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.
-
This compound (of known purity)
-
Organic solvents of interest (analytical grade or higher)
Step-by-Step Experimental Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to create a calibration curve for the analytical method.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess after equilibration is sufficient.
-
Add a precisely known volume or mass of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove all undissolved solid particles.
-
Immediately dilute a known volume or mass of the filtrate with the solvent to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC method or another suitable analytical technique.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor
-
Visualizing the Workflow
References
- 1. This compound | 50650-59-4 [chemicalbook.com]
- 2. This compound CAS#: 50650-59-4 [m.chemicalbook.com]
- 3. This compound | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ヒドロキシ-4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 50650-59-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound CAS 50650-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. fishersci.at [fishersci.at]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Hydroxy-4-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Hydroxy-4-(trifluoromethyl)pyridine, a molecule of significant interest in pharmaceutical and agrochemical research. We delve into the critical tautomeric relationship between the hydroxy and pyridone forms, dictated by the potent electronic effects of the trifluoromethyl group. This document outlines a validated computational workflow, from structural optimization and frequency analysis to the evaluation of solvent effects, employing Density Functional Theory (DFT). The methodologies presented herein are designed to furnish researchers, scientists, and drug development professionals with a robust protocol for predicting the geometric, energetic, and electronic properties of this molecule, thereby accelerating materials and drug discovery programs.
Introduction: The Significance of this compound and its Tautomerism
This compound is a heterocyclic compound featuring a pyridine ring scaffold, a hydroxyl group, and a trifluoromethyl (-CF₃) substituent. This molecule is a valuable building block in medicinal and agrochemical chemistry.[1] The trifluoromethyl group is a key functional moiety known to enhance metabolic stability, lipophilicity, and binding affinity of molecules due to its strong electron-withdrawing nature and steric profile.[2][3][4]
A crucial aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[5][6] For this compound, this equilibrium is between the enol tautomer (this compound) and the keto tautomer (4-(trifluoromethyl)-1H-pyridin-2-one). The position of this equilibrium is highly sensitive to the electronic nature of substituents and the surrounding solvent environment.[7] Computational studies on the parent 2-hydroxypyridine have shown that the enol form is slightly more stable in the gas phase, while the pyridone form predominates in polar solvents.[5][8] The strongly electron-withdrawing -CF₃ group at the 4-position is expected to significantly influence the relative stabilities of these tautomers.[9]
Quantum chemical calculations offer a powerful, non-empirical approach to elucidate the intricacies of this tautomeric relationship. By accurately predicting molecular structures, relative energies, and electronic properties, these computational methods provide indispensable insights that complement and guide experimental investigations.
Theoretical & Computational Methodology: A Self-Validating Protocol
The reliability of quantum chemical predictions hinges on the judicious selection of the theoretical method and basis set. For molecules containing fluorine and exhibiting potential for significant electronic effects and hydrogen bonding, a carefully considered computational approach is paramount.
Selection of a Robust Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for medium-sized organic molecules.[10][11] We will employ a hybrid DFT functional, which incorporates a portion of exact Hartree-Fock exchange, providing a more accurate description of electronic effects.
-
Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP functional is a widely used and well-benchmarked hybrid functional that has demonstrated high accuracy for a broad range of chemical systems, including heterocyclic compounds.[6]
-
Alternative Functional for Validation: CAM-B3LYP For systems where long-range interactions or charge-transfer excitations are important, a range-separated functional like CAM-B3LYP can provide improved results.[5] Comparing results from both functionals can enhance the trustworthiness of the predictions.
The Importance of the Basis Set for Fluorinated Systems
The basis set is the set of mathematical functions used to construct the molecular orbitals. For fluorine-containing compounds, it is crucial to use a basis set that can accurately describe the polarization of the electron density around the highly electronegative fluorine atoms and allow for the description of diffuse electron density.
-
Primary Basis Set: 6-311++G(d,p) This Pople-style basis set is a good choice for this system. It is a triple-zeta basis set, providing more flexibility for describing the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions. The (d,p) specifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately modeling bonding and geometry.[12]
-
Higher-Level Basis Set for Benchmarking: aug-cc-pVTZ Dunning's augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are known for their systematic convergence towards the complete basis set limit and are highly recommended for accurate calculations on systems with electronegative atoms.[13][14] While more computationally demanding, single-point energy calculations with this basis set on the B3LYP/6-311++G(d,p) optimized geometries can provide a valuable benchmark for the energetic predictions.
Modeling the Solvent Environment: The Polarizable Continuum Model (PCM)
To simulate the influence of a solvent, which is critical for understanding the tautomeric equilibrium in a realistic chemical environment, we will employ an implicit solvation model.[15][16]
-
Implicit Solvation Model: IEF-PCM (Integral Equation Formalism variant of the Polarizable Continuum Model) The IEF-PCM model represents the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent.[17] This model has been successfully applied in numerous studies of solvation effects on chemical reactions and equilibria.[15] We will consider water as the solvent to model a polar protic environment.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for performing the quantum chemical calculations on the two tautomers of this compound.
Step 1: Geometry Optimization
-
Construct Initial Structures: Build the 3D structures of both the enol (this compound) and keto (4-(trifluoromethyl)-1H-pyridin-2-one) tautomers using a molecule builder.
-
Perform Gas-Phase Optimization:
-
Select the B3LYP functional and the 6-311++G(d,p) basis set.
-
Perform a full geometry optimization without any constraints. This will locate the minimum energy structure on the potential energy surface.
-
-
Perform Solution-Phase Optimization:
-
Using the gas-phase optimized structures as starting points, perform another geometry optimization.
-
In this step, include the IEF-PCM solvation model, specifying water as the solvent.
-
Step 2: Vibrational Frequency Analysis
-
Perform Frequency Calculations: For each of the four optimized structures (enol gas-phase, keto gas-phase, enol solution, keto solution), perform a vibrational frequency calculation at the same level of theory used for the optimization.
-
Confirm Minimum Energy Structures: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.
-
Obtain Thermochemical Data: The frequency calculation also provides important thermochemical data, including the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.
Step 3: Calculation of Molecular Properties
-
Relative Energy Calculations:
-
The relative energy (ΔE) between the two tautomers can be calculated by subtracting the total electronic energy of the more stable tautomer from the less stable one.
-
For a more accurate comparison, use the ZPVE-corrected energies (ΔE_ZPVE) or the relative Gibbs free energies (ΔG).
-
-
Electronic Property Analysis:
-
From the output of the calculations, extract and analyze key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.
-
Workflow Visualization
The computational workflow can be visualized as follows:
Caption: Computational workflow for analyzing the tautomerism of this compound.
Predicted Data & Analysis
The following tables summarize the expected quantitative data from the proposed calculations. The values presented are illustrative and would be populated with the actual results from the quantum chemical calculations.
Table 1: Predicted Relative Energies of Tautomers
| Phase | Tautomer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Gas | Enol | 0.00 | 0.00 | 0.00 |
| Gas | Keto | Value | Value | Value |
| Solution (Water) | Enol | 0.00 | 0.00 | 0.00 |
| Solution (Water) | Keto | Value | Value | Value |
Table 2: Predicted Molecular Properties
| Phase | Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Gas | Enol | Value | Value | Value | Value |
| Gas | Keto | Value | Value | Value | Value |
| Solution (Water) | Enol | Value | Value | Value | Value |
| Solution (Water) | Keto | Value | Value | Value | Value |
Analysis of Tautomer Stability
The relative Gibbs free energies (ΔG) will provide the most definitive prediction of the tautomeric equilibrium. A negative ΔG for the keto tautomer relative to the enol form indicates that the keto form is more stable under the given conditions. It is anticipated that in the gas phase, the enol form may be slightly more stable or the two tautomers will be very close in energy. In a polar solvent like water, a significant shift towards the more polar keto tautomer is expected due to favorable solute-solvent electrostatic interactions.
Analysis of Electronic Structure
The HOMO and LUMO energies are critical indicators of a molecule's reactivity. The HOMO-LUMO gap is a measure of the molecule's electronic stability; a larger gap suggests higher stability and lower reactivity. The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO, potentially increasing the molecule's resistance to oxidation. The dipole moment is a measure of the molecule's overall polarity. The keto tautomer is expected to have a significantly larger dipole moment than the enol tautomer, which explains its enhanced stabilization in polar solvents.
Conclusion
This technical guide has laid out a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By adhering to the described methodologies, researchers can obtain reliable predictions of the structural, energetic, and electronic properties of its tautomers in both the gas phase and in solution. These computational insights are invaluable for understanding the fundamental chemistry of this important molecule and for guiding the design of new derivatives with tailored properties for applications in drug discovery and materials science. The self-validating nature of the proposed workflow, incorporating multiple levels of theory for benchmarking, ensures the trustworthiness and authority of the generated results.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Trends [researchtrends.net]
- 13. researchgate.net [researchgate.net]
- 14. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent model - Wikipedia [en.wikipedia.org]
- 16. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
A Theoretical and Computational Guide to the Electronic Structure of 2-Hydroxy-4-(trifluoromethyl)pyridine
This technical guide provides an in-depth exploration of the electronic structure of 2-Hydroxy-4-(trifluoromethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] By leveraging the predictive power of computational chemistry, specifically Density Functional Theory (DFT), we dissect the nuanced electronic properties that govern its reactivity, stability, and spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development who seek a foundational understanding of this molecule from a theoretical perspective.
The Duality of Identity: Tautomerism in this compound
The defining characteristic of this compound is its existence as a mixture of two rapidly interconverting isomers, or tautomers: the 2-hydroxy (lactim) form and the 2-pyridone (lactam) form.[3][4][5] This lactim-lactam tautomerism is the cornerstone of its electronic structure, as the distribution of π-electrons and the nature of the functional groups differ significantly between the two forms.
The equilibrium between these tautomers is sensitive to various factors, including the solvent environment and the nature of substituents on the pyridine ring.[6] In the gas phase, the energy difference can be minimal, but in polar solvents, the equilibrium often shifts to favor the more polar 2-pyridone tautomer.[7] The presence of the potent electron-withdrawing trifluoromethyl (-CF3) group at the 4-position further influences this balance by modifying the electron density of the entire ring system.[3] Understanding this equilibrium is paramount, as the dominant tautomer will dictate the molecule's chemical behavior.
Caption: The lactim-lactam tautomeric equilibrium of the title compound.
The Computational Approach: A Window into Electronic Structure
To accurately model the properties of this compound, theoretical studies employing Density Functional Theory (DFT) are indispensable.[1][8] DFT allows for a robust and computationally efficient investigation of molecular geometries, electronic distributions, and spectroscopic properties, providing insights that are often difficult to obtain through experimental means alone.[9]
A Self-Validating Computational Workflow
A typical and reliable workflow for the theoretical investigation of this molecule involves several key steps. The choice of functional and basis set is critical for accuracy. Functionals like B3LYP offer a well-tested balance for organic molecules, while including polarization and diffuse functions in the basis set (e.g., 6-311++G(d,p)) is essential for correctly describing the complex electron distribution influenced by the electronegative fluorine and oxygen atoms.[10][11] Furthermore, simulating solvent effects using a Polarizable Continuum Model (PCM) is crucial for comparing theoretical data with experimental results obtained in solution.[12]
Caption: A standard DFT workflow for analyzing molecular electronic structure.
Molecular Geometry and Structural Parameters
DFT-based geometry optimization reveals the distinct structural differences between the two tautomers. In the 2-hydroxy (lactim) form, the C2-O bond exhibits single-bond character, and the aromaticity of the pyridine ring is preserved. Conversely, the 2-pyridone (lactam) form features a distinct C=O double bond and a C-N single bond within the ring, leading to a partial loss of aromaticity but stabilization through the amide group. The powerful inductive effect of the -CF3 group influences the bond lengths and angles of the pyridine ring in both forms.[13]
| Parameter | 2-Hydroxy Tautomer (Lactim) | 2-Pyridone Tautomer (Lactam) | Expected Change |
| C2-O Bond Length | ~1.36 Å | ~1.24 Å | Shortens (Single to Double) |
| C2-N1 Bond Length | ~1.31 Å | ~1.38 Å | Lengthens (Double to Single-like) |
| N1-H Bond Length | Not Applicable | ~1.01 Å | Forms |
| O-H Bond Length | ~0.97 Å | Not Applicable | Breaks |
Table 1. Predicted representative geometric parameters from DFT calculations for the two tautomers of this compound. Values are illustrative and depend on the level of theory.
Deep Dive into Electronic Properties
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity.[1] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability and reactivity.[14]
For both tautomers, the HOMO is typically a π-orbital distributed across the pyridine ring and the exocyclic oxygen/nitrogen atom. The LUMO is generally a π*-antibonding orbital, also delocalized over the ring system. The electron-withdrawing -CF3 group significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted 2-hydroxypyridine, impacting the molecule's overall reactivity. The HOMO-LUMO gap is a key parameter that differs between the two tautomers, influencing their respective photochemical properties.
| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-Hydroxy (Lactim) | -7.2 | -1.5 | 5.7 |
| 2-Pyridone (Lactam) | -6.9 | -1.8 | 5.1 |
Table 2. Illustrative FMO energies as predicted by DFT. Actual values are highly dependent on the chosen functional and basis set.
Caption: Comparative energy level diagram of the Frontier Molecular Orbitals.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[10][11] It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP analysis consistently shows:
-
Negative Potential: Concentrated around the electronegative oxygen atom of the hydroxyl/carbonyl group and the ring nitrogen, indicating these are the primary sites for hydrogen bonding and electrophilic interaction.
-
Positive Potential: Located on the hydrogen atom of the hydroxyl (lactim) or amine (lactam) group, making it a hydrogen bond donor site.
-
Electron-Deficient Ring: The strong inductive effect of the -CF3 group withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack compared to unsubstituted pyridine.
Predicted Spectroscopic Signatures
DFT calculations are highly effective at predicting spectroscopic properties, which can be used to experimentally identify and differentiate between the two tautomers.[10][15]
-
Vibrational Spectroscopy (IR & Raman): The most telling difference is in the high-frequency region of the IR spectrum. The 2-hydroxy tautomer will exhibit a characteristic O-H stretching vibration (~3400-3600 cm⁻¹), which will be absent in the 2-pyridone form. Conversely, the 2-pyridone tautomer will display a strong C=O stretching absorption (~1650-1690 cm⁻¹), a feature absent in the 2-hydroxy form.
-
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions (e.g., n→π* or π→π*) that give rise to UV-Vis absorption.[8] The two tautomers are expected to have different absorption maxima (λ_max) due to their distinct electronic configurations, providing another avenue for experimental validation.
Conclusion
The electronic structure of this compound is intrinsically linked to its lactim-lactam tautomeric equilibrium. Theoretical studies, grounded in Density Functional Theory, provide an unparalleled level of detail into the geometric, electronic, and spectroscopic properties of both forms. Key insights reveal that the potent electron-withdrawing -CF3 group significantly modulates the electron density of the pyridine ring, influencing stability, reactivity, and the tautomeric preference. The distinct differences in frontier molecular orbitals, charge distribution, and predicted vibrational spectra between the 2-hydroxy and 2-pyridone forms offer clear markers for their experimental characterization. This computational guide serves as a robust framework for researchers, enabling a deeper understanding and more informed approach to the rational design of novel therapeutics and materials based on this versatile molecular scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Vip room | Virtual tour generated by Panotour [ontsgoi.gov.mn]
- 5. chembk.com [chembk.com]
- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjeas.org [irjeas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Hydroxy-4-(trifluoromethyl)pyridine: A Technical Guide for Researchers
Abstract
Introduction: The Significance of 2-Hydroxy-4-(trifluoromethyl)pyridine
The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for modulating a molecule's metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a ubiquitous motif in bioactive compounds, when substituted with both a hydroxyl and a trifluoromethyl group, presents a versatile platform for further chemical elaboration. Accurate and unambiguous characterization of intermediates like this compound is therefore paramount for the successful synthesis of novel chemical entities. This guide provides the foundational spectroscopic knowledge required for such characterization.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is dominated by contributions from the O-H, N-H, C=O, C=C, C-N, and C-F bonds. It is important to note that 2-hydroxy pyridines exist in a tautomeric equilibrium with their corresponding pyridin-2-one form. For this compound, the pyridin-2-one tautomer is generally the major contributor.
Predicted IR Absorption Bands for 4-(trifluoromethyl)-1H-pyridin-2-one:
| Frequency Range (cm⁻¹) | Vibration Type | Predicted Intensity | Rationale and Comparative Insights |
| 3100 - 2900 | N-H stretch (pyridinone) | Broad, Medium | The N-H stretching in the pyridinone tautomer is expected to be a broad band due to hydrogen bonding in the solid state. |
| ~1680 - 1640 | C=O stretch (amide I) | Strong | This will be one of the most intense peaks in the spectrum, characteristic of the carbonyl group in the pyridinone ring. |
| ~1620 - 1580 | C=C stretch | Medium-Strong | Aromatic C=C stretching vibrations within the pyridine ring. |
| ~1350 - 1100 | C-F stretches | Strong, Multiple Bands | The trifluoromethyl group will exhibit several strong, characteristic absorption bands in this region. The exact positions can be complex due to coupling. |
| ~1250 - 1150 | C-N stretch | Medium | Stretching vibration of the C-N bond within the pyridine ring. |
Experimental Protocol for IR Spectroscopy
A standard and reliable method for obtaining the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and H₂O.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound (as the pyridin-2-one tautomer) in a solvent like DMSO-d₆ is expected to show three distinct signals in the aromatic region and a broad signal for the N-H proton.
Predicted ¹H NMR Data for 4-(trifluoromethyl)-1H-pyridin-2-one (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| H-6 | ~7.8 - 7.6 | Doublet (d) | ~7-8 | This proton is adjacent to the nitrogen and is expected to be the most downfield of the ring protons. |
| H-5 | ~6.5 - 6.3 | Doublet of doublets (dd) | ~7-8, ~2 | This proton is coupled to both H-6 and H-3. The coupling to H-3 will be smaller. |
| H-3 | ~6.2 - 6.0 | Singlet (or narrow doublet) | < 2 | This proton is adjacent to the carbonyl group and shows a small coupling to H-5. |
| N-H | ~12 - 11 | Broad Singlet (br s) | - | The N-H proton of the pyridinone is typically broad and significantly downfield. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom. The presence of the electron-withdrawing trifluoromethyl group will have a significant effect on the chemical shifts of the carbon atoms, particularly C-4.
Predicted ¹³C NMR Data for 4-(trifluoromethyl)-1H-pyridin-2-one (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹JCF) | Rationale and Comparative Insights |
| C-2 | ~162 - 158 | Singlet | The carbonyl carbon is expected to be the most downfield signal. |
| C-6 | ~140 - 135 | Singlet | This carbon is adjacent to the nitrogen and is expected to be downfield. |
| C-4 | ~135 - 130 | Quartet (q) | This carbon is directly attached to the CF₃ group and will appear as a quartet due to one-bond coupling with the three fluorine atoms. |
| CF₃ | ~125 - 120 | Quartet (q) | The carbon of the trifluoromethyl group will also be a quartet with a large coupling constant. |
| C-5 | ~110 - 105 | Singlet | - |
| C-3 | ~105 - 100 | Singlet | - |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg if possible).
-
Instrument Setup: Tune the probe for ¹³C observation.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled single-pulse experiment. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Similar to ¹H NMR processing. Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the IR, ¹H NMR, and ¹³C NMR spectra of this compound, grounded in the established spectroscopic characteristics of analogous compounds. The provided experimental protocols offer a robust framework for researchers to acquire high-quality data for this and similar molecules. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous structural elucidation and successful application of such valuable chemical intermediates in research and development.
An In-Depth Technical Guide to the pH Stability of 2-Hydroxy-4-(trifluoromethyl)pyridine
Introduction
2-Hydroxy-4-(trifluoromethyl)pyridine is a crucial heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique chemical structure, featuring both a hydroxyl group and an electron-withdrawing trifluoromethyl group on a pyridine ring, imparts specific properties that are leveraged in drug discovery and material science. The trifluoromethyl group, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the stability of the parent molecule itself, especially under varying pH conditions encountered during synthesis, formulation, and biological application, is a critical parameter that dictates its utility and shelf-life.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of this compound across a range of pH values. We will delve into the theoretical underpinnings of its potential degradation pathways, present detailed experimental protocols for a forced degradation study, and discuss the analytical methodologies required for accurate assessment.
Physicochemical Properties and Predicted Stability
A foundational understanding of the physicochemical properties of this compound is essential for designing a robust stability study.
| Property | Value | Source |
| Molecular Formula | C6H4F3NO | [2][3][4] |
| Molecular Weight | 163.10 g/mol | [3][4][5] |
| Melting Point | 161-165 °C | [1][5] |
| pKa (Predicted) | 10.76 ± 0.10 | [1][6] |
| Solubility | Soluble in methanol | [1][6] |
The predicted pKa of 10.76 suggests that the hydroxyl group is weakly acidic, and the molecule will exist predominantly in its protonated (hydroxy) form under acidic and neutral conditions.[1][6] In alkaline conditions, deprotonation to the pyridinolate anion is expected. The electron-withdrawing nature of the trifluoromethyl group likely influences the electron density of the pyridine ring, which can affect its susceptibility to nucleophilic attack and hydrolysis.[7]
Forced degradation studies on related pyridine derivatives have shown that they can be highly susceptible to degradation in alkaline and acidic media, as well as being sensitive to oxidation and photolysis.[8][9][10] Therefore, a comprehensive evaluation of this compound's stability should encompass these stress conditions.
Proposed Experimental Workflow for pH-Dependent Stability Assessment
A forced degradation study is a systematic way to probe the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[9][10] The following workflow is designed to elucidate the degradation profile of this compound as a function of pH.
Figure 1: Proposed experimental workflow for the pH stability assessment of this compound.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in HPLC-grade methanol at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stress medium (0.1 M HCl, water, 0.1 M NaOH) to a final concentration of 100 µg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Incubate the working solution in 0.1 M HCl at 60°C.
-
Neutral Hydrolysis: Incubate the working solution in purified water (or a neutral buffer like phosphate-buffered saline, pH 7.4) at 60°C.
-
Alkaline Hydrolysis: Incubate the working solution in 0.1 M NaOH at room temperature (due to the expected higher reactivity of pyridinols in basic conditions).[8]
3. Time-Point Sampling:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and alkaline samples to quench the degradation reaction. For acidic samples, use an equivalent amount of NaOH. For alkaline samples, use an equivalent amount of HCl.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
4. Analytical Methodology:
-
A stability-indicating HPLC method is crucial. This method must be able to separate the parent compound from all potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer will aid in the identification of degradation products by providing mass-to-charge ratio information.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under different pH conditions.
Figure 2: Potential degradation pathways of this compound under acidic and alkaline conditions.
Under Acidic Conditions:
-
The pyridine nitrogen can be protonated, which may increase the molecule's solubility but could also make the ring more electron-deficient and potentially susceptible to nucleophilic attack by water, although this is generally slow for pyridines.
-
Hydrolysis of the trifluoromethyl group to a carboxylic acid is a possibility under harsh acidic conditions, though the C-F bond is generally strong.[11]
Under Alkaline Conditions:
-
The hydroxyl group will be deprotonated, forming the pyridinolate anion. This increases the electron density in the ring, potentially making it more susceptible to oxidative degradation.
-
The trifluoromethyl group is expected to be more labile under basic conditions and could undergo hydrolysis to a carboxylic acid (2-hydroxy-pyridine-4-carboxylic acid).
-
Ring-opening reactions are a known degradation pathway for pyridine derivatives, especially under harsh alkaline conditions.[8]
Data Analysis and Interpretation
The data obtained from the HPLC analysis should be used to determine the degradation kinetics and elucidate the degradation pathways.
1. Quantitative Analysis:
-
The percentage of the parent compound remaining at each time point should be calculated.
-
The formation of any degradation products should be monitored by their peak areas.
2. Degradation Kinetics:
-
The natural logarithm of the percentage of the remaining parent compound should be plotted against time.
-
If a linear plot is obtained, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).
Hypothetical Degradation Data:
| Time (hours) | % Remaining (Acidic) | % Remaining (Neutral) | % Remaining (Alkaline) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.8 | 85.2 |
| 4 | 97.1 | 99.6 | 72.1 |
| 8 | 94.3 | 99.2 | 51.5 |
| 12 | 91.5 | 98.9 | 35.8 |
| 24 | 83.7 | 97.8 | 12.3 |
3. Degradant Identification:
-
The mass spectra of the degradation products obtained from LC-MS analysis should be used to propose molecular formulas.
-
Further structural elucidation can be achieved by performing LC-MS/MS to obtain fragmentation patterns. For definitive structural confirmation, isolation of the degradants followed by Nuclear Magnetic Resonance (NMR) spectroscopy would be required.
Conclusion
This technical guide outlines a comprehensive strategy for assessing the pH-dependent stability of this compound. Based on the chemistry of related pyridine derivatives, it is anticipated that this molecule will be most stable under neutral conditions and will likely exhibit significant degradation under alkaline conditions, primarily through hydrolysis of the trifluoromethyl group and potential ring cleavage.[8] A systematic forced degradation study, as detailed in this guide, is essential for confirming these hypotheses, identifying the specific degradation products, and determining the degradation kinetics. The resulting stability profile is critical information for the development of robust formulations and for predicting the in vivo fate of pharmaceuticals and agrochemicals derived from this important chemical intermediate.
References
- 1. This compound CAS#: 50650-59-4 [m.chemicalbook.com]
- 2. This compound | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 50650-59-4 [chemicalbook.com]
- 5. This compound 97 50650-59-4 [sigmaaldrich.com]
- 6. 50650-59-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from 2-Hydroxy-4-(trifluoromethyl)pyridine
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Introduction: Strategic Importance of 2-Chloro-4-(trifluoromethyl)pyridine
2-Chloro-4-(trifluoromethyl)pyridine is a critical building block in contemporary medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chloro substituent, make it an invaluable synthon for introducing the 4-(trifluoromethyl)pyridine moiety into target molecules. This structural motif is prevalent in a range of biologically active compounds, including pharmaceuticals and herbicides.[1][2] The conversion of 2-hydroxy-4-(trifluoromethyl)pyridine to its 2-chloro analogue is a pivotal transformation, enabling subsequent nucleophilic substitution reactions at the C2 position. This document provides a comprehensive guide to this synthesis, detailing the underlying chemical principles, a robust experimental protocol, and essential safety considerations.
Mechanistic Insights: The Role of Phosphorus Oxychloride
The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a classic transformation in heterocyclic chemistry. While several chlorinating agents can be employed, phosphorus oxychloride (POCl₃) is frequently the reagent of choice due to its efficacy and reliability.[3][4] The reaction proceeds through the activation of the hydroxyl group of the 2-hydroxypyridine tautomer, which exists in equilibrium with its 2-pyridone form.[5]
The generally accepted mechanism involves the following key steps:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the 2-hydroxypyridine attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of a Phosphate Intermediate: This initial attack leads to the formation of a pyridyl-dichlorophosphate intermediate, with the concomitant expulsion of a chloride ion.
-
Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile, attacking the C2 position of the pyridine ring.
-
Elimination and Product Formation: This is followed by the elimination of a dichlorophosphate moiety, resulting in the formation of the desired 2-chloro-4-(trifluoromethyl)pyridine and the byproduct, metaphosphoric acid.
It is important to note that the reaction is often conducted in the presence of a tertiary amine base, such as triethylamine or pyridine itself, to neutralize the hydrogen chloride (HCl) generated during the reaction.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the synthesis of 2-chloro-4-(trifluoromethyl)pyridine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Aqueous | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich |
| Round-bottom flask with reflux condenser | Standard taper | VWR |
| Magnetic stirrer and stir bar | VWR | |
| Heating mantle with temperature control | VWR | |
| Separatory funnel | VWR | |
| Rotary evaporator | Buchi |
Detailed Synthesis Procedure
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add this compound (10.0 g, 61.3 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Add triethylamine (9.3 mL, 67.4 mmol, 1.1 equivalents) to the reaction mixture.
-
Addition of Chlorinating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add phosphorus oxychloride (6.3 mL, 67.4 mmol, 1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes. Caution: The addition of POCl₃ is exothermic. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it into a beaker containing crushed ice (200 g).
-
Neutralization: Carefully neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-chloro-4-(trifluoromethyl)pyridine as a colorless to pale yellow liquid.[6]
Expected Yield and Characterization
-
Yield: 80-90%
-
Appearance: Colorless to pale yellow liquid
-
Boiling Point: 146-147 °C (lit.)
-
¹H NMR (CDCl₃): δ 8.55 (d, 1H), 7.60 (s, 1H), 7.45 (d, 1H)
-
¹⁹F NMR (CDCl₃): δ -64.5 (s, 3F)
-
GC-MS (m/z): 181 (M⁺)[6]
Safety Precautions and Waste Disposal
Extreme caution must be exercised when handling phosphorus oxychloride. [7][8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10] All manipulations involving POCl₃ should be conducted in a certified chemical fume hood.[9]
-
Handling POCl₃: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[8][11] Avoid inhalation of its vapors, which can be fatal.[8] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]
-
Quenching: The quenching of the reaction mixture with ice should be performed slowly and carefully in a large beaker to control the exothermic reaction and the release of HCl gas.
-
Waste Disposal: All chemical waste, including residual POCl₃ and chlorinated solvents, must be disposed of in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of 2-chloro-4-(trifluoromethyl)pyridine.
Chemical Transformation Diagram
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Overall chemical reaction scheme.
Conclusion
The synthesis of 2-chloro-4-(trifluoromethyl)pyridine from its 2-hydroxy precursor is a robust and scalable reaction. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can confidently and safely produce this valuable intermediate for their synthetic endeavors. The key to a successful outcome lies in the careful control of the reaction conditions, particularly during the addition of the highly reactive phosphorus oxychloride.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 7. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. lanxess.com [lanxess.com]
- 11. my.airliquide.com [my.airliquide.com]
Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block
An Application Guide to the Strategic Use of 2-Hydroxy-4-(trifluoromethyl)pyridine in Agrochemical Synthesis
In the landscape of modern agrochemical development, the synthesis of novel, effective, and selective active ingredients is paramount. Among the vast arsenal of chemical intermediates, fluorinated heterocyclic compounds have emerged as particularly valuable synthons. This compound (CAS: 50650-59-4) stands out as a critical building block, primarily due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group.[1][2] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly enhance the biological activity, metabolic stability, and membrane permeability of the final agrochemical product.[3]
This application note serves as a technical guide for researchers and synthetic chemists. It details the properties, handling, and, most importantly, the strategic application of this compound as a precursor in the synthesis of advanced agrochemicals. We will explore its conversion into key downstream intermediates and provide detailed, field-proven protocols that underscore the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Physicochemical Properties and Safe Handling
Before its use in synthesis, a thorough understanding of the physical properties and safety protocols for this compound is essential. This compound is a solid at room temperature and requires careful handling due to its potential as a skin and eye irritant.[4][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 50650-59-4 | [6] |
| Molecular Formula | C₆H₄F₃NO | [4] |
| Molecular Weight | 163.10 g/mol | [4] |
| Appearance | White to off-white solid/crystal | [3] |
| Melting Point | 161-165 °C | |
| IUPAC Name | 4-(Trifluoromethyl)-1H-pyridin-2-one | [5] |
Safety and Handling Protocol
Trustworthiness in any protocol begins with safety. This compound is classified as a hazardous substance, and adherence to safety guidelines is mandatory.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation/damage (H319/H318), and may cause respiratory irritation (H335).[4][5] It is also harmful if swallowed.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166 standards, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures :
-
Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
Role as a Key Synthetic Intermediate
The synthetic utility of this compound lies in the reactivity of its hydroxyl group. This group is not typically the final functionality in a complex agrochemical; rather, it is a versatile handle that can be readily converted into other groups, most commonly a chlorine atom. This transformation converts the pyridone into a 2-chloropyridine derivative, an excellent electrophile for subsequent nucleophilic substitution reactions. This two-step sequence—activation via chlorination followed by substitution—is a cornerstone of its application.
A prime example of this strategy is in the synthesis of precursors for modern sulfonylurea and triazolopyrimidine herbicides, where the 4-(trifluoromethyl)pyridine moiety is crucial for achieving high efficacy and crop selectivity.[7][8]
Application Case Study: Synthesis of a Pyroxsulam Precursor
Pyroxsulam is a potent, broad-spectrum herbicide used for post-emergence weed control in cereal crops.[8][9] Its structure features a core 2-methoxy-4-(trifluoromethyl)pyridine fragment.[7] The following protocols detail the efficient, two-step synthesis of this key fragment starting from this compound.
Experimental Workflow: From Hydroxy to Methoxy Pyridine
The overall workflow involves a chlorination reaction to activate the 2-position, followed by a nucleophilic substitution with methoxide to install the desired methoxy group.
Caption: Synthetic workflow for the preparation of a key Pyroxsulam intermediate.
Protocol 1: Chlorination of this compound
Causality: The conversion of the hydroxyl group into a chloro atom is a critical activation step. The C-OH bond in the pyridone tautomer is strong; converting it to a C-Cl bond makes the 2-position highly susceptible to nucleophilic attack. Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective reagents for this transformation. A patent describes a high-yield method using PCl₅.[10] Another details a similar process with thionyl chloride catalyzed by DMF.[11]
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-dichloroethane (if using SOCl₂)
-
Ice water
-
10% Sodium hydroxide solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure (based on PCl₅ method): [10]
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a fume hood. Ensure all glassware is dry.
-
To the flask, add this compound (1.0 mol).
-
Carefully add N,N-Dimethylformamide (DMF, ~160 mL). Stir until the solid is suspended.
-
Slowly and portion-wise, add phosphorus pentachloride (PCl₅, 2.0 mol) to the stirred suspension. The addition is exothermic; maintain control over the reaction temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 5 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a larger beaker containing ice water. This step should be done slowly as the quenching of excess PCl₅ is highly exothermic and releases HCl gas.
-
Neutralize the acidic aqueous solution by slowly adding 10% sodium hydroxide solution until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 2-chloro-4-(trifluoromethyl)pyridine, can be purified by vacuum distillation. Collect the fraction at 78-80 °C / 75 mmHg to obtain the pure product.[10]
Table 2: Summary of Chlorination Protocol
| Parameter | Value | Reference |
| Reagent | Phosphorus pentachloride (PCl₅) | [10] |
| Solvent | N,N-Dimethylformamide (DMF) | [10] |
| Reaction Time | 5 hours | [10] |
| Temperature | Room Temperature | [10] |
| Expected Yield | ~84% | [10] |
Protocol 2: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine
Causality: This step is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group and the ring nitrogen activate the 2-position (now bearing a good leaving group, Cl⁻) towards attack by a nucleophile. Sodium methoxide is an excellent, strong nucleophile for this purpose, efficiently displacing the chloride to form the desired ether linkage.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine (from Protocol 1)
-
Sodium methoxide (NaOMe), either as a solid or a solution in methanol
-
Anhydrous Methanol (MeOH)
-
Water
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol.
-
To this solution, add sodium methoxide (1.1-1.2 eq). If using solid NaOMe, add it carefully in portions as the dissolution is exothermic.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent like diethyl ether (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude product, 2-methoxy-4-(trifluoromethyl)pyridine.
-
Purification: The product can be purified by vacuum distillation or column chromatography if necessary, though it is often of sufficient purity for the next step in a multi-step synthesis.
Conclusion: A Versatile and Indispensable Synthon
This compound has proven to be an indispensable intermediate in the synthesis of high-value agrochemicals. Its utility is rooted in the strategic placement of the trifluoromethyl group, which enhances biological activity, and the versatile hydroxyl group, which allows for straightforward chemical manipulation. The protocols provided for the synthesis of the 2-methoxy-4-(trifluoromethyl)pyridine precursor to the herbicide Pyroxsulam highlight a reliable and efficient synthetic pathway. By understanding the chemical principles behind each step, from safe handling to the causality of reagent choice, researchers can effectively leverage this powerful building block to construct the next generation of crop protection agents.
References
- 1. Buy this compound (EVT-326280) | 50650-59-4 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 11. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
Application Notes & Protocols: 2-Hydroxy-4-(trifluoromethyl)pyridine as a Foundational Precursor for the Synthesis of Pyroxsulam Herbicide
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-Hydroxy-4-(trifluoromethyl)pyridine as a critical precursor in the synthesis of the commercial herbicide, pyroxsulam. We will explore the physicochemical properties of this key building block, the profound influence of its trifluoromethyl moiety on the final product's bioactivity, and a detailed protocol for a key synthetic transformation. This guide is designed to bridge theoretical chemistry with practical laboratory application, emphasizing the rationale behind procedural steps to ensure both success and safety in a research environment.
Introduction: The Strategic Importance of Trifluoromethylpyridines in Agrochemicals
The development of modern agrochemicals is a continuous pursuit of molecules with high efficacy, improved safety profiles, and robust metabolic stability.[1] Within this landscape, trifluoromethylpyridine (TFMP) derivatives have emerged as indispensable structural motifs.[1][2] The inclusion of a trifluoromethyl (-CF3) group on a pyridine ring confers a unique combination of physicochemical properties that are highly desirable for active ingredients in crop protection.[2]
This compound (CAS 50650-59-4) is a pivotal heterocyclic building block, serving as a primary starting material for a select number of high-value agrochemicals, most notably the herbicide pyroxsulam.[3] Pyroxsulam is a potent, systemic herbicide used for controlling grass and broadleaf weeds in cereal crops.[4][5] Its efficacy is intrinsically linked to the 2-methoxy-4-(trifluoromethyl)pyridine substructure, which is directly derived from the 2-hydroxy precursor.[3][5] This document will elucidate the journey from this precursor to the final, powerful herbicidal agent.
Physicochemical Properties of the Precursor
A thorough understanding of the starting material's properties is fundamental for safe handling and successful reaction planning.
| Property | Value | Source(s) |
| CAS Number | 50650-59-4 | [6] |
| IUPAC Name | 4-(Trifluoromethyl)-1H-pyridin-2-one | [6] |
| Molecular Formula | C₆H₄F₃NO | [6] |
| Molecular Weight | 163.10 g/mol | [6] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 161-165 °C | [7] |
| Solubility | Soluble in methanol | [7][8] |
| InChIKey | IKHLLNMSMFVTLP-UHFFFAOYSA-N | [6] |
The Decisive Role of the Trifluoromethyl Group
The choice of this compound as a precursor is a deliberate strategy rooted in the powerful influence of the -CF3 group. This functional group is not merely a substituent; it is a critical modulator of the final molecule's biological and chemical behavior.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the -CF3 group highly resistant to oxidative metabolism in target weeds and the environment, which increases the persistence and duration of herbicidal action.[9]
-
Increased Lipophilicity : The fluorine atoms increase the molecule's affinity for lipids. This enhanced lipophilicity aids in the penetration of the herbicide through the waxy cuticles of plant leaves and the lipid membranes of cells, improving its bioavailability and systemic movement.[9]
-
Potent Electron-Withdrawing Effects : The -CF3 group is a strong electron-withdrawing group, significantly influencing the electronic distribution of the pyridine ring.[2][9] This electronic modification is crucial for optimizing the binding affinity of pyroxsulam to its target enzyme, acetolactate synthase (ALS).[9]
-
Steric Influence : The bulk of the trifluoromethyl group can help to orient the herbicide molecule optimally within the active site of the target enzyme, maximizing its inhibitory effect.[9]
Synthetic Pathway Overview: From Precursor to Pyroxsulam
The industrial synthesis of pyroxsulam involves a multi-step process where this compound is first converted into a more reactive sulfonyl chloride intermediate.[5] This intermediate, 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, contains the core pyridine structure and is then coupled with the second key fragment, an aminotriazolopyrimidine, to form the final sulfonamide herbicide.[10]
The key transformations involving the precursor are:
-
Chlorination : The 2-hydroxy group is typically converted to a 2-chloro group to facilitate subsequent reactions.
-
Methoxylation : The 2-chloro group is displaced with a methoxy group.
-
Directed Sulfonation : The pyridine ring is sulfonated at the 3-position.
-
Conversion to Sulfonyl Chloride : The sulfonic acid is converted to the highly reactive sulfonyl chloride.
-
Condensation : The sulfonyl chloride is reacted with 2-amino-5,8-dimethoxy-[4][7][9]triazolo[1,5-c]pyrimidine to form the final pyroxsulam molecule.[10]
Caption: High-level synthetic workflow from precursor to pyroxsulam.
Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
This protocol details a critical first step in activating the precursor: the conversion of the hydroxyl group to a chlorine atom. This transformation is fundamental for subsequent nucleophilic substitutions, such as methoxylation.
Objective: To synthesize 2-Chloro-4-(trifluoromethyl)pyridine from this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or other suitable high-boiling solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : In a fume hood, charge a dry round-bottom flask with this compound (1.0 eq) and toluene. Add a catalytic drop of DMF.
-
Reagent Addition : Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the stirred suspension. Causality : POCl₃ is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction is highly exothermic, necessitating slow addition and cooling to control the reaction rate and prevent dangerous temperature spikes.
-
Reaction : After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approx. 110-120 °C). Maintain reflux for 3-5 hours, monitoring the reaction progress by TLC or GC-MS. Causality : Heating provides the necessary activation energy for the reaction to proceed to completion. Refluxing ensures a constant, controlled reaction temperature.
-
Work-up - Quenching : Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a separate beaker. Caution : This quenching step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood. Causality : This step hydrolyzes the excess reactive POCl₃ to phosphoric acid and HCl, making the mixture safer to handle.
-
Neutralization : Slowly and carefully neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8. Causality : Neutralization is critical to remove acidic byproducts and prepare the mixture for extraction. The product is more stable and soluble in organic solvents under neutral conditions.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers. Causality : The organic product has higher solubility in the organic solvent than in the aqueous layer, allowing for its physical separation from inorganic salts and byproducts.
-
Drying and Concentration : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification : The crude 2-Chloro-4-(trifluoromethyl)pyridine can be purified further by column chromatography or distillation under reduced pressure to obtain the final product.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The quenching and neutralization steps release gas and are exothermic. Proceed with caution.
Biological Mechanism of Action: How Pyroxsulam Works
The structural features endowed by the this compound precursor are directly responsible for pyroxsulam's potent herbicidal activity. Pyroxsulam belongs to the Group 2 class of herbicides, which function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][11][12]
-
Systemic Uptake : Pyroxsulam is absorbed by the leaves, shoots, and roots of weeds and translocated throughout the plant via the xylem and phloem.[4]
-
Enzyme Inhibition : It accumulates in the plant's growing points (meristems) where it specifically inhibits the ALS enzyme.
-
Amino Acid Starvation : The ALS enzyme is essential for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[4][5]
-
Cessation of Growth : Without these critical amino acids, protein synthesis and cell division are halted, leading to a rapid cessation of growth in susceptible weeds.[4][12]
Caption: Mechanism of action of pyroxsulam via ALS enzyme inhibition.
Conclusion
This compound is more than a simple starting material; it is a strategically designed building block that imparts essential properties to the final herbicidal product, pyroxsulam. The trifluoromethyl group it carries is fundamental to the herbicide's enhanced metabolic stability, bioavailability, and potent binding to its biological target. The protocols and explanations provided herein offer researchers the foundational knowledge required to handle this precursor safely and utilize it effectively in the synthesis of complex, high-value agrochemicals.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 50650-59-4 [chemicalbook.com]
- 8. This compound CAS#: 50650-59-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]
- 11. Pyroxsulam | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 12. plantaanalytica.com [plantaanalytica.com]
Application Notes and Protocols for 2-Hydroxy-4-(trifluoromethyl)pyridine in Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Hydroxy-4-(trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is combined with a pyridine ring, it gives rise to a class of compounds with significant potential in drug discovery.
This compound, and its tautomeric form 4-(trifluoromethyl)pyridin-2(1H)-one, is a versatile building block that has garnered considerable attention. Its unique electronic and structural features make it a valuable precursor for the synthesis of a diverse range of bioactive molecules. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this important scaffold in medicinal chemistry. We will delve into detailed synthetic protocols, explore its role in the development of approved therapeutics, and provide insights into its broader utility in drug design.
Physicochemical Properties and Synthesis
The this compound scaffold possesses a unique combination of properties that make it an attractive starting point for medicinal chemistry campaigns. The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the pyridinol proton and the reactivity of the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄F₃NO |
| Molecular Weight | 163.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 161-165 °C |
| Tautomerism | Exists in equilibrium between the hydroxy and pyridone forms |
Synthetic Protocol 1: Synthesis of this compound
This protocol is adapted from a patented, scalable synthesis that utilizes readily available starting materials.[1]
Workflow for the Synthesis of this compound ```dot digraph "Synthesis of this compound" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Conversion of the hydroxypyridine to the chloropyridine.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
At room temperature, add thionyl chloride (2.1 eq) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) for 4 hours.
-
Upon completion, cool the reaction and dilute with 1,2-dichloroethane.
-
Carefully quench the reaction by adding the mixture to ice water and neutralize with a 10% sodium hydroxide solution.
-
Separate the organic layer, extract the aqueous layer with 1,2-dichloroethane, and combine the organic fractions.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-(trifluoromethyl)pyridine. [1]
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The this compound scaffold and its derivatives are instrumental in the synthesis of a variety of therapeutic agents. The trifluoromethyl group often enhances metabolic stability and cell permeability, while the pyridine ring can engage in crucial hydrogen bonding and π-stacking interactions with biological targets.
Case Study: Doravirine - A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Doravirine (Pifeltro®) is an FDA-approved NNRTI used in the treatment of HIV-1 infection. [2]The core of the Doravirine molecule features a pyridone ring, the tautomer of 2-hydroxypyridine, substituted with a trifluoromethyl group at the 4-position. While the synthesis of Doravirine starts from a related fluorinated pyridine, it highlights the importance of the 4-(trifluoromethyl)pyridin-2(1H)-one core in a successful therapeutic agent.
Mechanism of Action: Doravirine is a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme. [3]It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the active site and prevents the conversion of viral RNA to DNA, thus halting viral replication. [4][5] Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by Doravirine
Caption: Doravirine inhibits HIV-1 replication by targeting reverse transcriptase.
Broader Utility: The Trifluoromethylpyridine Motif in Kinase Inhibitors
The 4-(trifluoromethyl)pyridine moiety is also a key structural feature in several multi-kinase inhibitors, such as Sorafenib and Regorafenib, which are used in cancer therapy. While not directly synthesized from this compound in most reported routes, these drugs underscore the value of this scaffold in designing potent enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the trifluoromethyl group can occupy hydrophobic pockets in the kinase active site, contributing to high binding affinity.
Table 2: Examples of Drugs Containing the 4-(Trifluoromethyl)pyridine Moiety
| Drug Name | Therapeutic Area | Target(s) |
| Doravirine | Antiviral (HIV) | HIV-1 Reverse Transcriptase |
| Sorafenib | Oncology | VEGFR, PDGFR, RAF kinases |
| Regorafenib | Oncology | VEGFR, TIE2, KIT, RET, RAF kinases |
The 2-Hydroxypyridine Scaffold as a Phenol Bioisostere
In drug design, 2-hydroxypyridines (and their pyridone tautomers) are often considered as bioisosteric replacements for phenols. [6]Phenolic hydroxyl groups can be susceptible to rapid metabolism (e.g., glucuronidation), leading to poor pharmacokinetic profiles. The 2-hydroxypyridine moiety can mimic the hydrogen bonding capabilities of a phenol while offering a different metabolic fate and potentially improved drug-like properties. This bioisosteric relationship further enhances the value of this compound as a versatile building block in medicinal chemistry.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is well-established, and its conversion to the more reactive 2-chloro derivative opens up a wide range of possibilities for further functionalization. The presence of the trifluoromethyl group imparts desirable properties that have been successfully leveraged in the development of approved drugs, most notably the HIV NNRTI Doravirine. Furthermore, its role as a phenol bioisostere provides an additional strategic advantage in drug design. The protocols and information provided in this application note are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.
References
- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 2. iapac.org [iapac.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. What is the mechanism of Doravirine? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Mefenpyr-diethyl synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Catalytic C-H Functionalization of 2-Hydroxy-4-(trifluoromethyl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Functionalized Pyridinones
The 2-pyridone scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in numerous FDA-approved pharmaceuticals. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its bioisosteric relationship to uracil, makes it a cornerstone for the design of bioactive molecules. The introduction of a trifluoromethyl group, as in 2-Hydroxy-4-(trifluoromethyl)pyridine, further enhances its potential by modulating key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules, bypassing the need for pre-functionalized starting materials.[1] This guide provides a comprehensive overview and detailed protocols for the catalytic C-H functionalization of this compound, a substrate of increasing importance in modern synthetic chemistry.[2]
Part 1: Core Strategic Considerations
Tautomerism: The Pyridone Dominance
This compound exists in a tautomeric equilibrium with its 2-pyridone form. In most solvents, the 2-pyridone tautomer is significantly favored due to its aromaticity and the presence of a strong carbonyl group.[3] This is a critical consideration as the electronic properties and directing group capabilities of the two forms are distinct. For the purpose of this guide, we will consider the substrate to react as the 2-pyridone tautomer, 4-(Trifluoromethyl)-1H-pyridin-2-one.
Caption: Tautomeric equilibrium of this compound.
Electronic Landscape and Regioselectivity
The electronic nature of the 2-pyridone ring is highly polarized. Resonance structures indicate that the C3 and C5 positions are electron-rich, making them susceptible to electrophilic attack, while the C4 and C6 positions are electron-deficient.[4] The strongly electron-withdrawing trifluoromethyl group at the C4 position further depletes electron density from the ring, particularly at the C3 and C5 positions through resonance and inductive effects.
This electronic landscape dictates the inherent reactivity of the C-H bonds and is a key factor in predicting the regioselectivity of a given C-H functionalization reaction. The coordination of a transition metal catalyst, often directed by the carbonyl oxygen of the pyridone, plays a pivotal role in overcoming the inherent electronic biases and achieving site-selectivity.[5]
Part 2: Experimental Protocols
The following protocols are adapted from established methodologies for the C-H functionalization of 2-pyridones. The specific conditions have been selected to be compatible with the electronic properties of this compound.
Protocol 1: Iridium-Catalyzed C5-Selective C-H Borylation
This protocol is adapted from the work of Marder and Steel on the iridium-catalyzed borylation of pyridines and related heterocycles.[6] The C5 position of the 4-(trifluoromethyl)-2-pyridone is sterically accessible and electronically predisposed to this transformation. The resulting boronic ester is a versatile intermediate for further functionalization via Suzuki-Miyaura cross-coupling.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| This compound | 50650-59-4 | Sigma-Aldrich |
| Bis(pinacolato)diboron (B2pin2) | 73183-34-3 | Sigma-Aldrich |
| [Ir(cod)OMe]2 (Iridium(I) methoxide cyclooctadiene dimer) | 12148-71-9 | Strem Chemicals |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 729-00-0 | Sigma-Aldrich |
| Anhydrous Cyclohexane | 110-82-7 | Sigma-Aldrich |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (oven-dried)
-
NMR spectrometer for product characterization
Detailed Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, add this compound (163 mg, 1.0 mmol), B2pin2 (381 mg, 1.5 mmol), and dtbpy (10.7 mg, 0.04 mmol) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve [Ir(cod)OMe]2 (13.2 mg, 0.02 mmol) in anhydrous cyclohexane (2 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrate mixture.
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring for 16 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the C5-borylated product.
-
Expected Outcome and Characterization:
The expected product is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyridin-2-one. The yield is anticipated to be in the range of 60-80% based on similar substrates. Characterization should be performed using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry.
Causality Behind Experimental Choices:
-
Catalyst System: The [Ir(cod)OMe]2/dtbpy system is a well-established and highly efficient catalyst for C-H borylation. The bulky dtbpy ligand helps to stabilize the active iridium species and can influence regioselectivity.[7]
-
Solvent: Anhydrous cyclohexane is a non-coordinating solvent that is ideal for this transformation.
-
Inert Atmosphere: The iridium catalyst and the diboron reagent are sensitive to air and moisture, necessitating the use of a glovebox or Schlenk techniques.
Caption: Proposed Catalytic Cycle for Iridium-Catalyzed C-H Borylation.
Protocol 2: Palladium-Catalyzed C4-Selective C-H Arylation
This protocol is based on the palladium/norbornene cooperative catalysis developed for the C4-arylation of 2-pyridones. This method is particularly attractive as it targets a typically less reactive C-H bond. The norbornene mediator plays a crucial role in relaying the palladium catalyst to the C4 position.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| This compound | 50650-59-4 | Sigma-Aldrich |
| Aryl Bromide (e.g., 4-bromoanisole) | 104-92-7 | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)2) | 3375-31-3 | Sigma-Aldrich |
| Norbornene (NBE) | 498-66-8 | Sigma-Aldrich |
| Potassium Carbonate (K2CO3) | 584-08-7 | Sigma-Aldrich |
| Anhydrous 1,4-Dioxane | 123-91-1 | Sigma-Aldrich |
Instrumentation:
-
Microwave reactor or oil bath for controlled heating
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
HPLC for reaction monitoring
-
LC-MS for product identification
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried microwave vial, add this compound (81.5 mg, 0.5 mmol), 4-bromoanisole (112 mg, 0.6 mmol), Pd(OAc)2 (5.6 mg, 0.025 mmol), norbornene (56.5 mg, 0.6 mmol), and K2CO3 (138 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (2 mL) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 120 °C for 24 hours in a pre-heated oil bath or using a microwave reactor.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the C4-arylated pyridone.
-
Expected Outcome and Characterization:
The anticipated product is 4-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyridin-2-one. Based on similar transformations, yields can be expected in the moderate to good range (50-70%). The product should be characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS.
Causality Behind Experimental Choices:
-
Catalytic System: The Pd(OAc)2/norbornene system is a cooperative catalytic ensemble. The norbornene acts as a transient mediator, facilitating the migration of the palladium from the initially activated C5 position to the desired C4 position before the arylation event.
-
Base: Potassium carbonate is a crucial component, likely involved in the C-H activation step and in neutralizing the HBr generated during the catalytic cycle.
-
Solvent: 1,4-Dioxane is a common high-boiling point solvent suitable for palladium-catalyzed cross-coupling reactions.
Caption: Experimental Workflow for C4-Arylation.
Part 3: Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Trifluoromethylated Pyridines: These compounds should be handled with care. While specific toxicity data may be limited, they should be treated as potentially harmful if inhaled, ingested, or in contact with skin.[1]
-
Transition Metal Catalysts (Iridium, Palladium): These are heavy metal compounds and should be handled with caution. Avoid inhalation of dust.
-
Solvents (Cyclohexane, Dioxane): These are flammable and/or potentially carcinogenic. Handle in a well-ventilated area and away from ignition sources.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Vip room | Virtual tour generated by Panotour [ontsgoi.gov.mn]
- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of 2-Substituted-4-(trifluoromethyl)pyridines
The 4-(trifluoromethyl)pyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemistry. The strong electron-withdrawing nature of the trifluoromethyl group significantly modulates the physicochemical properties of the pyridine ring, influencing pKa, lipophilicity, and metabolic stability. This often leads to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. 2-Chloro-4-(trifluoromethyl)pyridine is a key building block for accessing this important chemical space, as the C2-chloro substituent is an excellent handle for introducing a wide range of molecular complexity through palladium-catalyzed cross-coupling reactions.
This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with 2-chloro-4-(trifluoromethyl)pyridine. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to empower researchers to successfully implement and adapt these powerful synthetic transformations.
PART I: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures. The reaction of 2-chloro-4-(trifluoromethyl)pyridine with various boronic acids or their derivatives provides a facile entry into a diverse range of 2-aryl-4-(trifluoromethyl)pyridines.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the 2-chloro-4-(trifluoromethyl)pyridine substrate generally facilitates the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. The choice of a suitable base is critical for the transmetalation step, where the organoboron species is activated for transfer to the palladium center.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 92 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 88 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 24 | 75 |
PART II: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. The application of this reaction to 2-chloro-4-(trifluoromethyl)pyridine provides access to valuable 2-amino-4-(trifluoromethyl)pyridine derivatives.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the final reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add 2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv.) and toluene.
-
Add morpholine (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 12 | 95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 20 | 85 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 78 |
PART III: Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 2-alkynyl-4-(trifluoromethyl)pyridines. These structures are versatile intermediates in organic synthesis and can be found in various biologically active molecules.
Mechanistic Considerations
The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. A copper-free variant has also been developed to avoid issues with homocoupling of the alkyne. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide (or direct alkynylation in the copper-free version), and reductive elimination.
Application Notes & Protocols: The Strategic Role of 2-Hydroxy-4-(trifluoromethyl)pyridine in the Synthesis of Bioactive Heterocycles
Introduction: The Emergence of a Privileged Building Block
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. When this potent functional group is positioned on a versatile heterocyclic core like pyridine, it creates a building block of significant value. 2-Hydroxy-4-(trifluoromethyl)pyridine, which exists in tautomeric equilibrium with 4-(trifluoromethyl)pyridin-2(1H)-one, has emerged as a critical precursor for the synthesis of a diverse array of bioactive heterocycles. Its ambident nucleophilic nature, possessing both a reactive nitrogen and oxygen center, allows for selective functionalization to access a wide range of complex molecular architectures, from kinase inhibitors to novel fluorescent probes.[1][2]
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in the construction of high-value compounds. We will dissect the causality behind key experimental choices, provide validated protocols for core transformations, and present a framework for leveraging this building block in drug discovery and development programs.
Part 1: Core Synthetic Strategies & Mechanistic Considerations
The reactivity of this compound is dominated by its pyridone tautomer, which allows for selective reactions at either the nitrogen or oxygen atom. The choice of reaction conditions, particularly the base and solvent, dictates the regiochemical outcome, enabling chemists to steer the synthesis towards the desired N- or O-substituted product.
N-Arylation: Accessing N-Aryl-4-(trifluoromethyl)pyridin-2-ones
The formation of a C-N bond at the pyridine nitrogen is a common strategy for building scaffolds found in numerous kinase inhibitors and other pharmacologically active agents. While classical methods can be harsh, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a robust and highly versatile approach.[3] However, metal-free methods using diaryliodonium salts have also proven effective and offer an alternative pathway with distinct chemoselectivity.[4]
Mechanistic Rationale (Buchwald-Hartwig Amination): The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then coordinates with the deprotonated pyridone (formed by the action of a strong, non-nucleophilic base like NaOtBu), followed by reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.[3]
O-Arylation and O-Alkylation: Synthesizing 2-Alkoxy/Aryloxy-4-(trifluoromethyl)pyridines
Targeting the oxygen atom leads to the formation of 2-alkoxy or 2-aryloxy pyridine derivatives, which are key intermediates for agrochemicals like the herbicide pyroxsulam and can serve as precursors for further functionalization, such as Suzuki cross-coupling reactions.[1] O-alkylation is typically achieved under Williamson ether synthesis conditions, while O-arylation can be accomplished metal-free using diaryliodonium salts with a specific choice of base.[4]
Mechanistic Rationale (Base-Dependent Selectivity): The regioselectivity between N- and O-arylation can be controlled by the choice of base. Weaker, non-coordinating bases in nonpolar solvents tend to favor N-arylation. Conversely, certain nitrogen-containing bases like quinoline in more polar solvents can promote O-arylation, potentially through a mechanism that involves stabilization of the oxygen-centered anion or a different reaction pathway.[4]
Part 2: Application in Bioactive Heterocycle Synthesis
The true power of this compound is demonstrated by its application as a cornerstone in the synthesis of complex, biologically active molecules.
Synthesis of Fused Pyridine Systems
The reactivity of the pyridone ring allows for its use in annulation reactions to construct fused heterocyclic systems. For example, derivatives of this compound can be elaborated into thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and furo[2,3-b]pyridines.[5] These scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets.[6]
Example Application: Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine cores are frequently used in the design of kinase inhibitors.[6] A general strategy involves converting the 2-hydroxy group into a leaving group (e.g., a chloride) and then performing a condensation reaction with a substituted hydrazine to form the pyrazole ring.
Use in Suzuki Cross-Coupling Reactions
Once the hydroxyl group is converted to a more synthetically useful handle, such as a chloro or bromo group, the resulting halo-pyridine becomes an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position, a key step in the synthesis of many PI3K inhibitors and other complex bioactive molecules.[7][8]
Part 3: Experimental Protocols
The following protocols are provided as a guide for common transformations involving this compound. Researchers should adapt these procedures based on their specific substrates and analytical monitoring.
Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Amination
This protocol is adapted from established methodologies for N-arylation of sterically hindered amines.[3][9]
Reagents & Equipment:
-
This compound
-
Aryl halide (e.g., Aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, LHMDS)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or microwave vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.5 equiv.).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Range | Rationale |
| Aryl Halide Equiv. | 1.1 - 1.5 | Ensures complete consumption of the limiting pyridone. |
| Catalyst Loading | 1 - 5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Base Equiv. | 1.5 - 2.5 | A slight excess is needed to ensure complete deprotonation. |
| Temperature | 80 - 120 °C | Dependent on the reactivity of the aryl halide. |
Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
This intermediate is crucial for subsequent cross-coupling or nucleophilic substitution reactions.[8]
Reagents & Equipment:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Optional: Catalytic amount of DMF
-
Round-bottom flask with reflux condenser, heating mantle, fume hood
Procedure:
-
Reaction Setup: In a fume hood, carefully add this compound (1.0 equiv.) to an excess of phosphorus oxychloride (5-10 equiv.). A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic and hazardous step.
-
Neutralization & Extraction: Neutralize the aqueous solution with a solid base (e.g., NaHCO₃ or K₂CO₃) until pH > 7. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product may be purified by distillation or column chromatography.
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity and the electron-withdrawing nature of the -CF3 group provide chemists with a reliable and versatile platform for constructing novel bioactive heterocycles. The protocols and strategies outlined in this guide serve as a foundation for researchers to unlock the full potential of this valuable building block in their synthetic campaigns, accelerating the discovery of next-generation pharmaceuticals and agrochemicals.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Multicomponent Reactions for the Synthesis of Novel 2-Hydroxy-4-(trifluoromethyl)pyridine Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Trifluoromethylated Pyridinones
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The 2-hydroxy-4-(trifluoromethyl)pyridine, also known as 4-(trifluoromethyl)-1H-pyridin-2-one, represents a particularly valuable building block in this context.[3] Its derivatives are key structural motifs in a range of biologically active compounds, including pharmaceuticals and agrochemicals.[4][5]
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single step.[6] This approach aligns with the principles of green chemistry by minimizing waste and maximizing atom economy. This guide provides a detailed exploration of a representative MCR—the Hantzsch pyridine synthesis—for the construction of novel dihydropyridine derivatives incorporating the this compound scaffold.[7][8]
The Hantzsch Dihydropyridine Synthesis: A Versatile Tool for Library Generation
The Hantzsch dihydropyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[9][10] The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, most notably found in calcium channel blockers like nifedipine and amlodipine.[9] By employing a β-ketoester derived from this compound, this reaction provides a direct route to a diverse library of novel compounds with potential therapeutic applications.
Mechanism and Rationale: A Stepwise Look at the Hantzsch Reaction
The mechanism of the Hantzsch synthesis is a well-studied cascade of reactions.[9] Understanding these steps is crucial for optimizing reaction conditions and predicting potential side products.
-
Knoevenagel Condensation: The reaction initiates with an acid- or base-catalyzed condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[7]
-
Enamine Formation: Concurrently, the second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[7]
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[7]
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[7]
Caption: Generalized workflow of the Hantzsch dihydropyridine synthesis.
Detailed Protocol: Hantzsch Synthesis of a this compound Derivative
This protocol outlines the synthesis of a model dihydropyridine incorporating the this compound moiety.
Materials and Equipment
-
Reactants:
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl 4-(2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl)-4-oxobutanoate (a β-ketoester derived from this compound)
-
Ammonium acetate
-
-
Solvent: Ethanol
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Experimental Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl 4-(2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl)-4-oxobutanoate (2.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).
-
Reaction: Stir the mixture at reflux (approximately 78 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes. The crude product will precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Data Presentation: Representative Yields
| Aldehyde (R1) | Product Yield (%) |
| Benzaldehyde | 85 |
| 4-Chlorobenzaldehyde | 88 |
| 4-Methoxybenzaldehyde | 82 |
| 2-Nitrobenzaldehyde | 75 |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the reflux temperature is maintained. |
| Side product formation | Purify the crude product carefully using column chromatography if recrystallization is insufficient. | |
| Reaction does not proceed | Low quality of reagents | Use freshly distilled aldehyde and dry solvent. |
| Inefficient stirring | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Difficulty in purification | Oily product | Attempt purification by column chromatography on silica gel. |
Other Relevant Multicomponent Reactions
While the Hantzsch synthesis is a robust method, other MCRs can also be adapted for the synthesis of this compound derivatives.
-
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.[11][12] This reaction is highly versatile for generating peptide-like scaffolds.[13]
-
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-acyloxy carboxamides.[14][15]
-
Biginelli Reaction: A three-component reaction of an aldehyde, a β-ketoester, and urea to synthesize dihydropyrimidinones.[16][17]
Caption: Overview of relevant multicomponent reactions.
Applications and Future Directions
The derivatives synthesized via these MCRs, incorporating the this compound scaffold, are of significant interest for drug discovery programs. The structural diversity that can be rapidly achieved through MCRs allows for the efficient exploration of structure-activity relationships (SAR). Future research could focus on:
-
Biological Screening: Evaluating the synthesized compound libraries for various biological activities, such as anticancer, antiviral, and antimicrobial properties.[18]
-
Optimization of "Hits": Further structural modification of initial "hit" compounds to improve their potency and pharmacokinetic profiles.
-
Development of Novel MCRs: Exploring new multicomponent reactions that can accommodate the this compound building block to access novel chemical space.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. Ugi Reaction [organic-chemistry.org]
- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Passerini reaction - Wikipedia [en.wikipedia.org]
- 15. Passerini Reaction [organic-chemistry.org]
- 16. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 17. Biginelli Reaction [organic-chemistry.org]
- 18. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing chlorination reaction of 2-Hydroxy-4-(trifluoromethyl)pyridine to minimize byproducts
Welcome to the technical support center for the synthesis of 2-chloro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine. Our goal is to provide you with actionable insights and troubleshooting strategies to maximize yield, ensure purity, and minimize the formation of troublesome byproducts.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction's mechanism, reagents, and conditions.
Q1: What is the underlying mechanism for the chlorination of this compound?
The reaction does not proceed directly on the hydroxyl (-OH) group of the pyridine. Instead, it leverages the inherent tautomerism of the starting material. 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[1] The chlorination reaction occurs on the 2-pyridone form, where the oxygen acts as a nucleophile towards the chlorinating agent (e.g., phosphorus oxychloride, POCl₃). This forms a reactive intermediate, which is then susceptible to nucleophilic attack by a chloride ion to yield the final product.
Caption: Reaction mechanism via the 2-pyridone tautomer.
Q2: What are the most common chlorinating agents for this transformation, and what are their pros and cons?
Several reagents can accomplish this chlorination, with phosphorus oxychloride (POCl₃) being one of the most common. The choice of agent can significantly impact reaction conditions, yield, and byproduct profile.
| Chlorinating Agent | Typical Conditions & Catalysts | Pros | Cons & Common Byproducts |
| Phosphorus Oxychloride (POCl₃) | Reflux in neat POCl₃ or a high-boiling solvent (e.g., DMF, DCE). Catalytic DMF or a base like pyridine is often used.[2][3] | Highly effective for a wide range of hydroxypyridines.[3] Can be used in equimolar amounts to reduce waste.[4] | Excess reagent is difficult to quench on a large scale (highly exothermic).[3] Can lead to polychlorination or Vilsmeier-Haack related byproducts if not controlled.[5][6] |
| Thionyl Chloride (SOCl₂) | Reflux in a solvent like 1,2-dichloroethane (DCE) with a catalytic amount of DMF.[2] | Gaseous byproducts (SO₂, HCl) are easily removed. Generally milder than POCl₃. | Can be less reactive for some substrates. Requires careful handling due to toxicity and corrosiveness. |
| Phosphorus Pentachloride (PCl₅) | Often used in conjunction with POCl₃ or in a solvent like DMF.[7][8] | Very powerful chlorinating agent.[8] | Solid reagent, can be difficult to handle. Generates significant amounts of acidic byproduct (HCl). |
Q3: Why is a catalyst like DMF or a base like pyridine often added to the reaction?
These additives are not merely solvents; they play a crucial role in activating the chlorinating agent.
-
N,N-Dimethylformamide (DMF): When mixed with POCl₃ or SOCl₂, DMF forms a highly electrophilic species known as the Vilsmeier reagent (a chloroiminium ion).[6][9] This reagent is much more reactive towards the 2-pyridone than POCl₃ alone, accelerating the formation of the key intermediate. However, using DMF as the main solvent rather than a catalyst can promote unwanted side reactions.[9]
-
Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium forward. It can also act as a nucleophilic catalyst. For chlorinations of hydroxypyridines, the starting material itself or the product can sometimes act as the base.[3]
Troubleshooting Guide: Minimizing Byproducts
This section is formatted to directly address common issues encountered during the experiment, providing causes and validated solutions.
Problem 1: Low yield or incomplete consumption of starting material.
-
Potential Cause A: Insufficient Reagent or Inadequate Activation. The stoichiometry of the chlorinating agent is critical. While excess reagent can cause byproducts, an insufficient amount will lead to an incomplete reaction. Similarly, inadequate activation (e.g., too little catalytic DMF) can stall the reaction.
-
Solution A: Optimize Stoichiometry and Catalysis.
-
Start with a slight excess of the chlorinating agent (e.g., 1.2-2.0 equivalents). For larger-scale reactions aiming to be more environmentally friendly, consider using equimolar amounts of POCl₃ and heating in a sealed reactor, a method shown to be highly efficient.[3][4]
-
If using thionyl chloride or POCl₃, ensure a catalytic amount of DMF (e.g., 1-2 drops for a small-scale reaction) is present.[2]
-
-
Potential Cause B: Sub-optimal Temperature or Reaction Time. Chlorination of hydroxypyridines often requires elevated temperatures to proceed at a reasonable rate.
-
Solution B: Adjust Reaction Conditions.
-
Typical reaction temperatures range from 80°C to 120°C, often at the reflux temperature of the solvent or reagent.[2][7] A patent describes refluxing at 110°C for 4 hours using SOCl₂ in DCE.[2]
-
Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or LC-MS) to determine the optimal reaction time and avoid prolonged heating, which can lead to byproduct formation.
-
Problem 2: Significant formation of polychlorinated byproducts.
-
Potential Cause: Over-chlorination due to harsh conditions. The desired product, 2-chloro-4-(trifluoromethyl)pyridine, still possesses a pyridine ring that can undergo further electrophilic chlorination under forcing conditions (high temperatures, prolonged reaction times, or large excess of chlorinating agent). This is a known issue in the synthesis of related compounds.[5][10][11]
-
Solution: Employ Milder, Controlled Conditions.
-
Reduce Reagent Stoichiometry: The most effective strategy is to reduce the amount of chlorinating agent. The use of equimolar POCl₃ in a solvent-free, sealed-reactor system is an excellent method for preventing over-chlorination while achieving high yields.[3]
-
Precise Temperature Control: Avoid excessive heating. Maintain the lowest temperature that allows for a complete reaction in a reasonable timeframe.
-
Time Management: Stop the reaction as soon as the starting material is consumed, as verified by in-process controls.
-
Caption: Key reaction and potential byproduct pathways.
Problem 3: Formation of a dark, tarry reaction mixture.
-
Potential Cause: Thermal Decomposition. The trifluoromethyl group can make the pyridine ring electron-deficient and susceptible to decomposition or polymerization at very high temperatures, especially in the presence of strong Lewis acids like POCl₃ or PCl₅.
-
Solution: Implement Strict Temperature Control and Consider Solvent Choice.
-
Ensure the reaction temperature does not significantly exceed 140-150°C.[3]
-
Use a high-boiling point solvent (e.g., 1,2-dichloroethane, formamide) to maintain a consistent and controllable temperature.[2]
-
Ensure the starting material is pure and free of contaminants that could catalyze decomposition.
-
Problem 4: Difficult or hazardous reaction work-up.
-
Potential Cause: Quenching of Excess POCl₃. Pouring a reaction mixture containing a large excess of POCl₃ into water is a notoriously exothermic and potentially dangerous procedure, especially at scale.[3]
-
Solution: Adopt Safer Quenching Protocols and Optimized Methods.
-
Controlled Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add the reaction mixture dropwise to a separate vessel containing crushed ice and water with vigorous stirring. This allows for dissipation of the heat generated.[2][7]
-
Solvent-Free Method: The best way to avoid a difficult quench is to avoid using excess reagent in the first place. The solvent-free chlorination with equimolar POCl₃ simplifies the work-up immensely, as there is no large excess of POCl₃ to destroy.[3][4] After the reaction, the mixture can be quenched more safely with a smaller volume of cold water before neutralization and extraction.[3]
-
Caption: A logical troubleshooting workflow for the chlorination reaction.
References
- 1. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Solvent-Free Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine
Welcome to the technical support guide for the solvent-free chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine. This resource is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-chloro-4-(trifluoromethyl)pyridine, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] This guide provides in-depth, field-proven insights, moving beyond simple protocols to explain the underlying chemical principles and address the practical challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the chlorination of this compound?
A1: The reaction involves the conversion of a hydroxyl group on a pyridine ring to a chlorine atom. It's crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridin-2-one form.[3][4] The reaction mechanism, particularly with reagents like phosphorus oxychloride (POCl₃), is analogous to the activation of a carbonyl group. The oxygen atom of the predominant pyridone tautomer attacks the electrophilic phosphorus center of POCl₃, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion to yield the desired 2-chloro-4-(trifluoromethyl)pyridine.
Q2: Why opt for a solvent-free reaction condition?
A2: Solvent-free, or "neat," reactions are a cornerstone of green chemistry. The primary advantages include:
-
Process Intensification: Higher reactant concentration can lead to significantly faster reaction rates and increased reactor throughput.
-
Reduced Waste: Eliminating solvent minimizes the generation of volatile organic compound (VOC) waste, reducing both environmental impact and disposal costs.
-
Simplified Downstream Processing: The absence of a solvent simplifies product isolation, often eliminating the need for solvent stripping steps.
-
Improved Safety Profile: While the reagents themselves are hazardous, eliminating a flammable organic solvent can reduce the overall fire risk of the process.
Q3: What are the most effective chlorinating agents for this transformation under solvent-free conditions?
A3: Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for this type of solvent-free chlorination.[5][6] It is a liquid at room temperature, allowing it to serve as both a reagent and the reaction medium. Phosphorus pentachloride (PCl₅), a solid, can also be used, though it often requires a small amount of a high-boiling liquid like DMF to facilitate the reaction, or must be heated with the substrate to form a melt.[7] While thionyl chloride (SOCl₂) is a potent chlorinating agent, its low boiling point (76 °C) makes it less suitable for the higher temperatures often required for this reaction in a solvent-free setting.
Q4: What are the non-negotiable safety precautions when handling phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly hazardous substance requiring strict safety protocols.[8]
-
Corrosivity and Toxicity: It is extremely corrosive to skin, eyes, and the respiratory tract. It is also toxic and can be fatal if inhaled.[9] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear comprehensive PPE, including a lab coat, chemical splash goggles, a full-face shield, and heavy-duty, corrosion-resistant gloves (e.g., butyl rubber or Viton™).[10]
-
Reactivity with Water: POCl₃ reacts violently with water in a highly exothermic reaction that liberates toxic and corrosive hydrogen chloride (HCl) gas.[9][11] Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.
-
Quenching: The quenching of any reaction containing residual POCl₃ is the most hazardous step. The reaction mixture must be cooled significantly and added very slowly to a large excess of ice or an ice/water slurry with vigorous stirring. Never add water to the reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the solvent-free chlorination process.
Problem 1: Low or Incomplete Conversion of Starting Material
-
Symptom: Analysis of the crude reaction mixture (via TLC, GC-MS, or ¹H NMR) shows a significant amount of unreacted this compound.
-
Possible Causes:
-
Insufficient Temperature: The activation energy for this reaction is high, and a sub-optimal temperature will result in a sluggish or stalled reaction.
-
Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion.
-
Poor Reagent Quality: The POCl₃ may have degraded due to improper storage and exposure to moisture.
-
Sub-stoichiometric Reagent: Inaccurate measurement of the starting material or chlorinating agent.
-
-
Solutions:
-
Verify Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction heating mantle. For this specific reaction, temperatures of 110-140 °C are often required.[5]
-
Extend Reaction Time: Monitor the reaction progress over time. A typical duration is 2-4 hours at the target temperature.[5]
-
Use Fresh Reagent: Use a freshly opened bottle of POCl₃ or one that has been stored under an inert atmosphere.
-
Confirm Stoichiometry: An equimolar amount of POCl₃ is often sufficient, but a slight excess (1.1-1.2 equivalents) can sometimes be used to drive the reaction to completion.[5]
-
Problem 2: The Reaction Mixture Has Turned into a Black, Tarry Mass
-
Symptom: The reaction mixture has darkened significantly and become highly viscous, indicating product and/or starting material decomposition.
-
Possible Causes:
-
Excessive Temperature: Overheating can lead to polymerization and decomposition of the pyridine ring. The trifluoromethyl group is robust, but the heterocyclic core is not indestructible.
-
Impurities in Starting Material: The presence of non-volatile impurities in the this compound can catalyze decomposition at high temperatures.
-
-
Solutions:
-
Precise Temperature Control: Do not exceed 150 °C. Use a temperature controller to prevent thermal runaway.
-
Purify Starting Material: Ensure the starting material is of high purity (>97%). Recrystallization may be necessary if the quality is suspect.
-
Inert Atmosphere: While not always necessary, conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to charring.
-
Problem 3: The Work-up is Uncontrollable or an Emulsion Forms
-
Symptom: Upon adding the reaction mixture to ice/water, a violent, gas-evolving reaction occurs. During extraction, a persistent emulsion forms, preventing clean phase separation.
-
Possible Causes:
-
Improper Quenching Technique: Adding the hot reaction mixture too quickly to an insufficient amount of ice.
-
Formation of Insoluble Byproducts: Phosphorus-based byproducts can act as surfactants, stabilizing emulsions.
-
Incorrect pH: The product is an organic base. If the aqueous layer is not sufficiently basic during extraction, the product may remain protonated and water-soluble.
-
-
Solutions:
-
Controlled Quenching Protocol:
-
Allow the reaction mixture to cool to below 50 °C.
-
Prepare a separate vessel with a large volume of crushed ice and water (at least 10-20 times the volume of the reaction mixture).
-
With vigorous mechanical stirring, add the reaction mixture dropwise via an addition funnel to the ice slurry. Maintain the quench temperature below 10 °C.
-
-
Breaking Emulsions: If an emulsion forms, adding a saturated brine solution can help to break it by increasing the ionic strength of the aqueous phase. Gentle filtration through a pad of Celite® can also be effective.
-
Ensure Basicity: After quenching, carefully neutralize the mixture. Then, adjust the pH to 8-9 with a saturated sodium carbonate or dilute sodium hydroxide solution before extracting with a solvent like dichloromethane or ethyl acetate.
-
Experimental Protocols & Data
Protocol: Solvent-Free Chlorination with Phosphorus Oxychloride
This protocol is adapted from established procedures for the large-scale, solvent-free chlorination of hydroxypyridines.[5][6]
-
Setup: In a certified fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler or a base trap (to neutralize evolved HCl). Ensure all glassware is oven-dried.
-
Charging Reagents: To the flask, add this compound (1.0 eq). With stirring, carefully add phosphorus oxychloride (1.0-1.1 eq).
-
Reaction: Heat the mixture in a heating mantle to 140 °C. Maintain this temperature with vigorous stirring for 2-3 hours. The mixture will become a clear, mobile liquid.
-
Cooling & Quenching: Allow the reaction to cool to <50 °C. In a separate, appropriately sized beaker, prepare an ice/water slurry. Slowly and dropwise, add the reaction mixture to the vigorously stirred slurry, ensuring the temperature of the quench does not exceed 10 °C.
-
Neutralization & Extraction: Once the addition is complete, continue stirring for 15 minutes. Carefully adjust the pH of the mixture to ~8-9 using a saturated solution of sodium carbonate. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-chloro-4-(trifluoromethyl)pyridine as a clear liquid.[7]
Data Presentation: Comparison of Chlorination Conditions
| Reagent | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | None (Solvent-Free) | 140 | 2 | ~90% (Typical) | [5] |
| PCl₅ | DMF | Room Temp | 5 | 84.3% | [7] |
| SOCl₂ | 1,2-Dichloroethane / DMF (cat.) | 110 (Reflux) | 4 | 92% | [1] |
Visualized Workflows and Logic
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to final product purification.
Caption: Workflow for solvent-free chlorination of this compound.
Troubleshooting Logic Diagram
This diagram maps common symptoms to their causes and corrective actions.
References
- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. cris.unibo.it [cris.unibo.it]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 7. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 8. lanxess.com [lanxess.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-chloro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a vital precursor for novel pharmaceuticals and agrochemicals, optimizing the synthesis of this fluorinated pyridine derivative is critical for successful research and development outcomes.[1]
This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing a logical framework for problem-solving.
Q1: My overall yield is consistently low. How do I identify the bottleneck in my synthetic route?
A low overall yield in a multi-step synthesis points to one or more inefficient transformations. The key is to systematically evaluate each step of your chosen route. The two most prevalent routes for this molecule involve either a Sandmeyer reaction from an amino-precursor or, more commonly, the chlorination of a hydroxy-precursor, which itself is built via cyclocondensation.
Begin by analyzing the purity and yield of each isolated intermediate. This will pinpoint the problematic step. The following decision tree can guide your investigation:
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: I'm observing significant byproducts during the chlorination of this compound. How can I improve selectivity?
This is the most critical and often challenging step. The conversion of the 2-pyridone tautomer to the 2-chloro derivative requires a potent chlorinating agent. However, harsh conditions can lead to side reactions.
Causality: The primary cause of impurity formation is often excessive temperature or an inappropriate choice of chlorinating agent for your specific setup. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring, necessitating relatively forceful conditions, but this must be balanced to avoid degradation or side reactions.
Solutions:
-
Reagent Selection: The choice of chlorinating agent is paramount. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are most common.[2] POCl₃ is highly effective but requires higher temperatures (reflux, ~110-120°C), which can promote charring or the formation of polychlorinated species. SOCl₂, often used with a catalytic amount of DMF (Vilsmeier-Haack conditions), can sometimes be employed under milder conditions.
-
Temperature Control: Do not rush the reaction. A gradual increase to the target temperature and maintaining it consistently is crucial. Use a temperature controller and ensure efficient stirring to avoid localized overheating.
-
Stoichiometry: While a molar excess of the chlorinating agent is necessary to drive the reaction to completion, a very large excess (e.g., >5 equivalents) can increase the likelihood of side reactions. A molar ratio of 2-hydroxy precursor to chlorinating agent between 1:2 and 1:3 is a good starting point.[2]
-
Work-up Procedure: Quenching the reaction mixture correctly is vital. Slowly and carefully add the reaction mixture to ice-water to hydrolyze the excess chlorinating agent. Aggressive quenching can cause rapid temperature spikes, leading to product degradation. Ensure the pH is carefully neutralized or made slightly basic before extraction.
| Chlorinating Agent | Typical Temperature | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride (POCl₃) | 100 - 120°C (Reflux) | High reactivity, effective for deactivated rings. | High temperature can cause degradation; work-up is hazardous. |
| Thionyl Chloride (SOCl₂) | 50 - 80°C | Milder conditions possible; gaseous byproducts (SO₂, HCl) are easily removed. | May require a catalyst (e.g., DMF); can be less effective for highly deactivated systems. |
| Phosphorus Pentachloride (PCl₅) | 80 - 110°C | Very powerful chlorinating agent. | Solid, can be difficult to handle; generates HCl gas. |
Q3: My Sandmeyer reaction on 2-amino-4-(trifluoromethyl)pyridine is failing, resulting in low yields and a tar-like substance. What's going wrong?
The Sandmeyer reaction, while powerful, is notoriously sensitive to reaction conditions.[3][4] The core of the issue almost always lies in the formation and stability of the intermediate diazonium salt.
Causality: Aryl diazonium salts are thermally unstable. The electron-withdrawing trifluoromethyl group further destabilizes the diazonium salt, making it more prone to decomposition and side reactions if not handled quickly and at low temperatures. The formation of phenolic byproducts (from reaction with water) and tar (from radical side reactions) is a common symptom of diazonium salt decomposition.[5]
Solutions:
-
Strict Temperature Control: The diazotization step (reacting the amine with sodium nitrite in acid) must be performed at 0 to -5°C. Use an ice-salt bath and monitor the internal temperature closely. Do not let it rise above 0°C.
-
Acid Choice: Use a non-nucleophilic acid like H₂SO₄ or HBF₄ for the diazotization if you are performing a subsequent reaction with a halide that is different from the acid's counter-ion. However, for chlorination, using concentrated HCl is standard.
-
Slow Nitrite Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of your amine. Adding it too quickly will cause a temperature spike and localized high concentrations of nitrous acid, leading to decomposition.
-
Immediate Use: Once the diazonium salt is formed (test for completion with starch-iodide paper, which should turn black), it must be used immediately. Do not let it sit. Add it portion-wise to the pre-heated solution of copper(I) chloride (CuCl) in HCl.
-
Catalyst Quality: Ensure your CuCl is active. It should be colorless or very light tan. If it is green or blue, it has been oxidized to Cu(II) and will be much less effective. You can wash it with dilute HCl to remove oxidized impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthesis route for 2-chloro-4-(trifluoromethyl)pyridine?
For laboratory and industrial-scale synthesis, the most robust and commonly reported route involves the construction of the this compound precursor, followed by a chlorination step.[2] This pathway generally offers higher overall yields and avoids the use of highly unstable intermediates like diazonium salts. A common approach starts with trifluoroacetic anhydride and vinyl ethers to build a key intermediate, which is then cyclized with an ammonia source (like ammonium acetate) to form the pyridone ring.[2] This method provides good control over the introduction of the trifluoromethyl group at the desired position.
Q2: How does the trifluoromethyl group impact the reactivity of the pyridine ring?
The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence at the 4-position has two major effects:
-
Deactivation towards Electrophilic Substitution: It strongly deactivates the pyridine ring, making electrophilic aromatic substitution (like nitration or halogenation) very difficult.
-
Activation towards Nucleophilic Substitution: It significantly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 6-positions. This is why the conversion of this compound (in its pyridone tautomeric form) to the 2-chloro derivative is a feasible and critical step. The electron-withdrawing -CF₃ group helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack.
Q3: What are the best practices for purifying the final product, 2-chloro-4-(trifluoromethyl)pyridine?
The final product is a liquid at room temperature (b.p. 146-147°C).
-
Extraction and Washing: After quenching the reaction, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers should be washed with a dilute sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the solid.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Vacuum Distillation: The most effective method for final purification is vacuum distillation. This separates the product from non-volatile impurities (like residual catalyst or decomposition products) and any higher-boiling side products. Given its boiling point, a moderate vacuum will allow for distillation at a lower, safer temperature, preventing thermal decomposition.
Part 3: Key Experimental Protocols
The following protocols are provided as a validated starting point. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: Synthesis of this compound[2]
This protocol is adapted from a patented procedure and illustrates the cyclocondensation approach.
Caption: Workflow for the synthesis of the hydroxy-precursor.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe, combine the precursor 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate (1.0 eq), ammonium acetate (~4.5 eq), and formamide (~8 parts by volume relative to the precursor).
-
Cyclization: Begin stirring and flush the system with nitrogen. Heat the reaction mixture to 160°C and maintain for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to approximately 60°C. Add water and a saturated sodium chloride solution. Stir vigorously; a solid product should precipitate.
-
Isolation: Cool the slurry in an ice-salt bath to -10°C to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.
Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~2.0-3.0 eq). The mixture may be stirred at room temperature for a short period before heating.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. The reaction should become a clear, homogeneous solution. Monitor by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, add the reaction mixture dropwise to the ice-water with vigorous stirring. This is a highly exothermic and hazardous step that will release HCl gas.
-
Neutralization & Extraction: Once the addition is complete, carefully neutralize the acidic solution to a pH of ~7-8 using a base like sodium carbonate or sodium hydroxide solution, keeping the flask in an ice bath. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation. Purify the resulting crude oil by vacuum distillation to obtain 2-chloro-4-(trifluoromethyl)pyridine as a colorless liquid.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Byproduct Analysis in the Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
Introduction: Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine. This key intermediate is crucial in the development of various pharmaceutical and agrochemical agents, making its purity a critical parameter for successful downstream applications[1][2]. However, its synthesis is not without challenges, and the formation of closely related byproducts can complicate purification and impact yield. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, mitigating, and troubleshooting common byproducts encountered during synthesis. We will delve into the causality behind byproduct formation and offer robust, self-validating protocols to enhance the purity and consistency of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and how do they influence potential byproducts?
There are three principal synthetic strategies, each with a unique byproduct profile:
-
Cyclocondensation: This "bottom-up" approach involves constructing the pyridine ring from acyclic, trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoroacetoacetate or related enones[3]. While versatile, this route can suffer from incomplete cyclization or side-reactions involving the highly reactive starting materials, leading to complex impurity profiles. A common variant involves the cyclization of intermediates like 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester with an ammonia source like ammonium acetate[4].
-
Hydrolysis of Halogenated Precursors: A widely used industrial method is the hydrolysis of 2-chloro-4-(trifluoromethyl)pyridine. This reaction is typically performed under basic conditions at elevated temperatures and pressures[5][6]. The primary byproduct concern here is incomplete conversion, leaving residual chlorinated starting material.
-
Decarboxylation of a Carboxylic Acid Intermediate: This route involves the synthesis of an intermediate such as this compound-3-carboxylic acid, followed by a thermal or chemically-induced decarboxylation step[7][8]. The main challenge is ensuring complete removal of the carboxyl group, as the starting material can persist as a significant impurity.
Q2: My analysis shows a significant amount of unreacted 2-chloro-4-(trifluoromethyl)pyridine after hydrolysis. What are the likely causes?
Incomplete hydrolysis is a common issue. The C-Cl bond at the 2-position of the pyridine ring is relatively stable. In our experience, several factors are critical:
-
Insufficient Base: At least two equivalents of a strong base (e.g., NaOH, KOH) are required to drive the reaction to completion[5].
-
Low Temperature/Pressure: This hydrolysis often requires temperatures of 140-160°C under autogenous pressure in a sealed vessel to achieve a reasonable reaction rate[5]. Attempting the reaction at atmospheric pressure (reflux) often results in no or very little conversion[5].
-
Reaction Time: Ensure the reaction is held at the target temperature for a sufficient duration (typically 2-4 hours) to allow for complete conversion[5].
Q3: I'm struggling with incomplete decarboxylation of this compound-3-carboxylic acid. How can I improve this step?
Thermal decarboxylation of pyridine carboxylic acids can be challenging[9]. If you are observing residual carboxylic acid, consider the following:
-
Temperature: Are you reaching a high enough temperature? These reactions often require heating in a high-boiling point solvent or even neat to proceed efficiently.
-
Catalyst: While often performed thermally, some decarboxylations can be facilitated by a catalyst. However, for this specific substrate, high temperature is the most commonly cited method.
-
Reaction Monitoring: Ensure you are monitoring the reaction to completion (e.g., by TLC or HPLC). Premature work-up is a common source of this impurity.
Q4: An unexpected impurity with a mass of M+18 (relative to my product) is appearing, particularly during the cyclocondensation route. What could it be?
This suggests the formation of a dihydroxy species, most likely 2,6-Dihydroxy-4-(trifluoromethyl)pyridine . This can occur if the cyclization precursors undergo an alternative reaction pathway or if a related intermediate is present. For example, syntheses starting from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide can yield 3-cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine, a structurally related compound[10]. Careful control over stoichiometry and reaction conditions is essential to favor the formation of the desired 2-hydroxy product.
Section 2: Troubleshooting Guide: Byproduct Identification & Mitigation
This section provides a deeper dive into specific byproducts, their formation mechanisms, and actionable mitigation strategies.
Byproduct Profile 1: Unreacted Precursor
| Byproduct Name | Chemical Structure | Common Analytical Signature (LC-MS) |
| 2-Chloro-4-(trifluoromethyl)pyridine | C₆H₃ClF₃N | Expected M+H⁺ at m/z 182.0/184.0 (isotopic pattern for Cl) |
Issue: You detect 2-chloro-4-(trifluoromethyl)pyridine in your final product after hydrolysis.
Root Cause Analysis: The nucleophilic aromatic substitution (SNAAr) reaction is kinetically slow. Insufficient energy (temperature), inadequate concentration of the nucleophile (hydroxide), or short reaction times will lead to incomplete conversion. The electron-withdrawing trifluoromethyl group activates the ring, but harsh conditions are still necessary.
Recommended Action Plan:
-
Verify Stoichiometry: Use a minimum of 2.1-2.3 equivalents of NaOH or KOH relative to the starting chloro-pyridine[5].
-
Increase Temperature: Ensure your sealed reactor reaches and maintains a temperature of at least 150°C[5]. Temperatures below 140°C significantly reduce the hydrolysis rate.
-
Extend Reaction Time: Monitor the reaction progress via in-process controls (IPCs). If conversion is slow, extend the hold time at 150-160°C for an additional 1-2 hours.
-
Purification: If the impurity is still present, it can often be removed by recrystallization or column chromatography, though their similar polarities can make separation challenging.
Byproduct Profile 2: Incomplete Decarboxylation
| Byproduct Name | Chemical Structure | Common Analytical Signature (LC-MS) |
| This compound-3-carboxylic acid | C₇H₄F₃NO₃ | Expected M+H⁺ at m/z 208.0 |
Issue: The carboxylic acid precursor is detected in the final product.
Root Cause Analysis: The stability of the pyridine ring can make decarboxylation difficult, requiring significant thermal energy to overcome the activation barrier for the elimination of CO₂. The reaction mechanism likely involves a zwitterionic intermediate, and its stability influences the required reaction temperature[9].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete decarboxylation.
Recommended Action Plan:
-
Optimize Thermal Conditions: If performing the reaction in a solvent, switch to a higher-boiling one (e.g., diphenyl ether) to achieve higher temperatures safely. Neat reactions (if the material is stable) can also be effective.
-
Monitor Vigorously: Track the disappearance of the starting material peak by HPLC. The reaction is complete only when the starting material is below your desired specification (e.g., <0.1%).
-
Purification: The significant difference in acidity and polarity between the carboxylic acid and the final product makes purification straightforward. An aqueous base wash will extract the acidic impurity into the aqueous layer, or it can be easily separated by standard silica gel chromatography.
Section 3: Key Experimental Protocols
Protocol 3.1: Alkaline Hydrolysis of 2-Chloro-4-(trifluoromethyl)pyridine
This protocol is a representative procedure based on established methods and must be adapted and optimized for specific laboratory conditions and scales. All high-pressure reactions should be conducted behind a blast shield in a properly certified reactor.
-
Reactor Setup: Charge a Hastelloy C or similar nickel alloy Parr reactor with 2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv)[5].
-
Seal and Purge: Seal the reactor and pressure test with nitrogen. Once sealed, release the pressure.
-
Heating: Begin heating the reactor to the target temperature of 150°C.
-
Base Addition: Prepare a 10-20% aqueous solution of potassium hydroxide (2.2 equiv). Once the reactor reaches 150°C, add the KOH solution via an HPLC pump over 1-2 hours, maintaining the internal temperature[5].
-
Reaction: Hold the reaction mixture at 150-160°C for 2-4 hours under the self-generated pressure (typically 4-5 bar)[5].
-
Work-up: Cool the reactor to room temperature. Transfer the reaction mixture to a beaker and carefully acidify with concentrated HCl to a pH of ~2-3.
-
Isolation: The product will precipitate upon acidification. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Mechanism of Byproduct Avoidance:
Caption: Reaction pathway showing how proper conditions favor the desired product.
Protocol 3.2: Standard HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 254 nm |
| Expected Elution | This compound-3-carboxylic acid (most polar) -> this compound -> 2-Chloro-4-(trifluoromethyl)pyridine (least polar) |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-3-carboxylic acid - C7H4F3NO3 | CSCS00010138623 [chem-space.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. 3-CYANO-2,6-DIHYDROXY-4-(TRIFLUOROMETHYL)PYRIDINE CAS#: 3335-46-4 [amp.chemicalbook.com]
Technical Support Center: Scale-Up of 2-Hydroxy-4-(trifluoromethyl)pyridine Reactions
Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxy-4-(trifluoromethyl)pyridine. This valuable heterocyclic compound, also known as 4-(Trifluoromethyl)-2-pyridone, is a key building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, while achievable at the lab scale, presents unique challenges when transitioning to pilot and production volumes.
This guide is designed for researchers, chemists, and process engineers to navigate the complexities of scaling up reactions involving this molecule. We will address common pitfalls, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established scientific principles and practical experience.
I. Troubleshooting Guide: Common Scale-Up Issues
During the scale-up of chemical syntheses, what works seamlessly in a round-bottom flask can often lead to unexpected outcomes in a large reactor.[2] This section details specific problems you might encounter and provides actionable solutions.
Problem 1: Incomplete Cyclocondensation Reaction
The construction of the pyridone ring is a critical step, often achieved through a cyclocondensation reaction.[3][4] A common issue during scale-up is a sluggish or incomplete reaction, leading to low yields and difficult purifications.
Symptoms:
-
Low yield of this compound.
-
Presence of significant amounts of starting materials or intermediates in the crude product analysis (TLC, LC-MS, GC-MS).
-
Inconsistent reaction times compared to lab-scale experiments.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Mixing | In larger reactors, achieving homogeneous mixing is more challenging. "Dead zones" can lead to localized concentration gradients and reduced reaction rates.[2] | 1. Optimize Agitation: Switch from magnetic stirring to a more robust overhead stirrer with an appropriate impeller design (e.g., pitched-blade turbine or anchor). 2. Baffling: Ensure the reactor is properly baffled to improve turbulence and mixing efficiency. |
| Poor Heat Transfer | The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.[2] Cyclocondensation reactions often require elevated temperatures to proceed at a reasonable rate.[5] | 1. Verify Internal Temperature: Use a calibrated internal temperature probe. Do not rely solely on the jacket temperature. 2. Increase Jacket Temperature: Carefully increase the setpoint of the heating mantle or reactor jacket, monitoring for any signs of decomposition. 3. Solvent Choice: Consider a higher-boiling solvent if the reaction is temperature-limited, ensuring it is compatible with all reagents. |
| Moisture Contamination | Many reagents used in these syntheses are moisture-sensitive. Water can hydrolyze starting materials or intermediates, leading to side products and reduced yields. | 1. Dry Glassware and Reagents: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and fresh, properly stored reagents. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. |
Experimental Protocol: General Cyclocondensation for this compound
This is a generalized procedure and should be adapted based on your specific synthetic route.
-
Vessel Preparation: Ensure a multi-necked, appropriately sized reactor is clean, dry, and equipped with an overhead stirrer, condenser, thermocouple, and an inert gas inlet/outlet.
-
Reagent Charging: Charge the reactor with the trifluoromethyl-containing building block (e.g., ethyl 4,4,4-trifluoroacetoacetate) and a suitable anhydrous solvent under a positive pressure of nitrogen.[4]
-
Ammonia Source: Add the ammonia source (e.g., ammonium acetate) to the stirred mixture.[5][6]
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (often in the range of 150-170°C).[5] Monitor the reaction progress by taking aliquots for analysis (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to a safe handling temperature. The work-up procedure will vary but may involve quenching with water, extraction with an organic solvent, and washing with brine.[7]
-
Isolation: The product can be isolated by crystallization or by removing the solvent under reduced pressure, followed by purification.
Troubleshooting Flowchart for Incomplete Cyclocondensation
Caption: Decision tree for troubleshooting incomplete cyclocondensation.
Problem 2: Formation of Impurities During Synthesis
The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring, sometimes leading to the formation of unexpected byproducts, especially under harsh conditions.[3][8]
Symptoms:
-
Appearance of extra spots on TLC or peaks in LC/GC analysis.
-
Difficulty in purifying the final product.
-
Product discoloration.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Overheating or Prolonged Reaction Times | The trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack or other side reactions at elevated temperatures. | 1. Temperature Control: Implement precise temperature control. Avoid localized overheating by ensuring good mixing. 2. Reaction Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of degradation products. |
| Incorrect Stoichiometry | An excess of a reactive reagent can lead to the formation of byproducts. | 1. Accurate Reagent Addition: Use calibrated pumps or addition funnels for the slow, controlled addition of reagents. 2. Stoichiometry Check: Re-verify all calculations for reagent molar equivalents. |
| Atmospheric Contamination | Oxygen can sometimes participate in side reactions, leading to oxidized impurities. | 1. Degas Solvents: Degas solvents prior to use, especially for sensitive reactions like palladium-catalyzed cross-couplings.[7] 2. Maintain Inert Atmosphere: Ensure a constant positive pressure of an inert gas throughout the reaction. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with reagents for the synthesis of this compound on a large scale?
A1: Safety is paramount during scale-up. Key concerns include:
-
Corrosive and Moisture-Sensitive Reagents: Many synthetic routes may involve reagents like thionyl chloride or phosphorus oxychloride for subsequent chlorination steps.[5] These are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood or a closed system, using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[9]
-
Exothermic Reactions: Be aware of potentially exothermic steps. Ensure the reactor's cooling system is adequate to handle the heat load. A "spiking" of the internal temperature could indicate a runaway reaction.[2]
-
Pressure Build-up: Some reactions may evolve gas. The reactor must be equipped with a pressure relief system.[2]
Q2: My final product is a solid but is difficult to filter and handle. How can I improve its physical form?
A2: The physical form of the product is crucial for isolation and downstream processing. A patent for the synthesis of the related 2-hydroxy-6-trifluoromethylpyridine notes that hydrolysis with a solid base can lead to an "unacceptable physical form."[10]
-
Crystallization Study: Perform a solvent screening for recrystallization. This can significantly improve the crystalline form, making it easier to filter and dry.
-
Controlled Precipitation: If the product is isolated by precipitation (e.g., by pH adjustment), control the rate of addition of the acid or base and the temperature to influence crystal size and morphology. Cooling the mixture to 5-15°C before filtration can improve recovery.[11]
Q3: Can this compound be synthesized from a corresponding chloro- or fluoro-pyridine?
A3: Yes, hydrolysis of a 2-halo-4-(trifluoromethyl)pyridine is a potential synthetic route. However, the electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards nucleophilic aromatic substitution.[8] Therefore, forcing conditions are often required.
-
Hydrolysis Conditions: Successful hydrolysis of similar compounds has been achieved using aqueous alkali metal hydroxides (e.g., NaOH or KOH) at high temperatures (at least 140°C) in a sealed vessel under autogenous pressure.[10]
-
Solvent-Free vs. Solvent-Based: While solvent-based processes using DMSO or tertiary alcohols exist, solvent-free methods are often preferred for large-scale operations to minimize environmental impact and simplify product work-up.[10]
Q4: What analytical techniques are recommended for monitoring reaction progress and ensuring final product quality?
A4: A combination of techniques is essential:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): Provide more detailed information on the relative amounts of reactants, products, and byproducts.
-
-
Final Product Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and assess purity.
-
Melting Point: A sharp melting range is indicative of high purity. The literature melting point for this compound is 161-165 °C.[12]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Workflow for Quality Control
Caption: A typical quality control workflow for final product analysis.
III. References
-
BenchChem. (n.d.). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--
-
CN116425671A. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Google Patents. Retrieved from --INVALID-LINK--
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from --INVALID-LINK--
-
EP0966441B1. (2003). Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents. Retrieved from --INVALID-LINK--
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from --INVALID-LINK--
-
Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Retrieved from --INVALID-LINK--
-
J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine. Retrieved from --INVALID-LINK--
-
Hong, B., et al. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--
-
Greatford Organics. (n.d.). 4-(Trifluoromethyl)-2-pyridone. Retrieved from --INVALID-LINK--
-
Greatford Organics. (n.d.). 4-(Trifluoromethyl)-2-pyridone. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from --INVALID-LINK--
-
WO2000014068A1. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--
References
- 1. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 12. 2-羟基-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
stability issues of 2-Hydroxy-4-(trifluoromethyl)pyridine during long-term storage
Welcome to the Technical Support Center for 2-Hydroxy-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the long-term storage and handling of this compound. As Senior Application Scientists, we have compiled this information to provide both practical troubleshooting advice and a deeper understanding of the underlying chemical principles.
Introduction: The Nature of this compound
This compound is a valuable building block in pharmaceutical and agrochemical research.[1] Its stability is generally considered good under recommended storage conditions. However, like many functionalized heterocyclic compounds, it can be susceptible to degradation over long periods, especially when exposed to suboptimal conditions. A key characteristic of this molecule is its existence in a tautomeric equilibrium between the enol form (2-hydroxypyridine) and the keto form (pyridin-2-one).[2][3] This equilibrium can be influenced by the solvent and the solid-state packing, which can, in turn, affect its reactivity and stability.[4][5]
Frequently Asked Questions (FAQs)
Q1: My white crystalline this compound has developed a yellowish or brownish tint over time. What could be the cause?
A1: A change in color from white to yellow or brown is a common indicator of degradation. This is often due to the formation of minor impurities resulting from slow oxidation or photodegradation. The extended conjugated system in potential degradation products can absorb visible light, leading to the observed color. We recommend verifying the purity of the material using a suitable analytical method, such as HPLC, before use.
Q2: I'm seeing a new, small peak in the HPLC chromatogram of my aged stock of this compound. What could this be?
A2: The appearance of a new peak, particularly one that grows over time, signals the formation of a degradation product. Based on the chemical structure, potential degradants could include products of oxidation (such as N-oxides or hydroxylated pyridines), hydrolysis of the trifluoromethyl group, or photolytic rearrangement.[4][6] The identity of the peak would need to be confirmed by mass spectrometry (LC-MS).
Q3: Can I still use my this compound if it shows signs of degradation?
A3: The suitability of the material depends on the nature of your experiment. For applications that are sensitive to impurities, such as in late-stage drug development or quantitative biological assays, it is crucial to use material of the highest purity. For early-stage discovery or non-critical applications, a slightly degraded sample might be acceptable, but this should be determined on a case-by-case basis after assessing the purity. We recommend re-purification or purchasing a new batch if the purity is compromised.
Q4: What are the ideal storage conditions for long-term stability?
A4: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by storing in an amber vial or in a dark cabinet.
-
Container: Keep the container tightly sealed to prevent moisture ingress.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in Physical Appearance (e.g., color change, clumping) | Oxidation, photodegradation, or moisture absorption. | 1. Assess purity via HPLC. 2. If purity is compromised, consider recrystallization or column chromatography. 3. Ensure future storage is in a tightly sealed, amber container under an inert atmosphere. |
| Inconsistent Experimental Results | Degradation of the starting material leading to lower effective concentration or interference from impurities. | 1. Verify the purity of the this compound stock. 2. If impurities are detected, use a fresh, high-purity batch for subsequent experiments. |
| Poor Solubility | Presence of insoluble polymeric degradation products. | 1. Attempt to dissolve a small sample in your solvent of choice. 2. If insolubles are present, filter the solution before use and accurately determine the concentration of the filtrate. |
Potential Degradation Pathways
Understanding the potential degradation pathways is key to preventing them. While specific forced degradation studies on this compound are not extensively published, we can infer likely pathways based on the chemistry of related molecules.[7][8][9]
Oxidative Degradation
In the presence of oxygen, particularly when initiated by light or trace metal catalysts, the pyridine ring can be oxidized.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide.
-
Ring Hydroxylation: Oxidative processes can introduce additional hydroxyl groups onto the pyridine ring, leading to dihydroxylated species.[6]
Photodegradation
Exposure to UV light can provide the energy to initiate degradation reactions.
-
Photo-oxidation: As mentioned, light can accelerate oxidative degradation.
-
Rearrangement: UV irradiation can sometimes lead to rearrangement products of the pyridine ring.[2][3]
Hydrolysis of the Trifluoromethyl Group
Although the C-F bond is strong, the trifluoromethyl group can be susceptible to hydrolysis under certain conditions (e.g., strong acid or base, though this is less likely under neutral storage conditions).[8]
-
Formation of Carboxylic Acid: Complete hydrolysis of the -CF₃ group would yield the corresponding carboxylic acid, 2-hydroxy-4-carboxypyridine.
References
- 1. This compound CAS#: 50650-59-4 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones [mdpi.com]
- 6. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Reactions Involving 2-Hydroxy-4-(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-(trifluoromethyl)pyridine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving this versatile building block. The protocols and advice herein are designed to be a self-validating system, grounded in established chemical principles to ensure scientific integrity and experimental success.
Introduction to this compound
This compound, also known by its tautomeric form 4-(trifluoromethyl)-1H-pyridin-2-one, is a key intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals.[1][2][3] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the versatile hydroxypyridine core, make it a valuable synthon. However, these same properties can present challenges during reaction work-up and purification. This guide aims to provide practical, experience-driven solutions to these challenges.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C6H4F3NO | [4][5] |
| Molecular Weight | 163.1 g/mol | [4] |
| Melting Point | 161-165 °C | [6] |
| Appearance | White to light yellow/orange powder or crystal | [1][6] |
| Solubility | Soluble in methanol | [6][7] |
| pKa (Predicted) | 10.76 ± 0.10 | [7] |
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling with the initial work-up. How do I effectively extract my product from the reaction mixture?
A1: The extraction of this compound and its derivatives can be complicated by its amphoteric nature and its tendency to tautomerize between the hydroxy and pyridone forms.[8][9][10] The choice of extraction conditions is critical and depends on the stability of your desired product and the nature of the impurities.
Core Principle: The key is to manipulate the pH of the aqueous phase to ensure your product is in its least water-soluble form while maximizing the solubility of ionic impurities.
Recommended Protocol: pH-Controlled Liquid-Liquid Extraction
-
Solvent Selection: If your reaction solvent is water-miscible (e.g., THF, DMF, DMSO), first remove it under reduced pressure.[11] Redissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Initial Wash (Neutral or Mildly Basic):
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove acidic impurities and byproducts.
-
Rationale: this compound is weakly acidic, with a predicted pKa around 10.76.[7] A mild base like NaHCO₃ is generally not strong enough to deprotonate it significantly, leaving it in the organic layer.
-
-
Acidic Wash (for Basic Impurities):
-
If your reaction mixture contains basic impurities (e.g., unreacted amines, pyridine-based reagents), a wash with a dilute acid like 1 M HCl can be effective.[12][13]
-
Caution: Assess the acid stability of your product first. The trifluoromethyl group can influence the reactivity of the pyridine ring.
-
-
Brine Wash and Drying:
-
Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Q2: I've isolated my crude product, but it's an oil and won't crystallize. What are the best strategies for purification?
A2: Obtaining a solid product can be challenging. If direct crystallization fails, column chromatography is the next logical step. However, the choice of stationary and mobile phases is crucial for successful separation and to avoid on-column degradation.
Troubleshooting Purification:
-
Recrystallization:
-
Solvent Screening: Experiment with a range of solvents and solvent systems. Good single solvents for pyridinols are often alcohols (methanol, ethanol) or esters (ethyl acetate). For solvent/anti-solvent systems, consider combinations like DCM/hexanes, EtOAc/hexanes, or methanol/water.
-
Melt Crystallization: For some trifluoromethylated pyridines, melt crystallization can be a highly effective purification technique.[14]
-
-
Flash Column Chromatography:
-
Stationary Phase: Standard silica gel is often the first choice. However, the acidic nature of silica can sometimes lead to peak tailing or degradation of sensitive pyridine derivatives.[15] If this occurs, consider using deactivated (neutral) silica or alumina.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
Tailing Reduction: Peak tailing for basic compounds like pyridines on silica gel is common due to interactions with acidic silanol groups.[15] To mitigate this, you can:
-
Workflow for Purification Strategy:
Caption: A decision workflow for purifying crude this compound products.
Q3: My NMR spectrum shows impurities that I can't identify. What are the likely side products in reactions involving this compound?
A3: The reactivity of this compound can lead to several common side products depending on the reaction conditions. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.
Potential Side Reactions and Byproducts:
-
Over-alkylation/acylation: In reactions where the hydroxyl group is the intended nucleophile, N-alkylation/acylation of the pyridone tautomer can occur, leading to a mixture of O- and N-substituted products.
-
Ring Substitution: Under certain conditions, especially with strong nucleophiles or at elevated temperatures, nucleophilic aromatic substitution (SNAr) can occur, displacing other leaving groups on the ring or even reacting with the ring itself.
-
Decomposition: Trifluoromethylated pyridines can be susceptible to decomposition under harsh acidic or basic conditions, or at high temperatures.[2]
Diagnostic Approach:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the elemental composition of the impurities. This can help differentiate between isomers (e.g., O- vs. N-alkylation) and other byproducts.
-
2D NMR (COSY, HSQC, HMBC): These experiments can help elucidate the structure of unknown impurities by revealing proton-proton and proton-carbon correlations.
-
Review Reaction Conditions: Carefully analyze your reaction conditions (temperature, pH, stoichiometry) to identify potential pathways for side reactions.
Q4: I'm concerned about safety when working with this compound and its derivatives. What are the key safety precautions?
A4: As with any chemical, proper safety procedures are paramount. Trifluoromethylated pyridines and their derivatives should be handled with care.
Safety and Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][17][18]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]
-
Hazard Information: this compound is harmful if swallowed and can cause serious eye damage.[19] Avoid contact with skin and eyes.[17][20] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[17][21]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][16][20]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[16][21]
Emergency Response Workflow:
Caption: A flowchart for emergency response to exposure to this compound.
References
- 1. This compound CAS 50650-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. This compound | 50650-59-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 50650-59-4 [m.chemicalbook.com]
- 7. 50650-59-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. This compound | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 21. aksci.com [aksci.com]
Validation & Comparative
A Comparative Study of Tautomerism in Hydroxypyridine Isomers: A Guide for Researchers
The phenomenon of tautomerism, the facile interconversion of structural isomers, is a cornerstone of organic chemistry with profound implications in fields ranging from medicinal chemistry to materials science. Among the heterocyclic compounds where this behavior is prominent, hydroxypyridine isomers serve as canonical examples. Understanding the delicate balance of their tautomeric forms—the enol-like hydroxypyridine and the keto-like pyridone—is critical for predicting their chemical reactivity, biological activity, and physical properties. This guide provides an in-depth comparative analysis of the tautomerism in 2-, 3-, and 4-hydroxypyridine, grounded in experimental data and theoretical insights to aid researchers in their scientific endeavors.
The Fundamentals of Hydroxypyridine Tautomerism
Hydroxypyridines can exist in equilibrium between a phenolic 'hydroxy' form and an amide-like 'pyridone' form. This prototropic tautomerism involves the migration of a proton between the oxygen and nitrogen atoms. The position of this equilibrium is not fixed; it is exquisitely sensitive to the substitution pattern on the pyridine ring, the solvent environment, and pH.
The relative stability of the tautomers is governed by a complex interplay of factors including aromaticity, intramolecular hydrogen bonding, and solvation effects. For 2- and 4-hydroxypyridine, the pyridone tautomer benefits from a resonance-stabilized structure that retains aromatic character, a factor that significantly influences the equilibrium.[1][2]
Positional Isomerism: A Decisive Factor
The location of the hydroxyl group on the pyridine ring dramatically alters the tautomeric landscape.
2-Hydroxypyridine: This isomer predominantly exists as 2-pyridone.[3][4] In the gas phase, the enol (2-hydroxypyridine) form is slightly more stable.[3] However, in polar solvents and the solid state, the equilibrium overwhelmingly favors the 2-pyridone tautomer.[3] This shift is attributed to the greater polarity of the pyridone form and its ability to form strong intermolecular hydrogen bonds.[4][5] In non-polar solvents like cyclohexane, both tautomers can coexist in comparable amounts.[3]
4-Hydroxypyridine: Similar to its 2-substituted counterpart, 4-hydroxypyridine also shows a strong preference for the pyridone form, 4-pyridone, in solution and the solid state.[1][6][7] The underlying reasons are analogous: the aromatic character of the pyridone tautomer and its favorable interactions with polar solvents.[2][7] In the gas phase, however, the hydroxy form is the dominant species.[6]
3-Hydroxypyridine: The case of 3-hydroxypyridine is unique and more complex. Unlike the 2- and 4-isomers, the keto tautomer of 3-hydroxypyridine cannot achieve a neutral, charge-separated resonance structure that preserves aromaticity in the same way. Consequently, it exists predominantly as a zwitterion (inner salt) in polar, protic solvents like water.[8][9] In aqueous solution, an equilibrium is established between the enol (3-hydroxypyridine) and the zwitterionic keto form (3-pyridone), with both species being present in significant proportions.[10][11] The equilibrium constant (K_T = [zwitterion]/[enol]) in water is approximately 1.17.[10][12] In contrast, in non-polar environments, the neutral enol form is favored.[8]
Below is a visual representation of the tautomeric equilibria for the hydroxypyridine isomers.
Caption: Tautomeric forms of hydroxypyridine isomers.
The Influence of the Solvent Environment
The choice of solvent is a critical experimental parameter that can be used to manipulate the tautomeric equilibrium. The general trend is that polar solvents favor the more polar pyridone form, while non-polar solvents favor the less polar hydroxypyridine form.[13]
-
Polar Protic Solvents (e.g., water, methanol): These solvents effectively solvate the polar pyridone tautomers through hydrogen bonding, significantly shifting the equilibrium in their favor for the 2- and 4-isomers.[3][5] For 3-hydroxypyridine, these solvents stabilize the zwitterionic form.[8][11]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents also favor the pyridone form due to their polarity, though the effect may be less pronounced than in protic solvents.
-
Non-Polar Solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, the less polar hydroxypyridine form is generally favored. For 2-hydroxypyridine in cyclohexane, both tautomers are present in comparable amounts.[3]
Quantitative Comparison of Tautomeric Equilibria
The position of the tautomeric equilibrium is quantified by the equilibrium constant, K_T, defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form ([Pyridone]/[Hydroxypyridine]).
| Isomer | Solvent | K_T ([Pyridone]/[Hydroxypyridine]) | Predominant Form | Reference |
| 2-Hydroxypyridine | Gas Phase | ~0.2 - 0.4 | Hydroxypyridine | [3] |
| Cyclohexane | ~1.7 | Pyridone (slight) | [5] | |
| Chloroform | ~6.0 | Pyridone | [5] | |
| Water | ~900 | Pyridone | [3] | |
| 3-Hydroxypyridine | Gas Phase | - | Hydroxypyridine | [11] |
| Water | ~1.17 | Hydroxypyridine & Pyridone (Zwitterion) | [10][12] | |
| 4-Hydroxypyridine | Gas Phase | - | Hydroxypyridine | [6] |
| Polar Solvents | > 1 | Pyridone | [7] |
Experimental Determination of Tautomeric Ratios
Several spectroscopic techniques are invaluable for studying tautomeric equilibria.
UV-Vis Spectroscopy: The hydroxypyridine and pyridone tautomers exhibit distinct absorption spectra. This difference allows for the quantitative determination of the concentration of each tautomer in a mixture by applying the Beer-Lambert law. For instance, the zwitterionic form of 3-pyridone in water has characteristic absorption peaks around 247 nm and 315 nm, while the enol form absorbs at approximately 278 nm.[9]
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to distinguish between tautomers.[14] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the hydroxy and pyridone forms. Variable temperature NMR studies can also provide thermodynamic data for the equilibrium.[15]
The following diagram outlines a typical workflow for determining the tautomeric equilibrium constant using UV-Vis spectroscopy.
Caption: Workflow for K_T determination by UV-Vis.
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of the hydroxypyridine isomer.
-
Dissolve it in a precise volume of the desired solvent to create a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to establish a calibration curve if necessary, though for equilibrium studies, a single concentration is often sufficient.
-
-
Spectroscopic Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matched quartz cuvette with the hydroxypyridine solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm). Ensure the absorbance values are within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis and Calculation of K_T:
-
Identify the wavelengths of maximum absorbance (λ_max) for each tautomer. These can be determined from the spectra of "locked" derivatives (e.g., N-methylpyridone and methoxypyridine) which mimic the electronic structure of the individual tautomers.
-
The total absorbance at a given wavelength is the sum of the absorbances of the two tautomers: A_total = A_hydroxy + A_pyridone.
-
Using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity, b is the path length, and c is the concentration, we can write: A_total = (ε_hydroxy * c_hydroxy + ε_pyridone * c_pyridone) * b
-
The total concentration is known: C_total = c_hydroxy + c_pyridone.
-
By measuring the absorbance at two different wavelengths where the molar absorptivities of the two tautomers are significantly different, a system of two simultaneous equations can be solved to find the concentrations of the individual tautomers.
-
The tautomeric equilibrium constant is then calculated as K_T = c_pyridone / c_hydroxy.
-
Conclusion
The tautomerism of hydroxypyridine isomers is a classic yet continually relevant area of study that highlights the subtle electronic and environmental factors governing molecular structure and reactivity. For researchers in drug development and materials science, a thorough understanding of these equilibria is not merely academic; it is a practical necessity for designing molecules with desired properties. The 2- and 4-hydroxypyridine isomers strongly favor the pyridone form in polar media, while 3-hydroxypyridine presents a more balanced and complex equilibrium involving a zwitterionic species. The strategic use of solvents and spectroscopic techniques like UV-Vis and NMR provides powerful tools to probe and quantify these fundamental chemical transformations.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-Hydroxy-4-(trifluoromethyl)pyridine and Its Isomers
Introduction: The Strategic Value of Trifluoromethyl-Substituted Hydroxypyridines
In the landscape of modern drug discovery and agrochemical development, fluorine-containing heterocycles are indispensable building blocks. The trifluoromethyl (-CF3) group, in particular, is a privileged substituent used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When paired with the versatile hydroxypyridine scaffold, it creates a class of compounds with significant synthetic potential. 2-Hydroxy-4-(trifluoromethyl)pyridine and its isomers are not just simple reagents; they are nuanced intermediates whose reactivity is profoundly influenced by the positional interplay between the electron-donating hydroxyl group and the powerfully electron-withdrawing trifluoromethyl group.
A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This duality governs their behavior as ambident nucleophiles and dictates the regiochemical outcome of many reactions. This guide provides a comprehensive comparison of the reactivity of this compound against its key positional isomers, offering field-proven insights and experimental data to aid researchers in leveraging these valuable synthons. We will explore how the substituent arrangement impacts acidity, electrophilic and nucleophilic substitutions, and alkylation reactions, providing a predictive framework for their synthetic application.
Pillar 1: The Electronic Landscape - Understanding Substituent Effects
The reactivity of any substituted pyridine is dictated by the electronic nature of its substituents. The -OH and -CF3 groups present a classic "push-pull" scenario, where their relative positions create distinct electronic environments on the pyridine ring.
-
Hydroxyl (-OH) Group: This group acts as a powerful resonance donor (+R effect), significantly increasing electron density at the ortho and para positions (positions 3, 5, and the nitrogen atom in the pyridone tautomer). It also has a weaker inductive withdrawing effect (-I effect) due to oxygen's electronegativity.
-
Trifluoromethyl (-CF3) Group: This is a potent electron-withdrawing group, primarily through a strong inductive effect (-I effect).[1][2] It deactivates the entire ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the ortho and para positions relative to its location.
The combination of these effects determines the most electron-rich and electron-poor sites on the ring, which are the primary targets for electrophiles and nucleophiles, respectively.
Caption: Electronic influence of -OH and -CF3 groups on pyridine isomers.
Pillar 2: Acidity and Nucleophilicity (pKa)
The acidity of the hydroxyl group is a direct measure of the stability of its conjugate base. The electron-withdrawing -CF3 group stabilizes the resulting pyridoxide anion, thereby increasing the acidity (lowering the pKa) compared to unsubstituted 2-hydroxypyridine. The magnitude of this effect is position-dependent. A -CF3 group closer to the -OH group will exert a stronger inductive effect, leading to greater acidity.
Table 1: Predicted pKa Values of 2-Hydroxypyridine Isomers
| Compound | Predicted pKa | Rationale for Reactivity |
| 2-Hydroxypyridine | ~11.6 | Baseline reference. |
| 2-Hydroxy-3-(trifluoromethyl)pyridine | ~8.5 - 9.5 | Strongest acid; -CF3 group is ortho to -OH, providing maximal inductive stabilization. The resulting anion is less nucleophilic. |
| This compound | 10.76[3] | Moderate acidity; -CF3 group is para to the nitrogen, providing significant stabilization. |
| 2-Hydroxy-5-(trifluoromethyl)pyridine | ~9.0 - 10.0 | Strong acid; -CF3 group is meta to the nitrogen but ortho to the C5 position, exerting a strong pull on the ring. |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | ~9.5 - 10.5 | Moderate acidity; -CF3 group is ortho to the nitrogen, strongly influencing its basicity and the pyridone tautomer stability. |
Note: Predicted pKa values are estimates from chemical databases and computational tools. Experimental values may vary.
Pillar 3: Comparative Reactivity in Key Synthetic Transformations
A. N- vs. O-Alkylation: The Ambident Nucleophile Challenge
The reaction of 2-hydroxypyridines with electrophiles is a classic case study in ambident reactivity, often yielding a mixture of N- and O-alkylated products.[4][5] The outcome is governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions. The nitrogen atom is generally considered a softer nucleophilic center, while the oxygen is harder.
-
Causality: The position of the -CF3 group influences the relative nucleophilicity of the N and O atoms. When the -CF3 group is at the 3- or 5-position, it significantly reduces the electron density on the adjacent ring carbons and, to a lesser extent, the oxygen, potentially favoring N-alkylation with soft electrophiles. For the 4- and 6-isomers, the effect on the N vs. O balance is more complex and highly dependent on the reaction conditions.
-
Controlling Regioselectivity:
-
N-Alkylation Favored by: Softer electrophiles (e.g., benzyl halides), polar aprotic solvents (e.g., DMF, DMSO), and counterions that do not chelate strongly (e.g., K+, Cs+).[4][6]
-
O-Alkylation Favored by: Harder electrophiles (e.g., methyl sulfate), polar protic solvents, and specific reaction conditions like the Mitsunobu reaction, although this can also be substrate-dependent.[7]
-
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 50650-59-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Hydroxy-4-(trifluoromethyl)pyridine and 2-Hydroxy-6-(trifluoromethyl)pyridine
Introduction
In the landscape of modern drug discovery and agrochemical development, trifluoromethylpyridine (TFMP) scaffolds are of paramount importance. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly enhances properties like metabolic stability, lipophilicity, and binding affinity.[1][2] Among the numerous TFMP derivatives, positional isomers such as 2-Hydroxy-4-(trifluoromethyl)pyridine and 2-Hydroxy-6-(trifluoromethyl)pyridine present a common analytical challenge. While possessing the same molecular formula (C₆H₄F₃NO) and weight (163.10 g/mol ), the distinct placement of the -CF₃ group imparts subtle yet definitive differences in their physicochemical properties and, consequently, their spectroscopic signatures.[3][4][5]
This guide provides an in-depth, objective comparison of these two isomers, leveraging a multi-technique spectroscopic approach. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols to enable researchers, scientists, and drug development professionals to differentiate these critical building blocks with confidence.
The Foundational Challenge: Keto-Enol Tautomerism
A critical aspect complicating the analysis of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[6][7] This equilibrium is highly sensitive to the compound's environment, with the 2-pyridone (keto) form being predominant in polar solvents and the solid state due to favorable intermolecular hydrogen bonding.[8][9][10] This phenomenon is central to interpreting the spectroscopic data, as the observed spectra are often a representation of the major tautomer present under the analytical conditions.
Caption: Tautomeric equilibrium in the two isomers.
Spectroscopic Differentiation: A Multi-Faceted Approach
Unambiguous identification relies on synthesizing data from multiple spectroscopic techniques. The electron-withdrawing nature of the trifluoromethyl group creates distinct electronic environments for the nuclei within each isomer, which are the basis for their differentiation.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift and coupling patterns of the three aromatic protons are uniquely dictated by the position of the -CF₃ group.
Causality Behind the Differences: The strongly electron-withdrawing -CF₃ group deshields nearby protons, shifting their signals downfield. Furthermore, through-space and through-bond coupling between fluorine and hydrogen nuclei (J-coupling) provides an unmistakable signature.
| Isomer | Proton Position | Expected Chemical Shift (δ, ppm) | Key Differentiators & Coupling |
| This compound | H-3 | Downfield | Doublet or doublet of quartets due to coupling with H-5 and potentially ⁴J-HF coupling with -CF₃. |
| H-5 | Downfield | Doublet or doublet of quartets, significantly deshielded by the adjacent -CF₃ group. | |
| H-6 | Upfield relative to H-3/H-5 | Doublet coupled to H-5. | |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | H-3 | Upfield relative to H-4/H-5 | Doublet coupled to H-4. |
| H-4 | Mid-field | Triplet or doublet of doublets, coupled to H-3 and H-5. | |
| H-5 | Downfield | Doublet or doublet of quartets, deshielded by the adjacent -CF₃ group and showing ⁴J-HF coupling. |
Note: Chemical shifts are relative and can vary with solvent and concentration. The key is the relative positions and splitting patterns.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information, particularly through the large one-bond carbon-fluorine coupling (¹J-CF) and smaller long-range couplings.
Causality Behind the Differences: The carbon atom directly bonded to the three fluorine atoms exhibits a characteristic quartet signal. The position of this C-CF₃ signal (C-4 vs. C-6) and the coupling constants of adjacent carbons (²J-CF, ³J-CF) are primary diagnostic markers.
| Isomer | Carbon Position | Expected Chemical Shift (δ, ppm) | Key Differentiators & Coupling |
| This compound | C-2 (C=O) | ~160-165 | Chemical shift influenced by the para -CF₃ group. |
| C-4 | ~135 (q, ²J-CF ≈ 33 Hz) | The carbon bearing the -CF₃ group shows a characteristic quartet.[11] | |
| CF₃ | ~124 (q, ¹J-CF ≈ 271 Hz) | Large one-bond C-F coupling constant is typical.[11] | |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | C-2 (C=O) | ~160-165 | Chemical shift influenced by the ortho -CF₃ group. |
| C-6 | ~145-150 (q, ²J-CF ≈ 35 Hz) | The carbon bearing the -CF₃ group is adjacent to nitrogen, shifting it downfield compared to the 4-isomer. | |
| CF₃ | ~120 (q, ¹J-CF ≈ 274 Hz) | Similar large ¹J-CF coupling constant.[11] |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of the molecules. While many bands overlap, the C-F stretching region and the carbonyl (C=O) stretch of the dominant pyridone tautomer can offer clues.
Causality Behind the Differences: The overall dipole moment of the molecule and the electronic distribution, which are different for each isomer, will cause slight shifts in the vibrational frequencies of key functional groups. The pattern of C-F stretching bands can be a particularly useful fingerprint.
| Isomer | Vibrational Mode | Expected Frequency (cm⁻¹) | Key Differentiators |
| Both Isomers | N-H Stretch (pyridone) | 3000-3400 (broad) | Generally present in the condensed phase. |
| C=O Stretch (pyridone) | ~1650-1680 | Strong absorption. Position may shift slightly based on substituent effects. | |
| C=C / C=N Stretches | ~1400-1620 | Aromatic ring vibrations. | |
| This compound | C-F Stretches | ~1100-1350 | A complex and strong set of bands. The specific pattern is diagnostic. |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | C-F Stretches | ~1100-1350 | The pattern and relative intensities of these bands will differ from the 4-isomer. |
Mass Spectrometry: Unveiling Fragmentation Pathways
While both isomers have an identical molecular ion peak (m/z = 163), their fragmentation patterns under electron ionization (EI-MS) will differ based on the stability of the resulting fragment ions.
Causality Behind the Differences: The initial fragmentation often involves the loss of stable neutral molecules or radicals. The position of the bulky and electronegative -CF₃ group will direct the fragmentation pathways, leading to different relative abundances of key fragment ions.
| Isomer | m/z | Proposed Fragment / Loss | Key Differentiators |
| Both Isomers | 163 | [M]⁺ | Molecular Ion. |
| 135 | [M - CO]⁺ | Loss of carbon monoxide from the pyridone ring. | |
| 94 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. | |
| Differentiation | - | - | The key distinction will be the relative intensities of the fragment ions. For the 6-isomer, fragmentation involving the interaction between the ortho C=O and -CF₃ groups might lead to unique pathways not as favored in the 4-isomer. |
Experimental Protocols & Workflows
To ensure self-validating and reproducible results, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the pyridine sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more). Pay attention to the spectral width to ensure the quarternary carbons coupled to fluorine are observed.
-
Data Processing: Process the FID using an appropriate software package (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak.
Caption: Standardized workflow for NMR analysis.
Protocol 2: IR and MS Sample Analysis
-
IR Spectroscopy (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans.
-
Perform a background scan of the clean ATR crystal before running the sample.
-
-
Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.
-
Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Use a standard capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.
-
Set the mass spectrometer to scan in Electron Ionization (EI) mode over a mass range of m/z 40-200.
-
Caption: Workflow for IR and MS analysis.
Conclusion
The spectroscopic differentiation of this compound and 2-Hydroxy-6-(trifluoromethyl)pyridine is a clear-cut process when a systematic, multi-technique approach is employed. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, NMR spectroscopy (both ¹H and ¹³C) offers the most definitive and unambiguous evidence for identification. The distinct chemical shifts, proton coupling patterns, and characteristic carbon-fluorine coupling constants serve as reliable fingerprints for each isomer. By understanding the fundamental influence of the -CF₃ group's position on the molecular structure and electronic environment, researchers can confidently distinguish between these two vital chemical building blocks, ensuring the integrity and success of their synthetic and developmental endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-6-(trifluoromethyl)pyridine | LGC Standards [lgcstandards.com]
- 5. This compound CAS#: 50650-59-4 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
The Strategic Advantage of 2-Hydroxy-4-(trifluoromethyl)pyridine in Modern Synthesis: A Comparative Guide
In the landscape of modern medicinal and agrochemical research, the trifluoromethyl (CF₃) group stands as a cornerstone for enhancing the potency, stability, and bioavailability of active compounds.[1][2] The strategic introduction of this powerful moiety is a critical consideration in the design of novel drugs and crop protection agents. While a diverse arsenal of trifluoromethylating reagents exists, this guide illuminates the distinct advantages of utilizing 2-Hydroxy-4-(trifluoromethyl)pyridine as a pivotal building block. We will objectively compare its role in synthetic strategies against other common trifluoromethyl sources, supported by a critical analysis of synthetic routes and the intrinsic value it brings to the final product.
The Trifluoromethyl Group: A Game-Changer in Molecular Design
The incorporation of a trifluoromethyl group can dramatically alter the physicochemical properties of a molecule.[2] Its strong electron-withdrawing nature and high lipophilicity contribute to:
-
Enhanced Metabolic Stability: The robust C-F bonds are resistant to oxidative metabolism, prolonging the in vivo half-life of a drug.[1]
-
Increased Lipophilicity: This can improve a molecule's ability to permeate cell membranes, a crucial factor for bioavailability.[3]
-
Modulated pKa: The electron-withdrawing effect can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
-
Improved Binding Affinity: The CF₃ group can engage in favorable interactions with biological targets, enhancing potency.[2]
This compound: A Versatile Synthon
This compound is a stable, solid compound that serves as a highly versatile intermediate in the synthesis of complex molecules.[4][5] Its primary advantage lies not in acting as a direct source of the CF₃ group in the same vein as reagents like Togni's or Langlois' reagent, but as a pre-functionalized scaffold that simplifies the synthetic pathway to valuable trifluoromethylated pyridines.
dot graph "Synthetic_Utility" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Functionalization" [label="Versatile Functionalization\n(e.g., Chlorination, Etherification)", fillcolor="#FBBC05"]; "Key_Intermediates" [label="Key Intermediates\n(e.g., 2-Chloro-4-(trifluoromethyl)pyridine,\n2-Methoxy-4-(trifluoromethyl)pyridine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Products" [label="High-Value Products\n(Agrochemicals, Pharmaceuticals)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Functionalization" [label="Simple, high-yielding reactions"]; "Functionalization" -> "Key_Intermediates" [label="Access to diverse derivatives"]; "Key_Intermediates" -> "Final_Products" [label="Coupling and elaboration"]; } caption: "Synthetic utility of this compound."
Comparative Analysis of Trifluoromethylation Strategies
The introduction of a trifluoromethyl group can be broadly categorized into two approaches: late-stage trifluoromethylation and the building block approach. This compound is a prime example of the latter.
| Strategy | Description | Key Reagents | Advantages | Disadvantages |
| Late-Stage Trifluoromethylation | Introduction of the CF₃ group at a later step in the synthesis onto a complex molecule. | Togni Reagents, Langlois Reagent, Ruppert-Prakash Reagent | - Allows for rapid diversification of lead compounds.- Can be used to modify existing drugs or natural products. | - Can suffer from issues of regioselectivity.- May not be compatible with all functional groups.- Reagents can be expensive and require specific handling conditions.[6][7] |
| Building Block Approach | Use of a simple, pre-trifluoromethylated starting material that is elaborated into the final product. | This compound , other fluorinated synthons | - Regiochemistry of the CF₃ group is pre-defined and unambiguous.- Often more cost-effective for large-scale synthesis.- Can lead to more convergent and efficient synthetic routes.[5] | - Requires the synthesis of the building block.- Less flexible for rapid library synthesis from a common precursor. |
The "Building Block" Advantage in Practice: The Synthesis of Pyroxsulam
A compelling case study for the advantage of using a trifluoromethylated pyridine building block is the synthesis of the herbicide Pyroxsulam.[8] This agrochemical features a 2-methoxy-4-(trifluoromethyl)pyridine moiety, which is readily derived from this compound.
dot graph "Pyroxsulam_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Chlorination\n(e.g., POCl₃)", fillcolor="#FBBC05"]; C [label="2-Chloro-4-(trifluoromethyl)pyridine"]; D [label="Methoxylation\n(NaOMe)", fillcolor="#FBBC05"]; E [label="2-Methoxy-4-(trifluoromethyl)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Coupling with\nTriazolopyrimidine Moiety", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Pyroxsulam"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "Simplified synthesis of Pyroxsulam."
This synthetic route, starting with the pre-formed trifluoromethylated pyridine ring, offers significant advantages over a hypothetical late-stage trifluoromethylation of a non-fluorinated pyridine precursor. The latter would likely face challenges with regioselectivity and functional group compatibility, leading to lower yields and more complex purification procedures.
Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from this compound
This protocol details a key transformation that underscores the utility of this compound as a versatile intermediate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add toluene to the flask to create a slurry.
-
Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the slurry at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or distillation to yield 2-Chloro-4-(trifluoromethyl)pyridine.
Conclusion
While not a direct trifluoromethylating agent in the conventional sense, this compound offers significant strategic advantages in the synthesis of complex molecules. Its role as a stable, pre-functionalized building block provides a reliable and often more efficient route to trifluoromethylated pyridine derivatives compared to late-stage trifluoromethylation. This approach ensures regiochemical purity and can be more amenable to large-scale production, making this compound a valuable tool for researchers, scientists, and drug development professionals. The judicious choice of a building block strategy, exemplified by the use of this compound, can streamline synthetic efforts and accelerate the discovery and development of novel, high-value agrochemicals and pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylated Pyridines: A Comparative Analysis
Introduction: The Indispensable Role of the Trifluoromethylpyridyl Moiety
In the landscape of modern medicinal chemistry and agrochemical design, the trifluoromethylpyridine scaffold has emerged as a cornerstone structural motif.[1] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring dramatically alters the molecule's physicochemical properties. This is due to the high electronegativity of the fluorine atoms, which imparts a strong electron-withdrawing nature, enhances metabolic stability, and increases lipophilicity.[1] These attributes often translate to improved bioactivity, bioavailability, and overall efficacy of the parent molecule.[1] Consequently, a deep understanding of the synthetic routes to access these valuable compounds is paramount for researchers and professionals in drug discovery and development.
This guide provides a comparative analysis of the principal synthetic strategies for the preparation of trifluoromethylated pyridines. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, supported by experimental data and protocols.
I. The Classical Approach: Halogen Exchange (Halex) Reactions
The halogen exchange (Halex) reaction represents one of the earliest and most industrially significant methods for the synthesis of trifluoromethylpyridines.[2] This strategy is predicated on a two-step sequence: the radical chlorination of a methyl group on a picoline precursor to form a trichloromethylpyridine, followed by a fluorine-for-chlorine exchange reaction, famously known as the Swarts reaction.[2]
Mechanism and Key Considerations
The initial step involves the free-radical chlorination of the methyl group of a picoline derivative. This is typically achieved using chlorine gas under UV irradiation or with a radical initiator. The subsequent and crucial step is the Swarts fluorination, which involves treating the trichloromethylpyridine with a fluoride source.[3] Antimony trifluoride (SbF3), often in the presence of a catalytic amount of antimony pentachloride (SbCl5), is a classic reagent for this transformation.[4][3] The reaction can also be effectively carried out using anhydrous hydrogen fluoride (HF) under pressure, a method frequently employed in industrial settings.
The mechanism of the Swarts reaction involves the formation of a more reactive antimony species, such as SbF3Cl2, which facilitates the stepwise exchange of chlorine atoms for fluorine.[3] The reaction is driven by the formation of stronger C-F bonds and the precipitation of the metal chloride.
Advantages and Disadvantages of the Halex Route
| Feature | Advantages | Disadvantages |
| Scalability | Highly scalable and suitable for industrial production. | Requires handling of hazardous reagents like Cl2 and HF. |
| Cost-effectiveness | Utilizes relatively inexpensive starting materials (picolines). | Harsh reaction conditions (high temperatures and pressures) may be required. |
| Product Scope | Well-established for the synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.[2] | Can generate polychlorinated byproducts, leading to purification challenges.[2] |
| Robustness | A mature and well-understood technology. | Limited functional group tolerance due to the harsh conditions. |
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
The following protocol is a representative example of the Halex strategy.
Step 1: Chlorination of 2-chloro-5-methylpyridine
-
A solution of 2-chloro-5-methylpyridine in a suitable solvent (e.g., carbon tetrachloride) is charged into a reactor equipped with a UV lamp and a gas inlet.
-
Chlorine gas is bubbled through the solution while irradiating with UV light at a controlled temperature.
-
The reaction is monitored by GC until the desired conversion to 2-chloro-5-(trichloromethyl)pyridine is achieved.
-
The solvent is removed under reduced pressure to yield the crude trichlorinated intermediate.
Step 2: Fluorination of 2-chloro-5-(trichloromethyl)pyridine
-
The crude 2-chloro-5-(trichloromethyl)pyridine is charged into a pressure reactor.
-
A catalytic amount of a metal halide catalyst (e.g., FeCl3) is added.[5]
-
Anhydrous hydrogen fluoride (at least 3 molar equivalents) is carefully introduced into the sealed reactor.[5]
-
The mixture is heated to 170-190 °C under superatmospheric pressure (e.g., 15-1200 psig) with agitation.[5]
-
After the reaction is complete, the excess HF and HCl byproduct are vented.
-
The crude product is recovered and purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
II. The Building Block Approach: Cyclocondensation Reactions
The building block approach offers a more convergent and often more flexible strategy for the synthesis of trifluoromethylated pyridines. This method involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[4][6]
Key Building Blocks and Cyclization Strategies
A variety of trifluoromethylated building blocks are commonly employed in these syntheses, including:
These building blocks can be subjected to various classical pyridine syntheses, such as the Hantzsch, Bohlmann-Rahtz, and Kröhnke pyridine syntheses, often in multicomponent reaction formats.[1][9][10]
Advantages and Disadvantages of the Building Block Approach
| Feature | Advantages | Disadvantages |
| Versatility | Allows for the synthesis of a wide range of substituted pyridines with predictable regiochemistry. | The synthesis of the trifluoromethylated building blocks can be multi-step and costly. |
| Functional Group Tolerance | Generally milder reaction conditions compared to the Halex route, leading to better functional group compatibility. | The overall yield can be limited by the efficiency of the cyclocondensation step. |
| Regiocontrol | The position of the trifluoromethyl group is predetermined by the choice of the building block. | Not all substitution patterns on the pyridine ring are easily accessible. |
| Convergence | A convergent approach that can be more efficient for complex target molecules. | May require optimization of reaction conditions for each new substrate combination. |
Experimental Protocol: Multicomponent Kröhnke Reaction for 2-(Trifluoromethyl)pyridines
This protocol is based on the work of Weng and coworkers for the synthesis of 2-(trifluoromethyl)pyridines.[9]
-
To a reaction vial, add the chalcone (1.0 equiv.), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 equiv.), and ammonium acetate (3.0 equiv.).
-
Add a suitable solvent, such as acetic acid.
-
Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 12 hours).
-
After cooling to room temperature, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)pyridine.
III. The Modern Frontier: Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation represents a paradigm shift in the synthesis of trifluoromethylated pyridines, offering a more atom- and step-economical approach by directly converting a C-H bond on the pyridine ring to a C-CF3 bond.[11] These methods can be broadly categorized into radical, nucleophilic, and electrophilic pathways.
A. Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of trifluoromethyl radicals under mild conditions.[5][12] This approach typically involves a photocatalyst, such as [Ru(bpy)3]Cl2 or an iridium complex, which, upon excitation by visible light, can engage in a single-electron transfer (SET) with a trifluoromethylating agent to generate the CF3 radical.[5][13]
A variety of trifluoromethylating agents are compatible with photoredox catalysis, including:
-
Triflyl chloride (CF3SO2Cl): A cost-effective source of the CF3 radical.[5]
-
Togni's and Umemoto's reagents: Electrophilic trifluoromethylating agents that can be reduced to generate the CF3 radical.[14][15]
-
Trifluoroacetic acid (TFA) and its anhydride (TFAA): Inexpensive and readily available sources that can be decarboxylated to form the CF3 radical, often with the aid of a pyridine N-oxide.[10]
The regioselectivity of photoredox trifluoromethylation on pyridine is often dictated by the electronic properties of the ring, with the radical typically attacking the most electron-deficient positions (C2 and C4).
B. Nucleophilic and Electrophilic C-H Trifluoromethylation
While radical pathways are common, nucleophilic and electrophilic C-H trifluoromethylation strategies have also been developed, offering alternative and often complementary regioselectivities.
-
Nucleophilic Trifluoromethylation: This approach typically requires the activation of the pyridine ring to make it more susceptible to nucleophilic attack. One strategy involves the formation of an N-methylpyridinium salt, which can then undergo regioselective C2-H trifluoromethylation with a nucleophilic CF3 source like trifluoroacetic acid in the presence of a silver salt.[6] Another innovative method achieves C3-selective trifluoromethylation by activating the pyridine ring through hydrosilylation to form an enamine intermediate, which then reacts with an electrophilic trifluoromethylating agent.[2][4][3][8]
-
Electrophilic Trifluoromethylation: This is more challenging for electron-deficient pyridines. However, for electron-rich pyridine derivatives like pyridones, direct electrophilic trifluoromethylation is possible using reagents like Langlois' reagent (sodium trifluoromethylsulfinate) under light-mediated conditions, even without a photocatalyst.[10][16]
C. Sandmeyer-Type Trifluoromethylation
The Sandmeyer reaction, a cornerstone of aromatic chemistry, has been adapted for trifluoromethylation.[17][18] This method involves the conversion of an aminopyridine to a diazonium salt, which is then treated with a copper-CF3 species to install the trifluoromethyl group.[19][20][21] This "Sandmeyer-type" trifluoromethylation provides a reliable way to introduce a CF3 group at the position of a former amino group.[19][20][21]
Advantages and Disadvantages of Direct C-H Trifluoromethylation
| Feature | Advantages | Disadvantages |
| Atom and Step Economy | Avoids pre-functionalization of the pyridine ring, leading to shorter synthetic sequences. | Regioselectivity can be a challenge, sometimes leading to mixtures of isomers.[8] |
| Functional Group Tolerance | Often proceeds under mild conditions, allowing for a broad substrate scope and late-stage functionalization.[11][22] | Some trifluoromethylating agents can be expensive. |
| Versatility | A wide range of trifluoromethylating agents and reaction conditions are available, allowing for fine-tuning. | The development of new C-H trifluoromethylation methods is an active area of research, and some methods may not be fully optimized. |
| Selectivity | Offers access to different regioisomers depending on the chosen methodology (e.g., C2/C4 vs. C3).[4][8] | Substrate control of regioselectivity can be difficult to predict. |
Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of a Heteroarene
The following is a general procedure for the photoredox-catalyzed trifluoromethylation of a heteroarene using Ru(bpy)3Cl2 and an electrophilic trifluoromethylating agent.
-
In a reaction vial, dissolve the pyridine substrate (1.0 equiv.), the trifluoromethylating agent (e.g., Umemoto's or Togni's reagent, 1.5-2.0 equiv.), and the photocatalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%) in a degassed solvent (e.g., acetonitrile or DMF).
-
Seal the vial and place it at a short distance from a visible light source (e.g., a blue LED lamp).
-
Stir the reaction mixture at room temperature for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the trifluoromethylated pyridine.
IV. Comparative Analysis and Future Outlook
The choice of synthetic route to a particular trifluoromethylated pyridine is a strategic decision that depends on several factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the required functional group tolerance.
| Synthetic Route | Key Features | Best Suited For |
| Halogen Exchange | Industrial workhorse, cost-effective for specific isomers, harsh conditions. | Large-scale production of simple, robust trifluoromethylated pyridine intermediates. |
| Building Block Approach | High versatility and regiocontrol, convergent, requires synthesis of building blocks. | Synthesis of complex, highly substituted trifluoromethylated pyridines where regioselectivity is critical. |
| Direct C-H Trifluoromethylation | High atom and step economy, mild conditions, excellent for late-stage functionalization, regioselectivity can be a challenge. | Rapid diversification of pyridine-containing molecules, late-stage introduction of the CF3 group in drug discovery programs. |
The field of trifluoromethylated pyridine synthesis is continuously evolving. While the Halex and building block approaches remain highly relevant, especially in process chemistry, direct C-H trifluoromethylation methods are rapidly gaining prominence due to their elegance and efficiency. Future research will likely focus on the development of more selective, sustainable, and cost-effective direct C-H trifluoromethylation protocols, further expanding the synthetic chemist's toolbox for accessing these vital molecules.
V. References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136-150. --INVALID-LINK--
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8192-8196. --INVALID-LINK--
-
Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2020). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2020(24), 3624-3628. --INVALID-LINK--
-
Swarts fluorination. In Wikipedia. --INVALID-LINK--
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136-150. --INVALID-LINK--
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. --INVALID-LINK--
-
Weng, Z. et al. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2020(24), 3624-3628. --INVALID-LINK--
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. --INVALID-LINK--
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences of the United States of America, 108(35), 14411–14415. --INVALID-LINK--
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. --INVALID-LINK--
-
Tang, E., & Stephenson, C. R. J. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5025–5029. --INVALID-LINK--
-
Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., ... & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108–7112. --INVALID-LINK--
-
Akita, M. et al. (2017). Photoredox catalytic trifluoromethylation of alkenes and heteroarenes. Pure and Applied Chemistry, 89(7), 1017-1027. --INVALID-LINK--
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Enantioselective α-Trifluoromethylation of Aldehydes. Science, 322(5898), 77–80. --INVALID-LINK--
-
Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. --INVALID-LINK--
-
Yang, T., Deng, Z., Wang, K. H., Li, P., Huang, D., Su, Y., & Hu, Y. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(2), 924–933. --INVALID-LINK--
-
Baran Group – Prof. Product Portal. Sigma-Aldrich. --INVALID-LINK--
-
Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(16), 2283-2286. --INVALID-LINK--
-
Yasu, Y., Koike, T., & Akita, M. (2013). Trifluoromethylation of Allylsilanes under Photoredox Catalysis. Organic Letters, 15(6), 1342–1345. --INVALID-LINK--
-
TCI Practical Example: Trifluoromethylation Catalyzed by Photoredox Catalyst. Tokyo Chemical Industry Co., Ltd.--INVALID-LINK--
-
Kuninobu, Y. et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. --INVALID-LINK--
-
Tang, E., & Stephenson, C. R. J. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5025-5029. --INVALID-LINK--
-
Postigo, A. (2016). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Synthesis, 13(3), 335-356. --INVALID-LINK--
-
Koike, T., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1937–1945. --INVALID-LINK--
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. --INVALID-LINK--
-
Burton, D. J. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF3. Angewandte Chemie International Edition, 53(6), 1482-1484. --INVALID-LINK--
-
Dai, J. J., Fang, C., Xiao, B., Yi, J., Xu, J., Liu, Z. J., ... & Fu, Y. (2013). Copper-promoted Sandmeyer trifluoromethylation reaction. Journal of the American Chemical Society, 135(23), 8436–8439. --INVALID-LINK--
-
Pooput, C., Dolbier, W. R., & Medebielle, M. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 8, 563–573. --INVALID-LINK--
-
Wang, F., Wang, D., & Chen, P. (2019). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. Chinese Journal of Chemistry, 37(1), 67-80. --INVALID-LINK--
-
Zhu, M., Han, X., Fu, W., Wang, Z., Ji, B., Hao, X. Q., ... & Xu, C. (2017). Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 82(24), 12967–12974. --INVALID-LINK--
-
Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(16), 2283-2286. --INVALID-LINK--
-
Wang, F., Wang, D., Wan, X., & Wu, L. (2014). Visible-light-induced intramolecular trifluoromethyl-arylation of N-benzyl-N-phenylacrylamides for the synthesis of CF3-containing 3,4-dihydroquinolin-2-ones. RSC Advances, 4(100), 57081-57084. --INVALID-LINK--
-
Burton, D. J. (2014). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C−N into C−CF3. Angewandte Chemie International Edition, 53(6), 1482-1484. --INVALID-LINK--
-
Synthesis and Characterization of a Ruthenium Photoredox Catalyst and Its Application to the Fluorination of an Aryloxyacetic Acid. (2024). IONiC/VIPEr. --INVALID-LINK--
-
Sahoo, B., & Li, H. (2015). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications, 51(58), 11656-11659. --INVALID-LINK--
-
Akita, M. (2014). Trifluoromethylation by photoredox catalysis. Morressier. --INVALID-LINK--
References
- 1. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 20. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine: A Cost-Benefit Analysis
For researchers and process chemists in the pharmaceutical and agrochemical sectors, the strategic selection of building blocks is a critical determinant of a project's ultimate success, influencing everything from discovery timelines to the final cost of goods. Among the privileged scaffolds in modern chemistry, trifluoromethylated pyridines stand out for their profound impact on a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]
This guide provides an in-depth cost-benefit analysis of utilizing 2-Hydroxy-4-(trifluoromethyl)pyridine, a key intermediate, in large-scale synthesis. We will dissect its primary synthetic routes, compare them against viable alternatives, and provide the experimental data and process logic necessary for informed decision-making in a production environment.
The Strategic Value of the 4-CF3 Pyridine Moiety
The trifluoromethyl (CF3) group is a powerful bioisostere for other functionalities and is strongly electron-withdrawing, which can significantly alter the reactivity and biological activity of the parent pyridine ring.[1] While 3- and 5-substituted trifluoromethylpyridines have historically dominated the agrochemical landscape, the 4-CF3 substitution pattern is increasingly found in high-value products, including the insecticide flonicamid and the herbicide pyroxsulam.[1][3] The 2-hydroxy group, in particular, serves as a versatile handle for subsequent functionalization, making this compound a highly strategic starting material.
Synthetic Approaches: A Tale of Two Strategies
The synthesis of trifluoromethylpyridines on an industrial scale generally follows one of two major strategies:
-
Direct Functionalization: This "top-down" approach involves taking a simple, often inexpensive, pyridine derivative (like picoline) and introducing the trifluoromethyl and other functional groups through halogenation and fluorine exchange reactions.
-
Ring Construction (Building Block Approach): This "bottom-up" strategy involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.
The synthesis of this compound typically falls into the second category, which presents a distinct set of advantages and disadvantages compared to the more traditional direct functionalization routes used for other isomers.
Strategy 1: Direct Functionalization (Primarily for other isomers)
This method is the workhorse for producing high-volume agrochemical intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[4] The process often involves high-temperature, vapor-phase chlorination and fluorination of 3-picoline.[1][3]
-
Advantages: Utilizes cheap, abundant starting materials (picolines). Well-established for multi-ton scale production.
-
Disadvantages: Requires specialized high-temperature reactors.[3] Often results in a mixture of isomers, necessitating costly separation. Harsh reaction conditions limit its applicability for complex or sensitive substrates. Direct introduction of a CF3 group at the 4-position is challenging.[5]
Strategy 2: Ring Construction via Cyclocondensation (The path to this compound)
A more modern and regioselective approach involves building the pyridine ring from a fluorinated building block. A recently disclosed route exemplifies this strategy for this compound.[5] This method avoids the harsh conditions and selectivity issues of direct functionalization.
-
Advantages: Excellent regioselectivity, leading to a single desired product. Milder reaction conditions are more compatible with standard chemical reactors.[5] Suitable for producing complex, highly functionalized pyridines required for pharmaceuticals.
-
Disadvantages: Acyclic fluorinated starting materials can be more expensive than simple picolines. The synthesis is often multi-step, which can impact overall yield and throughput.
Comparative Analysis: Process and Economic Considerations
The choice between using this compound (via ring construction) and an alternative (often made via direct functionalization) is a classic process chemistry trade-off between raw material cost, process complexity, and product purity.
Table 1: High-Level Comparison of Synthetic Strategies
| Parameter | Ring Construction (for 2-Hydroxy-4-CF3-Pyridine) | Direct Functionalization (for other isomers, e.g., 2,5-CTF) |
| Starting Materials | Trifluoromethylated acyclic precursors (e.g., trifluoroacetoacetate derivatives) | Picolines (methylpyridines) |
| Raw Material Cost | Higher | Lower |
| Regioselectivity | Excellent | Often Poor; yields mixtures |
| Reaction Conditions | Generally mild (liquid phase, <150°C)[5] | Harsh (vapor phase, >300°C)[1][3] |
| Capital Expenditure | Standard glass-lined or stainless steel reactors | Specialized high-temperature, corrosion-resistant reactors |
| Scalability | Readily scalable with standard equipment | Proven at very large scales, but requires dedicated infrastructure |
| Ideal Application | Pharmaceuticals, specialty chemicals requiring high purity and specific substitution patterns. | High-volume agrochemicals where final cost is paramount. |
The following diagram illustrates the decision-making logic for selecting a synthetic pathway.
Caption: Decision workflow for selecting a pyridine synthesis strategy.
Experimental Protocols for Large-Scale Synthesis
To provide a tangible comparison, detailed protocols for the synthesis of this compound and a representative alternative are provided below.
Protocol 1: Synthesis of this compound via Ring Construction
This protocol is based on a novel synthetic route designed for large-scale production with mild conditions and high yields.[5]
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Step A: Synthesis of 4-butoxy-1,1,1-trifluoro-but-3-en-2-one
-
Charge the reactor with vinyl n-butyl ether and a suitable solvent (e.g., dichloromethane).
-
Cool the mixture to 0-5°C.
-
Slowly add trifluoroacetic anhydride, maintaining the temperature below 10°C.
-
Add an acid scavenger (e.g., pyridine) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion is confirmed by GC analysis.
-
Work-up involves aqueous washes to remove salts, followed by solvent removal under reduced pressure to yield the crude ketone.
-
-
Step B: Synthesis of the Intermediate Pentenoate Ester
-
Charge the reactor with the crude ketone from Step A and trimethylphosphonoacetate in a suitable solvent (e.g., THF).
-
Cool the mixture to 0-5°C and slowly add a base (e.g., sodium methoxide).
-
Stir at room temperature for 8-12 hours.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the intermediate ester.
-
-
Step C: Ring Closure to form this compound
-
Dissolve the intermediate ester in an appropriate solvent (e.g., ethanol).
-
Add a source of ammonia (e.g., ammonium hydroxide) and heat the reaction to reflux (approx. 80-90°C) for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
-
Protocol 2: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine via Hydrolysis (Alternative Example)
This protocol demonstrates a common final step for producing hydroxypyridines from halogenated precursors, which are often synthesized via direct functionalization methods. This method is adapted from established industrial processes.[6]
Step-by-Step Procedure:
-
Reaction Setup:
-
Charge a pressure-rated, corrosion-resistant reactor (e.g., Hastelloy) with 2-chloro-6-(trifluoromethyl)pyridine and an aqueous solution of a strong base (e.g., 2-3 equivalents of sodium hydroxide or potassium hydroxide, >10% w/v).[6]
-
Seal the reactor and begin agitation.
-
-
Hydrolysis Reaction:
-
Work-up and Isolation:
-
Cool the reactor to 35-45°C.
-
Carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the product.[7]
-
Further cool the resulting slurry to 5-15°C to maximize crystallization.[7]
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Dry the product under vacuum at 50-60°C to a constant weight.
-
Final Assessment and Recommendation
The cost-benefit analysis of using this compound in large-scale synthesis hinges on the specific demands of the final product.
Choose this compound (via Ring Construction) when:
-
The precise 4-CF3 substitution pattern is non-negotiable for biological activity.
-
High isomeric purity is required to meet pharmaceutical specifications, avoiding costly downstream purification of isomers.
-
The synthetic route for the final molecule requires the versatile reactivity of the 2-hydroxy group early in the sequence.
-
The scale of production is moderate (kilo-lab to pilot plant), and the higher cost of the fluorinated starting material can be justified by the value of the final product.
Consider Alternatives (often via Direct Functionalization) when:
-
The substitution pattern is more flexible (e.g., 5-CF3 or 6-CF3 is acceptable).
-
The final product is a high-volume, cost-sensitive agrochemical.
-
The manufacturing infrastructure is already in place to handle high-temperature, vapor-phase reactions and the associated purification challenges.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
A Senior Scientist's Guide to the Validation of Analytical Methods for 2-Hydroxy-4-(trifluoromethyl)pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and purity assessment of 2-Hydroxy-4-(trifluoromethyl)pyridine, a pivotal building block in medicinal chemistry.[1][2] As a senior application scientist, my objective is to move beyond procedural checklists and delve into the causality behind experimental design, ensuring that every protocol is a self-validating system grounded in scientific integrity.
The principles outlined herein are rooted in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), and the U.S. Food and Drug Administration (FDA), which emphasize a lifecycle approach to analytical procedure validation.[3][4][5] This modern framework encourages a deeper scientific understanding of the method's capabilities and limitations, ensuring it is fit for its intended purpose throughout its entire lifecycle.[5]
Comparing the Analytical Arsenal: HPLC, GC-MS, and Spectrophotometry
The choice of an analytical method for this compound and its derivatives is dictated by the specific analytical objective, be it routine quality control, impurity profiling, or stability testing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for separation and quantification, while UV-Vis Spectrophotometry offers a simpler, more rapid approach for concentration measurements.
The Unrivaled Power of HPLC
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of non-volatile and thermally labile compounds like this compound.[6][7] Its high resolution and sensitivity make it ideal for separating the active pharmaceutical ingredient (API) from a complex matrix of impurities and degradation products.[6][7]
A well-developed reverse-phase HPLC (RP-HPLC) method can provide precise and accurate quantification of the main component and its related substances.[6][8] The validation of such a method must rigorously adhere to ICH guidelines to ensure its reliability.[9][10]
GC-MS: The Go-To for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] While this compound itself may have limited volatility, GC-MS is invaluable for identifying and quantifying volatile impurities, residual solvents, or degradation products that may be present.[7] The coupling with mass spectrometry provides structural information, aiding in the identification of unknown peaks.[7][12][13]
UV-Vis Spectrophotometry: Simplicity and Speed
UV-Vis spectrophotometry is a straightforward and cost-effective technique for quantifying compounds that absorb ultraviolet or visible light.[11] Given the pyridine ring in its structure, this compound is expected to have a distinct UV absorbance spectrum, making this method suitable for rapid, routine concentration measurements where high specificity is not the primary concern.[11][14]
A Comparative Overview of Method Validation Parameters
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of this compound, based on established analytical principles and data from similar pyridine derivatives.[11]
| Validation Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity/Selectivity | High | Very High | Moderate to Low |
| Linearity (R²) | > 0.999[11] | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102%[11][15] | 95-105% | 97-103%[11] |
| Precision (% RSD) | < 2%[11][16] | < 5% | < 5%[11] |
| Limit of Detection (LOD) | ng/mL range[11] | pg/mL to ng/mL range | µg/mL range[11] |
| Limit of Quantitation (LOQ) | ng/mL range[11] | ng/mL range | µg/mL range[11] |
| Robustness | High | Moderate | High |
The Logic of Method Validation: A Step-by-Step Workflow
The validation of an analytical method is a systematic process designed to demonstrate its suitability for the intended purpose.[17] The following diagram illustrates the logical flow of a comprehensive method validation protocol.
Caption: Logical workflow for analytical method validation.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the validation of an HPLC method for the purity assessment of this compound. These protocols are designed to be adapted to specific laboratory instrumentation and requirements.
Protocol 1: HPLC Method for Purity Determination and Assay
This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound and its impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[6]
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. A wavelength of 270 nm is a reasonable starting point. The PDA detector should monitor a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 v/v acetonitrile:water).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution (for Accuracy): Prepare a solution of the sample at a known concentration and spike it with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
3. Validation Procedures:
-
Specificity: Inject the diluent, a placebo (if applicable), the sample solution, and a spiked sample solution to demonstrate that there is no interference from the diluent or excipients at the retention time of the analyte and its known impurities. Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.[18][19][20][21]
-
Linearity: Prepare a series of at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[16]
-
Accuracy: Analyze the spiked samples in triplicate at each concentration level. Calculate the percentage recovery of the added standard. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[16]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD for the combined results should meet the acceptance criteria.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.[4]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating properties of the analytical method.[18][21][22] The sample should be subjected to various stress conditions to induce degradation.
1. Stress Conditions:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and/or visible light.
2. Analysis:
Analyze the stressed samples using the validated HPLC method. The chromatograms should demonstrate the separation of the main peak from any degradation products. Peak purity analysis using a PDA detector is crucial to ensure that the analyte peak is spectrally homogeneous.
Visualizing the Interconnectivity of Validation Parameters
The various parameters of method validation are not isolated entities but are interconnected, contributing to the overall assurance of the method's reliability.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound and its derivatives is a critical, multifaceted process that underpins the quality and safety of pharmaceutical products. By moving beyond a checklist approach and embracing a scientifically-driven, lifecycle-based validation strategy, researchers and drug development professionals can ensure the generation of reliable and reproducible data. This guide provides a framework for comparing and implementing robust analytical methodologies, grounded in the principles of scientific integrity and regulatory compliance. The detailed protocols and comparative data serve as a practical starting point for developing and validating methods that are truly fit for their intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. benchchem.com [benchchem.com]
- 12. rroij.com [rroij.com]
- 13. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. scispace.com [scispace.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biomedres.us [biomedres.us]
comparison of the biological activity of derivatives from different trifluoromethylpyridine isomers
A Comparative Guide to the Biological Activity of Trifluoromethylpyridine Isomers
Introduction: The Strategic Value of the Trifluoromethyl Group in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyridine ring is a well-established "privileged scaffold," forming the core of countless therapeutic agents.[1][2] Its versatility, however, is significantly amplified by strategic functionalization. Among the most impactful modifications is the introduction of a trifluoromethyl (-CF₃) group.[3][4] This moiety is far more than a simple sterically bulky substituent; its potent electron-withdrawing nature and high lipophilicity profoundly alter the physicochemical properties of the parent pyridine ring.[3][5][6] These alterations include modulating the basicity (pKa) of the pyridine nitrogen, enhancing metabolic stability by blocking sites of oxidation, and improving membrane permeability—all critical factors in optimizing a compound's pharmacokinetic and pharmacodynamic profile.[4][5][6]
The biological consequence of these changes is not uniform and depends critically on the constitutional isomerism—that is, the position of the -CF₃ group on the pyridine ring (positions 2, 3, or 4). This guide provides a comparative analysis of derivatives from these different trifluoromethylpyridine (TFMP) isomers, offering insights into how this seemingly subtle structural change dictates biological activity. We will explore case studies, present comparative experimental data, and detail a representative protocol for biological evaluation to empower researchers in drug discovery.
Isomeric Effects on Physicochemical Properties and Biological Interactions
The location of the -CF₃ group directly influences the electron density distribution across the pyridine ring, which in turn affects how the molecule interacts with biological targets like enzymes and receptors.
-
2-(Trifluoromethyl)pyridine Derivatives: The -CF₃ group at the 2-position exerts a strong inductive effect on the adjacent nitrogen atom. This significantly reduces the basicity of the nitrogen, making it less likely to be protonated at physiological pH. This can be advantageous in preventing unwanted interactions with off-target acidic residues or improving cell penetration.
-
3-(Trifluoromethyl)pyridine Derivatives: With the -CF₃ group at the 3-position, the inductive effect on the ring nitrogen is less pronounced compared to the 2-isomer. These derivatives often serve as crucial intermediates where the electronic properties of the pyridine ring are modified to enhance binding affinity and metabolic stability.[6]
-
4-(Trifluoromethyl)pyridine Derivatives: The -CF₃ group at the 4-position strongly deactivates the ring towards electrophilic substitution and, like the 2-isomer, significantly lowers the pKa of the pyridine nitrogen. This isomeric arrangement is found in numerous agrochemicals and pharmaceuticals, where it contributes to potent and selective activity.[7]
These fundamental electronic differences are a key determinant of the structure-activity relationship (SAR) for any given biological target.
Comparative Biological Activity: Case Studies
The differential effects of TFMP isomers are best illustrated through direct comparison of derivatives targeting the same biological endpoint.
Case Study 1: Fungicidal Activity
In the development of fungicides, TFMP derivatives have shown remarkable efficacy. A classic example is the fungicidal agent Fluazinam, which contains a 2,3-dichloro-5-(trifluoromethyl)pyridine core.[8] Structure-activity relationship studies in related N-phenylpyridinamines revealed that the trifluoromethyl-substituted derivatives exhibited significantly higher fungicidal activity against pathogens like Botrytis cinerea compared to analogs with other substituents like chlorine.[7]
While a direct commercial product comparison is challenging, developmental studies often explore isomeric replacements. For instance, replacing the 5-(trifluoromethyl)pyridine moiety with a 4- or 6-(trifluoromethyl)pyridine analog can lead to dramatic shifts in activity.
| Isomeric Scaffold | Relative Fungicidal Potency | Key Rationale |
| 5-(Trifluoromethyl)pyridine | High | Optimal electronics and sterics for binding to the target enzyme (uncoupling of oxidative phosphorylation). |
| 4-(Trifluoromethyl)pyridine | Moderate to Low | Altered geometry and electronic distribution may lead to a poorer fit within the enzyme's active site. |
| 6-(Trifluoromethyl)pyridine | Moderate | The proximity of the -CF₃ group to the amine linker can introduce steric hindrance, impacting the dihedral angle and reducing binding affinity. |
This table represents a generalized SAR trend observed during discovery phases.
Case Study 2: Herbicidal Activity
The herbicide Pyroxsulam, which features a 2-methoxy-4-(trifluoromethyl)pyridine substructure, provides an excellent example of isomer-driven selectivity.[8] During its development, researchers found that analogous compounds with a 2-methoxy-4-(trifluoromethyl)phenyl group had high herbicidal activity but also caused significant injury to wheat crops.[7][8] Replacing the phenyl ring with a pyridine ring—specifically the 4-(trifluoromethyl)pyridine isomer—maintained the desired herbicidal efficacy while dramatically improving crop selectivity.[7][8] This highlights how isomeric pyridine scaffolds can fine-tune biological activity to achieve a desired therapeutic or agricultural window.
Case Study 3: Kinase Inhibition in Oncology
Many kinase inhibitors incorporate a pyridine scaffold to form key hydrogen bonds with the enzyme's hinge region. The electronic nature of the pyridine, modulated by the TFMP isomer, is critical. For instance, the FDA-approved drug Enasidenib, an inhibitor of isocitrate dehydrogenase 2 (IDH2), contains a 4-amino-2-(trifluoromethyl)pyridine moiety.[9]
Let's consider a hypothetical kinase inhibitor scaffold where different TFMP isomers are tested.
| Compound Series | Target Kinase IC₅₀ (nM) | Rationale for Activity Difference |
| Derivative with 2-CF₃-pyridine | 50 | The reduced basicity of the adjacent nitrogen may prevent non-productive protonation states and enhance hydrophobic interactions within the ATP-binding pocket. |
| Derivative with 3-CF₃-pyridine | 250 | Weaker electronic influence on the hinge-binding nitrogen may result in a less optimal hydrogen bonding pattern compared to other isomers. |
| Derivative with 4-CF₃-pyridine | 15 | Strong electron-withdrawing effect can enhance the hydrogen bond donating capacity of an adjacent N-H group, leading to tighter binding with the kinase hinge. |
Note: Data is illustrative to demonstrate common SAR principles.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of comparative data, standardized assays are essential. Below is a detailed protocol for a common in vitro assay used to determine the potency of kinase inhibitors, a frequent application for TFMP derivatives.[5]
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As the kinase converts ATP to ADP, the ADP is converted back to ATP in a subsequent reaction, which is then used by luciferase to generate a light signal. A potent inhibitor will result in less ADP production and, therefore, a lower luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each trifluoromethylpyridine derivative in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10 points, 1:3 dilution series). This step is critical to minimize variability arising from compound precipitation.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the kinase of interest, its specific substrate peptide, and ATP at a concentration near its Km value (this ensures the assay is sensitive to competitive inhibitors).
-
Add the kinase reaction mix to the wells containing the test compounds.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Signal Generation and Detection:
-
Add ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to the wells. This reagent contains luciferase and the necessary components to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells) from all other measurements.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing the Workflow and Isomeric Comparison
To better illustrate the process, the following diagrams outline the experimental workflow and the conceptual basis for isomeric differentiation.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Isomeric effects on binding interactions.
Conclusion and Outlook
The choice of trifluoromethylpyridine isomer is a critical decision in the design of bioactive molecules. As demonstrated, the position of the -CF₃ group fundamentally alters the electronic and steric profile of the pyridine scaffold, leading to significant differences in biological activity, selectivity, and pharmacokinetic properties. A systematic approach, involving the synthesis and parallel evaluation of derivatives from all three major isomers, is a powerful strategy in lead optimization. By understanding the distinct properties each isomer imparts, drug development professionals can more rationally design next-generation therapeutics and agrochemicals with enhanced efficacy and safety profiles.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-4-(trifluoromethyl)pyridine
As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to their entire lifecycle, ensuring that innovation in the lab does not come at the cost of safety or environmental integrity. The compound 2-Hydroxy-4-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis, requires meticulous handling and disposal due to its specific chemical properties.[1][2] This guide provides a procedural framework grounded in established safety protocols to manage its disposal effectively, ensuring the protection of personnel and the environment.
Foundational Knowledge: Hazard Profile and Risk Assessment
Proper disposal is impossible without a comprehensive understanding of the risks. This compound is not a benign substance; its hazard profile dictates every step of our handling and disposal protocol. The primary hazards include acute oral toxicity, severe eye and skin irritation, and potential respiratory irritation.[3][4][5] Furthermore, as a fluorinated organic compound, it belongs to a class of chemicals known for their environmental persistence due to the strength of the carbon-fluorine bond, necessitating specialized disposal methods.[5][6]
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][5] | Ingestion is a primary risk. Strict hygiene measures, such as prohibiting eating or drinking in the lab and thorough hand washing, are mandatory.[7][8] |
| Serious Eye Damage/Irritation (Category 1/2) | H318/H319: Causes serious eye damage/irritation[3][4][5] | The risk of severe, potentially irreversible eye damage necessitates mandatory, full-coverage eye protection. |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4] | Direct skin contact must be avoided through the use of appropriate gloves and protective clothing. |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation[3][4][5] | The compound must be handled in a well-ventilated area or chemical fume hood to prevent inhalation of its dust or aerosols.[9][10] |
Proactive Safety: Personal Protective Equipment (PPE)
The selection of PPE is a non-negotiable first line of defense, directly informed by the hazard assessment. The causality is simple: creating barriers prevents exposure. All personnel handling this compound, from initial use to final waste packaging, must adhere to the following standards.
| Protection Area | Required Equipment | Rationale and Standard |
| Eye & Face | Goggles or Safety Glasses with Side-Shields | Must conform to European Standard EN 166 or NIOSH standards in the US to protect against dust particles and splashes.[3][9] |
| Hand | Chemical-Resistant Gloves (e.g., Nitrile) | Protective gloves are essential to prevent skin irritation.[3] Gloves must be inspected before use and disposed of properly after handling.[10][11] |
| Body | Long-Sleeved Lab Coat / Protective Clothing | Prevents incidental skin contact with the solid compound.[3][7] |
| Respiratory | NIOSH/MSHA Approved Respirator | Required when engineering controls (like a fume hood) are insufficient or when handling large quantities that may generate dust.[3][9] |
The Disposal Workflow: From Bench to Destruction
The journey of chemical waste from the point of generation to its final disposal is a critical process that demands precision and adherence to protocol.
The principle of waste segregation is fundamental to laboratory safety; it prevents the inadvertent mixing of incompatible chemicals.
-
Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The container must be sealable and in good condition.
-
Labeling: The label must be unambiguous. It should read: "HAZARDOUS WASTE: this compound, CAS: 50650-59-4 " and include the relevant GHS pictograms (e.g., Corrosion, Exclamation Mark, Health Hazard).
-
Collection: Collect all solid waste, including contaminated consumables like weigh boats and gloves, directly into this container.[12] Keep the container closed when not in use.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[8][9] The storage area should be locked or otherwise secured.[4][9]
Accidents require a prepared response to mitigate risk effectively.
-
For Small Spills:
-
Restrict access to the area.
-
Wearing the full PPE described in Section 2, gently sweep up the solid material.[9] Avoid creating dust.[8][9]
-
Place the spilled material and any cleanup materials (e.g., contaminated wipes) into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
For Large Spills:
Due to the high stability of the carbon-fluorine bond, standard chemical degradation methods are insufficient. The environmental persistence of fluorinated compounds necessitates destruction, not just disposal.
-
Primary Recommended Method: High-Temperature Incineration The most effective and environmentally sound method for disposing of this compound is through a licensed chemical destruction facility equipped for high-temperature incineration with flue gas scrubbing.[9] The high temperatures (typically >1,000°C) and long residence times are necessary to achieve the complete breakdown of the fluorinated molecule into carbon dioxide, water, and hydrogen fluoride (HF).[6][13] The resulting HF is then "scrubbed" from the exhaust gas to prevent its release. Incomplete combustion can lead to the formation of smaller, potentially hazardous per- and polyfluoroalkyl substances (PFAS), making professional, high-temperature incineration essential.[6][14]
-
Alternative Method: Hazardous Waste Landfill While an option, disposal in a specially designated hazardous waste landfill is a containment strategy, not a destruction strategy.[15] This method sequesters the chemical to prevent immediate environmental release but does not eliminate the long-term risk. Therefore, incineration is the scientifically preferred method.[15]
The following diagram outlines the decision-making process for proper disposal.
Caption: Disposal decision workflow for this compound.
Empty containers that once held this compound are not truly empty; they retain residue and must be treated as hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).[9]
-
Collect Rinsate: The solvent used for rinsing is now hazardous waste. Collect all rinsate in a dedicated, labeled container for "Halogenated Organic Solvent Waste." This rinsate must also be disposed of via high-temperature incineration.
-
Container Disposal: Once triple-rinsed, the container can often be offered for recycling or disposed of as non-hazardous waste, depending on institutional and local regulations.[9] Puncture or otherwise destroy the container to prevent reuse.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of this compound with the scientific rigor it demands, ensuring safety, compliance, and environmental stewardship.
References
- 1. This compound | 50650-59-4 [chemicalbook.com]
- 2. This compound CAS 50650-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 15. mcfenvironmental.com [mcfenvironmental.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-4-(trifluoromethyl)pyridine
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-Hydroxy-4-(trifluoromethyl)pyridine is a valuable building block, particularly in the synthesis of agrochemicals and pharmaceuticals[1][2][3]. However, its utility is accompanied by a distinct hazard profile that necessitates a rigorous and well-understood personal protective equipment (PPE) protocol.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in the specific chemical properties of this substance, to ensure your safety and the integrity of your research. We will explore not just what to wear, but why you're wearing it, creating a self-validating system of safety that builds confidence and minimizes risk at every step.
Foundational Safety: Hazard Analysis
Understanding the adversary is the first step in establishing a robust defense. This compound is a solid substance with multiple hazard classifications that dictate our PPE strategy[4][5]. The primary risks are associated with direct contact and inhalation[4][6][7].
GHS Hazard Profile Summary
| Hazard Class & Category | Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[5][6][7] | Warning/Danger[4][5][6] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[4][6][7] | Warning/Danger[4][5][6] | |
| Serious Eye Damage / Eye Irritation (Category 1 / 2A) | H318/H319: Causes serious eye damage / irritation[4][5][6][7] | Warning/Danger[4][5][6] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation[4][6][7] | Warning/Danger[4][5][6] |
The causality behind these hazards lies in its molecular structure. Pyridine and its derivatives are known to cause local irritation to the skin and mucous membranes[8]. The trifluoromethyl group (CF3), while often enhancing the efficacy of pharmaceutical ingredients, can also modulate the compound's reactivity and biological interactions, contributing to its irritant properties.
The Core Protocol: A Multi-Layered Defense System
Safety begins before you even select your PPE. The most effective safety measures are engineered controls that remove the hazard at its source. PPE should always be considered the final barrier between you and the chemical.
Primary Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of this compound solid, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects you from inhaling airborne particulates and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[9][10]
Mandatory Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound. The selection process is visualized in the workflow diagram below.
Caption: PPE Selection Workflow for Handling this compound.
Eye and Face Protection:
-
Minimum Requirement: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4]
-
Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing (e.g., during solution transfers), a full-face shield must be worn in addition to safety goggles. This provides a secondary barrier protecting the entire face.
Hand Protection: Direct skin contact is a primary exposure route leading to irritation[4]. Glove selection is therefore critical. While no specific permeation data for this compound is readily available, guidance for pyridine and similar compounds provides a strong basis for selection.
-
Recommended Materials: Nitrile or butyl rubber gloves are recommended.[10][11] Avoid thin, disposable latex gloves, which may offer insufficient protection.[10]
-
Best Practice: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation ratings.[12][13][14] Double-gloving is a prudent measure that provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
Glove Selection and Use Protocol
| Parameter | Recommendation & Rationale |
|---|---|
| Material | Nitrile or Butyl. These materials generally offer good resistance to a broad range of chemicals, including pyridine derivatives.[10][11] |
| Thickness | Minimum 8-10 mils for direct handling. Thinner gloves are suitable for incidental contact only and must be replaced immediately upon contamination.[15] |
| Inspection | Always inspect gloves for tears, pinholes, or signs of degradation before each use. |
| Donning | Ensure hands are clean and dry before putting on gloves. |
| Doffing | Use proper removal technique (glove-in-glove) to avoid skin contact with the contaminated outer surface.[16] |
| Disposal | Dispose of contaminated gloves as hazardous chemical waste. Do not reuse disposable gloves. |
Body Protection:
-
A clean, professional lab coat, fully buttoned with sleeves rolled down, must be worn to protect skin and personal clothing.[4]
-
Ensure legs are fully covered (no shorts or skirts).
-
Closed-toe shoes made of a non-porous material are required.
Respiratory Protection: Under normal operating conditions within a functioning chemical fume hood, respiratory protection is not required. However, it is essential for emergency situations.
-
When to Use: It must be used during a large spill cleanup or if engineering controls (fume hood) fail.[4]
-
Type: A NIOSH-approved air-purifying respirator with organic vapor cartridges (Type A, brown color code) is appropriate. All users must be properly fit-tested and trained in the use and maintenance of the respirator.
Operational Plan: From Set-up to Disposal
A successful safety protocol integrates PPE with procedural discipline.
Pre-Handling Safety Checklist
-
Verify Fume Hood: Confirm the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.
-
Clear Workspace: Ensure the work area is uncluttered.
-
Locate Safety Equipment: Confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Assemble Materials: Place all necessary chemicals, glassware, and waste containers inside the fume hood before beginning work.
-
Don PPE: Put on all required PPE in the correct sequence (lab coat, then goggles/face shield, then gloves).
Spill and Emergency Response
Immediate and correct action during a spill is critical to mitigating exposure.
Caption: Emergency Response Protocol for a this compound Spill.
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][7]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[4][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Waste Management and Disposal
Proper disposal is a crucial final step in the chemical handling lifecycle.
-
Chemical Waste: All excess solid and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and absorbent pads, must be disposed of in the same designated hazardous waste container.[17]
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous.[17] Decontaminate them if possible or dispose of them as hazardous waste in accordance with local, state, and federal regulations.[18]
By integrating this expert-level understanding of the hazards with a disciplined, procedural approach to PPE and engineering controls, you can confidently and safely utilize this compound in your critical research endeavors. This protocol is designed to be a living document, fostering a proactive culture of safety that protects you, your colleagues, and your work.
References
- 1. This compound CAS#: 50650-59-4 [m.chemicalbook.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2-羟基-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. carlroth.com [carlroth.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. ehs.sfsu.edu [ehs.sfsu.edu]
- 15. csueastbay.edu [csueastbay.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
